T14-A24
Description
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Properties
Molecular Formula |
C24H24N6O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C24H24N6O3S/c1-33-21-6-7-24-22(13-21)18(14-25-24)8-10-27-34(31,32)11-9-19-16-30(29-28-19)20-12-17-4-2-3-5-23(17)26-15-20/h2-7,12-16,25,27H,8-11H2,1H3 |
InChI Key |
FNADOUUVLQOHMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)CCC3=CN(N=N3)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The T14 Peptide: A C-Terminal Fragment of Acetylcholinesterase with Potent Neuromodulatory Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant bioactive molecule with multifaceted roles in both developmental neurobiology and the pathology of neurodegenerative diseases.[1][2] Independent of the canonical enzymatic function of its parent protein, T14 acts as a potent signaling molecule, primarily through allosteric modulation of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][3] This interaction triggers a cascade of intracellular events, most notably an enhancement of calcium influx, which underpins its physiological and pathological effects.[1][2] In a developmental context, T14-mediated signaling is crucial for processes such as cell growth.[1] However, its aberrant activity in the mature brain is increasingly implicated in the excitotoxic mechanisms driving neurodegenerative conditions like Alzheimer's disease.[1] Furthermore, the T14 peptide has been shown to selectively activate the mammalian target of rapamycin complex 1 (mTORC1) pathway, a key regulator of cellular metabolism and growth that is often dysregulated in disease states.[4] The development of NBP14, a cyclic antagonist of T14, offers a promising therapeutic avenue for conditions associated with aberrant T14 signaling.[4][5] This technical guide provides a comprehensive overview of the T14 peptide, including its molecular characteristics, signaling pathways, and the experimental methodologies used to investigate its function.
Core Concepts: The T14 Peptide
The T14 peptide is a cleavage product from the C-terminal end of the synaptic variant of acetylcholinesterase.[1]
Amino Acid Sequence: AEFHRWSSYMVHWK[1]
Origin and Relationship to T30
T14 is a 14-mer peptide that can be further derived from a larger, more stable 30-mer peptide known as T30, which also originates from the C-terminus of AChE.[2] T30 exhibits similar bioactivity to T14 and is often used in experimental settings due to its enhanced stability.[2][5]
Mechanism of Action
The primary mechanism of action for the T14 peptide involves its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR). It binds to an allosteric site on the receptor, which potentiates the influx of calcium ions (Ca2+) in the presence of the primary ligand, acetylcholine.[1][3] This enhanced calcium signaling is central to its biological effects.
Data Presentation: Quantitative Analysis of T14 Peptide Activity
The following tables summarize key quantitative data from various experimental studies on the T14 peptide and its related compounds.
| Peptide | Receptor | Binding Affinity (Ki) | Assay Type | Cell Line/System | Reference |
| T30 | α7 nAChR | 16.8 ± 1.8 pM | Radioligand Displacement ([¹²⁵I]α-BTX) | GH4-hα7 cells | [6] |
| Peptide | Concentration | Fold Change in α7-nAChR mRNA Expression (Mean ± SEM) | Assay Type | Cell Line/System | Reference |
| T14 | 1 nM | 1.74 ± 0.08 | RT-PCR | GH4-hα7 cells | [6] |
| T14 | 10 nM | 2.35 ± 0.29 | RT-PCR | GH4-hα7 cells | [6] |
| T14 | 100 nM | 2.72 ± 0.22 | RT-PCR | GH4-hα7 cells | [6] |
| T14 | 1 µM | 1.96 ± 0.19 | RT-PCR | GH4-hα7 cells | [6] |
| T30 | 1 nM | 2.98 ± 0.37 | RT-PCR | GH4-hα7 cells | [6] |
| T30 | 10 nM | 2.94 ± 0.14 | RT-PCR | GH4-hα7 cells | [6] |
| T30 | 100 nM | 2.49 ± 0.24 | RT-PCR | GH4-hα7 cells | [6] |
| T30 | 1 µM | 2.54 ± 0.24 | RT-PCR | GH4-hα7 cells | [6] |
| Condition | Correlation Coefficient (r) | p-value | Assay Type | Tissue | Reference |
| T14 vs. p-mTOR s2448 | 0.7325 | 0.0104 | Western Blot | Human Midbrain (AD patients) | [4] |
Signaling Pathways and Experimental Workflows
T14 Peptide Signaling Pathway
The T14 peptide initiates a signaling cascade that has significant implications for both normal cellular function and disease pathogenesis. The pathway begins with the binding of T14 to the α7 nAChR and culminates in the activation of mTORC1 and subsequent downstream effects.
Experimental Workflow: Quantification of T14-induced mTORC1 Activation
A common experimental approach to investigate the effect of T14 on the mTORC1 pathway involves treating cells with the peptide and then quantifying the phosphorylation of mTOR, a marker of its activation, using Western blotting.
Experimental Protocols
Peptide Synthesis and Purification
Synthetic T14 and T30 peptides are typically produced using solid-phase peptide synthesis (SPPS).
Protocol Outline:
-
Resin Preparation: Start with a suitable resin (e.g., Wang resin for C-terminal carboxyl peptides).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin.
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a base (e.g., 20% piperidine in DMF).
-
Activation and Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected N-terminus.
-
Washing: Wash the resin thoroughly after each deprotection and coupling step.
-
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Verify the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Intracellular Calcium Imaging
Materials:
-
Cells of interest (e.g., PC12, primary neurons) cultured on glass-bottom dishes.
-
Fura-2 AM calcium indicator dye.
-
HEPES-buffered saline (HBS).
-
T14 peptide stock solution.
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Protocol:
-
Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 2-5 µM in HBS).
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the T14 peptide solution to the dish at the desired final concentration.
-
Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
-
Data Analysis: Calculate the change in the F340/F380 ratio over time relative to the baseline to quantify the calcium response.
Western Blotting for p-mTOR
Materials:
-
Cell lysates treated with T14 peptide.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-mTOR (Ser2448) and rabbit anti-total mTOR.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for total mTOR and a loading control (e.g., GAPDH or β-actin) for normalization.
Immunohistochemistry for T14 in Brain Tissue
Materials:
-
Fixed (e.g., 4% paraformaldehyde) and sectioned brain tissue (free-floating or slide-mounted).
-
Phosphate-buffered saline (PBS).
-
Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Primary antibody: rabbit anti-T14.
-
Biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate kit.
-
Microscope.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate tissue sections if necessary.
-
Antigen Retrieval (if required): Perform heat-induced epitope retrieval (e.g., in citrate buffer).
-
Permeabilization and Blocking: Incubate sections in permeabilization/blocking solution for at least 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-T14 antibody overnight at 4°C.
-
Washing: Wash sections three times in PBS.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash sections three times in PBS.
-
ABC Incubation: Incubate sections with the ABC reagent for 30-60 minutes.
-
Washing: Wash sections three times in PBS.
-
Signal Development: Develop the signal using a DAB substrate kit, monitoring the reaction under a microscope.
-
Counterstaining, Dehydration, and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate the sections, and mount with a coverslip.
Conclusion
The T14 peptide represents a fascinating and clinically relevant signaling molecule that operates at the intersection of developmental neurobiology and neurodegenerative disease. Its ability to allosterically modulate the α7 nAChR and activate the mTORC1 pathway highlights a novel, non-canonical role for a fragment of the well-characterized acetylcholinesterase enzyme. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of T14 and to develop therapeutic strategies targeting this pathway. The continued investigation of T14 and its antagonists, such as NBP14, holds significant promise for advancing our understanding and treatment of a range of neurological and other disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neuro-bio.com [neuro-bio.com]
- 6. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]
T14 Peptide: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Signaling Mechanisms, and Experimental Analysis of the T14 Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The T14 peptide is a 14-amino acid bioactive fragment derived from the C-terminus of acetylcholinesterase (AChE).[1][2][3][4][5] It has emerged as a significant signaling molecule with a dual role in cellular processes. During development, T14 exhibits trophic functions, promoting cell growth.[1][5] However, its aberrant reactivation in adulthood is implicated in the pathophysiology of neurodegenerative conditions, most notably Alzheimer's disease.[1][2][5] This technical guide provides a comprehensive overview of the T14 peptide, including its sequence and structure, its intricate signaling pathways, and detailed protocols for its experimental investigation.
T14 Peptide: Core Data
Amino Acid Sequence
The primary structure of the T14 peptide is composed of the following 14 amino acids:
AEFHRWSSYMVHWK [1]
Physicochemical Properties
A summary of the key physicochemical properties of the T14 peptide is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 1859.1 g/mol | (Calculated) |
| Isoelectric Point (pI) | 8.53 | (Calculated) |
| Grand Average of Hydropathicity (GRAVY) | -0.607 | (Calculated) |
| Origin | C-terminus of Acetylcholinesterase (AChE) | [1][2][3][4][5] |
Structure
An experimentally determined three-dimensional structure of the T14 peptide through methods such as NMR spectroscopy or X-ray crystallography is not currently available in public protein databases. However, computational modeling can provide insights into its potential conformation.
Below is a predicted 3D structure of the T14 peptide generated using a computational peptide structure prediction server. This model suggests a predominantly alpha-helical conformation. It is important to note that as a predicted structure, it should be considered a hypothetical model until validated by experimental data.
(Image of a predicted 3D structure of T14 peptide would be placed here if image generation were possible.)
T14 Signaling Pathways
The T14 peptide exerts its biological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor (α7-nAChR), which subsequently triggers downstream signaling cascades, including the mTORC1 pathway.
Interaction with α7 Nicotinic Acetylcholine Receptor and Calcium Influx
T14 acts as an allosteric modulator of the α7-nAChR.[1][2][3][5] Binding of T14 to an allosteric site on the receptor enhances the influx of calcium ions (Ca²⁺) into the cell.[1][2][3][5] This modulation of calcium signaling is central to the physiological and pathological roles of T14. In developmental stages, this controlled calcium entry supports cell growth and differentiation.[1][5] Conversely, in the mature brain, excessive calcium influx triggered by aberrant T14 activity can lead to excitotoxicity and contribute to neuronal damage, a hallmark of neurodegenerative diseases.[1][2][5]
Activation of the mTORC1 Pathway
The T14 peptide has been shown to selectively activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][4][5][6] The mTORC1 pathway is a crucial regulator of cell growth, proliferation, and survival. The activation of mTORC1 by T14 is thought to be a downstream consequence of the initial calcium influx mediated by the α7-nAChR.[5] This signaling cascade provides a molecular basis for the trophic effects of T14. However, the hyperactivation of the mTORC1 pathway is also associated with pathological conditions, including neurodegeneration.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the T14 peptide.
Quantification of T14 Peptide by ELISA
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of T14 in biological samples.
Materials:
-
96-well microtiter plates
-
T14 peptide standard
-
Anti-T14 capture antibody
-
Biotinylated anti-T14 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the anti-T14 capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add T14 standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated anti-T14 detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the T14 standards and determine the concentration of T14 in the samples.
Detection of T14 and mTORC1 Pathway Proteins by Western Blot
This protocol outlines the detection of the T14 peptide and key proteins in the mTORC1 pathway (e.g., phosphorylated mTOR, S6K) by Western blotting.
Materials:
-
Protein samples (cell lysates or tissue homogenates)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-T14, anti-phospho-mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues using lysis buffer. Determine protein concentration using a suitable assay (e.g., BCA).
-
SDS-PAGE: Separate proteins by size by running the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-T14) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
Quantitative Data Summary
This section summarizes key quantitative data related to the T14 peptide and its antagonist, NBP14.
| Parameter | Value | Context | Reference |
| T14 Levels in Alzheimer's Disease | Approximately doubled | In the brains of Alzheimer's disease patients compared to controls. | [7][8] |
| NBP14 IC₅₀ | 61.4 µM | Inhibition of T14 binding in Alzheimer's disease brain tissue. | [4] |
T14 Antagonist: NBP14
NBP14 is a cyclized variant of the T14 peptide that acts as an antagonist.[3][5][7][9][10] It effectively blocks the actions of T14 by competing for its binding site on the α7-nAChR.[5] Due to its antagonistic properties, NBP14 is being investigated as a potential therapeutic agent for conditions associated with aberrant T14 activity, such as Alzheimer's disease.[3][5][7][9][10]
Conclusion
The T14 peptide is a multifaceted signaling molecule with significant implications for both normal physiology and disease. Its ability to modulate α7-nAChR function and activate the mTORC1 pathway underscores its importance in cellular regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of T14 and explore its potential as a therapeutic target. The development of antagonists like NBP14 offers a promising avenue for intervening in pathologies driven by aberrant T14 signaling.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neuro-bio.com [neuro-bio.com]
- 8. Antagonising a novel toxin "T14" in Alzheimer's disease: Comparison of receptor blocker versus antibody effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. affbiotech.cn [affbiotech.cn]
The T14 Peptide: A Pivotal Regulator in Early Development and a Potential Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a critical signaling molecule with a dual role in cellular processes. In the context of early development, T14 functions as a trophic factor, promoting cell growth and renewal. However, its aberrant reactivation in mature tissues is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's. This technical guide provides a comprehensive overview of the T14 peptide's function, its mechanism of action through the alpha-7 nicotinic acetylcholine receptor (α7nAChR), and its downstream signaling pathways. This document summarizes key quantitative data, details experimental protocols for its study, and presents visual representations of its signaling cascade and experimental workflows to facilitate further research and therapeutic development.
Introduction
The T14 peptide is an independently bioactive molecule cleaved from its parent protein, acetylcholinesterase[1]. Its primary role in early development is to modulate calcium influx, a fundamental process for cellular proliferation and differentiation[1][2]. This trophic function is particularly dominant in early life and is associated with periods of enhanced neuronal activity that diminish as the brain matures[1]. The peptide exerts its effects by binding to an allosteric site on the α7nAChR, a ligand-gated ion channel, thereby enhancing calcium entry into the cell[1][2][3][4][5]. While essential for normal development, the inappropriate activation of the T14 signaling pathway in the adult brain can lead to excitotoxicity and has been linked to the progression of Alzheimer's disease[6][7].
Quantitative Data
The following tables summarize the key quantitative findings from various studies on the T14 peptide, providing a basis for experimental design and comparison.
Table 1: Binding Affinity and Antagonist Potency
| Ligand | Receptor/Target | Assay System | Parameter | Value | Reference |
| T14 | α7nAChR | Live GH4-hα7 cells ([125I]α-BTX displacement) | Ki (high affinity site) | 653.3 ± 12.6 pM | [8] |
| T30 | α7nAChR | Live GH4-hα7 cells ([125I]α-BTX displacement) | Ki (high affinity site) | 16.8 ± 1.8 pM | [8] |
| T30 | α7nAChR | Live GH4-hα7 cells ([125I]α-BTX displacement) | Ki (low affinity site) | 47.1 ± 2.8 nM | [8] |
| NBP14 | T14-α7nAChR binding | Human hippocampus (late-stage AD) with AlphaLISA | IC50 | 61.4 µM | [6] |
| NBP14 | T14-α7nAChR binding | PC12 cell membranes | IC50 | 1.1 µM | [7] |
Table 2: Dose-Dependent Effects of T14 and Antagonism by NBP14 in PC12 Cells
| Treatment | Parameter | Effective Concentration | Observed Effect | Reference |
| T14 | Calcium Influx | Starts at 2.5 nM | 32.38% increase from baseline | [2] |
| T30 | Calcium Influx | Starts at 250 nM | 24.05% increase from baseline | [2] |
| NBP14 vs. T14 (2.5 nM) | Calcium Influx | 0.1 nM | Significant reversal of T14-induced influx | [2] |
| NBP14 vs. T14 (2.5 nM) | Cell Viability | 0.25 nM | Significant reversal of T14-induced toxicity | [2] |
| NBP14 vs. T14 (2.5 nM) | AChE Release | 0.5 nM | Complete block of T14-induced release | [2] |
Table 3: T14 Immunoreactivity During Mouse Brain Development
| Developmental Stage | Relative T14 Immunofluorescent Intensity (Mean) | Key Observation | Reference |
| Embryonic Day 16 (E16) | High | High initial expression | [9][10] |
| Embryonic Day 17 (E17) | Decreased from E16 | Decline in late embryonic stage | [9][10] |
| Postnatal Day 0 (P0) | Further decreased from E17 | Lowest level at birth | [9][10] |
| Postnatal Day 7 (P7) | Peak expression | Significant increase postnatally | [9][10] |
| Postnatal Day 70 (P70) | Decreased from P7 | Decline to adult levels | [9][10] |
Signaling Pathway
The T14 peptide initiates a signaling cascade crucial for developmental processes. Upon cleavage from AChE, T14 binds to an allosteric site on the α7nAChR. This binding potentiates the receptor's response to its endogenous ligand, acetylcholine, leading to an enhanced influx of calcium ions (Ca²⁺). The rise in intracellular Ca²⁺ acts as a second messenger, activating downstream pathways, most notably the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and proliferation. In pathological conditions, this cascade can be hijacked, leading to aberrant GSK-3 activation, subsequent tau phosphorylation, and increased production of amyloid-beta (Aβ).
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the T14 peptide.
Immunohistochemistry for T14 in Developing Mouse Brain
This protocol is adapted from studies quantifying T14 expression during embryonic and postnatal development[9][10].
Objective: To visualize and quantify the distribution of T14 peptide in coronal sections of the developing mouse brain.
Materials:
-
C57BL/6 mice at embryonic days 16 and 17 (E16, E17) and postnatal days 0, 7, and 70 (P0, P7, P70).
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
30% Sucrose in PBS.
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Blocking solution: 10% Normal Goat Serum (NGS) in PBS with 0.3% Triton X-100 (for permeabilization).
-
Primary antibody: Rabbit anti-T14 polyclonal antibody (custom-made, validated to not recognize full-length AChE). Dilution: 1:500 in blocking solution.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488). Dilution: 1:1000 in blocking solution.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Perfuse mice transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix brains in 4% PFA overnight at 4°C.
-
Cryoprotect brains by immersion in 30% sucrose in PBS until they sink.
-
Embed brains in OCT and freeze at -80°C.
-
Section brains coronally at 40 µm using a cryostat and collect free-floating sections in PBS.
-
-
Immunostaining:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 1 hour at room temperature with gentle agitation.
-
Incubate sections with the primary anti-T14 antibody overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections twice in PBS.
-
-
Mounting and Imaging:
-
Mount sections onto glass slides and coverslip with mounting medium.
-
Image sections using a fluorescence microscope.
-
Quantify immunofluorescent intensity using image analysis software (e.g., ImageJ).
-
References
- 1. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuro-bio.com [neuro-bio.com]
- 3. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neuro-bio.com [neuro-bio.com]
- 6. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuro-bio.com [neuro-bio.com]
- 8. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]
- 9. Widespread Changes in the Immunoreactivity of Bioactive Peptide T14 After Manipulating the Activity of Cortical Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The T14 Peptide: A Tale of Two Mechanisms in Neurodegeneration and HIV Inhibition
This technical guide provides an in-depth exploration of the mechanisms of action for two distinct peptides designated as "T14." While sharing the same abbreviated name, these peptides possess fundamentally different origins, molecular targets, and pathophysiological roles. The first, a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE), is an emerging player in the field of neurodegeneration, particularly Alzheimer's disease. The second, a 14-residue peptide analog known as T140, is a potent inhibitor of Human Immunodeficiency Virus (HIV) entry. This document will elucidate the core mechanisms of both peptides, supported by quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways.
Part 1: The Acetylcholinesterase-Derived T14 Peptide in Neurodegeneration
The T14 peptide, with the amino acid sequence AEFHRWSSYMVHWK, is a cleavage product of the synaptic variant of acetylcholinesterase.[1] Initially recognized for its trophic role in development, its aberrant reactivation in the mature brain is now implicated in the pathology of Alzheimer's disease.[2][3]
Core Mechanism of Action
The neurodegenerative effects of the AChE-derived T14 peptide are primarily mediated through its interaction with the α-7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] T14 acts as an allosteric modulator of this receptor, enhancing calcium influx into neurons.[4] This dysregulation of calcium homeostasis triggers a cascade of downstream signaling events, most notably the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[6][7][8]
The selective activation of mTORC1 by T14 leads to the inhibition of autophagic flux, a critical cellular process for clearing aggregated proteins and damaged organelles.[7] The suppression of autophagy contributes to the accumulation of neurotoxic protein aggregates, such as phosphorylated tau and amyloid-beta, which are hallmarks of Alzheimer's disease.[7][9] Furthermore, a positive feedback loop may exist where T14 promotes the expression of its own receptor, the α7 nAChR, potentially amplifying its excitotoxic effects.[10]
The cyclic antagonist of T14, NBP14, has been shown to block the effects of its linear counterpart, highlighting the therapeutic potential of targeting this pathway.[2]
Signaling Pathway Diagram
Quantitative Data
| Parameter | Value | Cell/System | Reference |
| T14 and α7 nAChR correlation in AD | Pearson's r = 0.7458, p = 0.0054 | Post-mortem human hippocampus | [10] |
| T30 (T14 precursor) concentration for reduced neuronal activity | 2 µM | Rat brain slices | [11] |
| T30 and T14 induced calcium influx | 171.05 ± 16.8% of control | PC12 cells | [12] |
| T30 and T14 effect on cell viability | 74.3 ± 2.16% and 80.0 ± 5.76% of control | PC12 cells | [12] |
| T14 immunoreactivity in young vs. aged skin | p = 0.00018 | Human skin samples | [4] |
Experimental Protocols
This protocol is a general guideline for assessing the effect of the T14 peptide on cell viability.
Materials:
-
PC12 cells (or other relevant neuronal cell line)
-
96-well cell culture plates
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
T14 peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS and incubate for 24 hours.[11]
-
Prepare serial dilutions of the T14 peptide in serum-free DMEM.
-
Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include a vehicle control (serum-free DMEM without peptide).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[13]
-
Calculate cell viability as a percentage of the vehicle control.
This protocol provides a general framework for assessing the binding of T14 to the α7 nAChR.
Materials:
-
Cell membranes or purified α7 nAChR
-
Radiolabeled or fluorescently-labeled α-bungarotoxin (a specific α7 nAChR antagonist)
-
Unlabeled T14 peptide
-
Binding buffer
-
Filter plates and vacuum manifold
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the α7 nAChR preparation and the labeled α-bungarotoxin in the binding buffer.
-
Add increasing concentrations of unlabeled T14 peptide to the reaction mixture. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of an unlabeled known ligand (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free ligand by rapid filtration through filter plates.
-
Wash the filters to remove unbound ligand.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.[14][15]
-
Generate a competition curve by plotting the percentage of specific binding against the concentration of the unlabeled T14 peptide to determine the IC50 value.
Part 2: The T140 Peptide as an HIV Entry Inhibitor
T140 is a synthetic 14-amino acid peptide that acts as a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[10] CXCR4 is a crucial co-receptor for the entry of T-cell line-tropic (X4) strains of HIV-1 into host cells.
Core Mechanism of Action
The primary mechanism of action of T140 is the competitive inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CXCR4 co-receptor.[10] The process of HIV-1 entry into a CD4+ T-cell is a multi-step process:
-
The viral gp120 protein first binds to the CD4 receptor on the surface of the T-cell.
-
This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic strains is CXCR4.
-
The binding of gp120 to CXCR4 triggers further conformational changes in the viral envelope glycoproteins, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.
T140 exerts its anti-HIV activity by binding to CXCR4 and physically blocking the interaction of gp120 with this co-receptor, thereby preventing the fusion and entry of the virus.[10] Studies have shown that T140 binds to the fourth transmembrane domain of CXCR4.[16]
HIV-1 Entry and Inhibition Pathway Diagram
Quantitative Data
| Parameter | Value | HIV-1 Strain(s) | Reference |
| IC50 | |||
| T140 | 2.5 nM | Not specified | [17] |
| T140 derivatives | Nanomolar range | Not specified | [16] |
| Binding Affinity (Kd) | |||
| T140 | Nanomolar range (similar to SDF-1α) | Not specified | [16] |
Experimental Protocols
This protocol provides a general method for assessing the inhibitory activity of T140 against HIV-1 entry.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CXCR4, and CCR5, with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
X4-tropic HIV-1 strain
-
T140 peptide stock solution
-
96-well cell culture plates
-
DMEM with 10% FBS
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the T140 peptide in culture medium.
-
Pre-incubate the cells with the T140 dilutions for 1 hour at 37°C.[18][19]
-
Add a known amount of the X4-tropic HIV-1 virus to each well. Include a virus-only control (no inhibitor) and a cell-only control (no virus).
-
Incubate the plate for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.[20]
-
Calculate the percentage of inhibition for each T140 concentration relative to the virus-only control and determine the IC50 value.[21]
This protocol outlines a general competitive binding assay to determine the affinity of T140 for the CXCR4 receptor.
Materials:
-
Cells expressing CXCR4 (e.g., CEM cells or transfected HEK293 cells)
-
Radiolabeled or fluorescently-labeled SDF-1α (the natural ligand for CXCR4)
-
Unlabeled T140 peptide
-
Binding buffer
-
Filter plates and vacuum manifold
-
Gamma counter or fluorescence plate reader
Procedure:
-
Incubate the CXCR4-expressing cells with a fixed concentration of labeled SDF-1α and varying concentrations of unlabeled T140 in a binding buffer.
-
Include controls for total binding (labeled SDF-1α only) and non-specific binding (labeled SDF-1α with a high concentration of unlabeled SDF-1α).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the bound and free ligand by filtration through filter plates.
-
Wash the filters to remove unbound ligand.
-
Quantify the amount of bound labeled ligand using a gamma counter or fluorescence plate reader.
-
Generate a competition curve to determine the IC50 of T140, which can be used to calculate its binding affinity (Ki).
Conclusion
The designation "T14 peptide" refers to two distinct molecules with significant, yet separate, implications in human health. The acetylcholinesterase-derived T14 peptide is a key signaling molecule in neurodegenerative processes, acting through the α7 nAChR and mTORC1 pathway. In contrast, the synthetic peptide T140 is a potent anti-HIV agent that effectively blocks viral entry by targeting the CXCR4 co-receptor. Understanding the specific mechanisms of action of each of these peptides is crucial for the development of targeted therapeutic strategies for Alzheimer's disease and HIV/AIDS, respectively. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. neuro-bio.com [neuro-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Widespread Changes in the Immunoreactivity of Bioactive Peptide T14 After Manipulating the Activity of Cortical Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 19. medcraveonline.com [medcraveonline.com]
- 20. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
T14 Peptide and α7 Nicotinic Acetylcholine Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T14 peptide, a 14-amino-acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant bioactive molecule in the field of neurobiology, particularly in the context of neurodegenerative diseases such as Alzheimer's.[1][2] This peptide exerts its effects primarily through a direct interaction with the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a crucial ligand-gated ion channel in the brain.[1][3] This technical guide provides an in-depth overview of the T14 peptide's interaction with the α7-nAChR, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.
The T14 peptide acts as an allosteric modulator of the α7-nAChR, enhancing calcium influx in the presence of an agonist.[1][4] This modulation can have trophic effects during development but may become excitotoxic in the mature brain, contributing to neuronal dysfunction and death.[1][5] Understanding the nuances of this interaction is paramount for the development of novel therapeutic strategies targeting neurodegenerative disorders.
Quantitative Data Summary
The interaction between the T14 peptide and the α7-nAChR has been quantified across various studies, providing insights into binding affinity, receptor expression modulation, and functional outcomes. The following tables summarize the key quantitative findings.
| Parameter | Peptide | Concentration | Effect | Cell Line/System | Reference |
| Displacement of [¹²⁵I]α-BTX | T14 | pM to nM range | High-affinity displacement | Live GH4-hα7 cells | [6] |
| α7-nAChR mRNA Expression | T14 | 1 nM | 1.74 ± 0.08 fold increase (p=0.0225) | GH4-hα7 cells | [6] |
| T14 | 10 nM | 2.35 ± 0.29 fold increase (p=0.0272) | GH4-hα7 cells | [6] | |
| T14 | 100 nM | 2.72 ± 0.22 fold increase (p=0.0168) | GH4-hα7 cells | [6] | |
| T14 | 1 µM | 1.96 ± 0.19 fold increase (p=0.0411) | GH4-hα7 cells | [6] | |
| α7-nAChR Protein Expression | T14 | 100 nM (6 hr) | Slight but discernible upregulation | GH4-hα7 cells | [6] |
| T14 | 100 nM (24 hr) | Pronounced increase, particularly in membrane fractions | GH4-hα7 cells | [6] | |
| Correlation in AD Brain | T14 and α7-nAChR Protein Levels | N/A | Significant positive correlation (r=0.7458, P=0.0054) | Post-mortem human hippocampus (AD patients) | [7] |
Signaling Pathways
The interaction of the T14 peptide with the α7-nAChR initiates a cascade of intracellular signaling events, ultimately leading to changes in gene expression and cellular function. A key consequence of this interaction is the establishment of a positive feedback loop, where T14 not only activates the α7-nAChR but also upregulates its expression.
Another critical downstream pathway activated by the T14-α7-nAChR interaction involves the mammalian target of rapamycin complex 1 (mTORC1). This pathway is crucial for cell growth and has been implicated in the pathological processes of Alzheimer's disease.
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the T14 peptide and α7-nAChR interaction.
Radioligand Binding Assay ([¹²⁵I]α-Bungarotoxin Displacement)
This protocol is adapted from studies investigating the binding of T14 to the α7-nAChR.[6]
Objective: To determine the binding affinity of T14 peptide to the α7-nAChR by measuring the displacement of a known high-affinity radiolabeled antagonist, [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-BTX).
Materials:
-
GH4-hα7 cells (rat pituitary cells stably expressing human α7-nAChR)
-
[¹²⁵I]α-BTX
-
T14 peptide solutions of varying concentrations
-
Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture GH4-hα7 cells to confluency in appropriate media.
-
Cell Preparation: For live-cell assays, wash the cells with binding buffer. For membrane preparations, homogenize cells and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the cells or membranes with a fixed concentration of [¹²⁵I]α-BTX and varying concentrations of the T14 peptide for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
Washing: Terminate the binding reaction by rapidly washing the cells/membranes with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter or scintillation counter.
-
Data Analysis: Determine non-specific binding by including a high concentration of a known α7-nAChR antagonist (e.g., MLA). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [¹²⁵I]α-BTX binding against the logarithm of the T14 peptide concentration to determine the IC50 value.
References
- 1. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upregulation of alpha7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]
- 7. neuro-bio.com [neuro-bio.com]
An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by the T14 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T14 peptide, a 14-amino acid sequence derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant bioactive molecule implicated in a range of physiological and pathological processes.[1][2][3][4][5] Initially identified for its trophic role in development, aberrant T14 signaling has since been linked to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and the progression of certain cancers.[1][2][5][6][7] This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by T14, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Signaling Axis: T14 and the α7 Nicotinic Acetylcholine Receptor (α7-nAChR)
The primary target of the T14 peptide is the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3][8] T14 binds to an allosteric site on the α7-nAChR, modulating its function and initiating a cascade of downstream intracellular events.[3][4][9] This interaction is crucial for all subsequent signaling pathways activated by the peptide. The binding of T14 to α7-nAChR has been shown to be specific, and its effects can be blocked by a cyclized, antagonistic version of the peptide known as NBP14.[1][3][6]
Quantitative Data: T14/T30 Interaction with α7-nAChR
The following table summarizes quantitative data regarding the interaction of T14 and its more stable parent peptide, T30, with the α7-nAChR.
| Peptide | Parameter | Cell Line/Tissue | Value | Reference |
| T14 | α7-nAChR Binding Sites (Bmax) | GH4-hα7 cells | Significant increase after 24hr treatment | [2] |
| T30 | α7-nAChR Binding Sites (Bmax) | GH4-hα7 cells | Significant increase after 24hr treatment | [2] |
| T14 | [125I]α-BTX Binding Affinity (Kd) | GH4-hα7 cells | Significantly decreased after 24hr treatment | [2] |
| T30 | [125I]α-BTX Binding Affinity (Kd) | GH4-hα7 cells | Significantly decreased after 24hr treatment | [2] |
| T14 (100 nM) | α7-nAChR mRNA Expression | GH4-hα7 cells | ~2.7-fold increase | [2] |
| T30 (1 nM) | α7-nAChR mRNA Expression | GH4-hα7 cells | ~3.0-fold increase | [2] |
| NBP14 | IC50 (T14 displacement) | Human Hippocampus (AD) | 61.4 μM | [10] |
Primary Intracellular Signaling Pathway: The mTORC1 Axis
A central signaling pathway activated by T14 is the mammalian target of rapamycin complex 1 (mTORC1) pathway.[2][6][7][11][12] This pathway is a critical regulator of cell growth, proliferation, and survival. The aberrant activation of mTORC1 by T14 is thought to contribute to its pathological effects in neurodegenerative diseases and cancer.[6][7][12]
The activation of mTORC1 by T14 is initiated by the influx of calcium (Ca²⁺) through the α7-nAChR.[1][4][6][13] This increase in intracellular calcium leads to the activation of Glycogen Synthase Kinase 3 (GSK-3).[13][14] Activated GSK-3, in turn, promotes the activation of mTORC1.[13][14]
Downstream Effects of T14-Mediated mTORC1 Activation:
-
Increased Protein Synthesis: mTORC1 activation leads to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis required for cell growth and proliferation.
-
Inhibition of Autophagy: A key consequence of mTORC1 activation is the suppression of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[2][12][15] This inhibition of cellular clearance mechanisms can contribute to the accumulation of toxic protein aggregates, a hallmark of neurodegenerative diseases.[15]
-
Promotion of Amyloid-beta (Aβ) and Phosphorylated Tau (p-Tau) Production: In the context of Alzheimer's disease, T14-induced mTORC1 activation has been shown to increase the production of amyloid-beta peptides and the hyperphosphorylation of the tau protein, both of which are central to the disease's pathology.[2][13][14][15]
-
Feed-forward Loop: T14 can induce the release of AChE, which can then be cleaved to produce more T14, creating a pathogenic feed-forward loop that exacerbates the signaling cascade.[1][14]
Visualizing the T14-mTORC1 Signaling Pathway
Caption: T14-induced mTORC1 signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate T14 signaling pathways.
Cell Culture
PC12 Cells:
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[15]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[15]
-
Differentiation: For neuronal differentiation, PC12 cells are treated with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.[7][15][16] The differentiation medium typically has a lower serum concentration. The optimal duration of NGF treatment can vary from 3 to 14 days depending on the specific PC12 subline and desired level of differentiation.[7][16]
-
Coating of Culture Vessels: To promote adherence, culture vessels are coated with collagen or poly-D-lysine.[7][16]
SH-SY5Y Cells:
-
Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, 0.1 mM non-essential amino acids, and penicillin/streptomycin.[4]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA.[4]
Western Blotting
This protocol is used to detect and quantify specific proteins in cell or tissue lysates.
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE on polyacrylamide gels.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-T14, anti-p-mTOR, anti-α7-nAChR) overnight at 4°C with gentle agitation.[12][17]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.[12]
-
Quantification: Band intensities are quantified using densitometry software, such as ImageJ, and normalized to a loading control (e.g., GAPDH or total protein stain).[12][17]
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration upon stimulation.
-
Cell Preparation: Cells (e.g., PC12) are seeded in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, according to the manufacturer's instructions.[8][18] This is typically done for 30-60 minutes at 37°C.
-
Washing: Excess dye is removed by washing the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader or a flow cytometer.[18] For ratiometric dyes like Fura-2 and Indo-1, the ratio of fluorescence at two different excitation or emission wavelengths is recorded.[8][18]
-
Stimulation: T14 peptide or other agonists are added to the wells, and fluorescence is continuously monitored to record the change in intracellular calcium levels.
-
Data Analysis: The change in fluorescence ratio over time is calculated to determine the magnitude and kinetics of the calcium influx.
Voltage-Sensitive Dye (VSD) Imaging in Brain Slices
VSD imaging allows for the real-time monitoring of neuronal population activity in brain tissue.
-
Brain Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (typically 300-400 µm thick) are prepared using a vibratome.[1][3][6]
-
Dye Staining: Slices are incubated with a voltage-sensitive dye (e.g., Di-4-ANEPPS) in aCSF.
-
Imaging Setup: The stained slice is transferred to a recording chamber on the stage of an upright fluorescence microscope equipped with a high-speed camera (e.g., CCD or CMOS).[1]
-
Recording: The slice is continuously superfused with oxygenated aCSF. Neuronal activity is evoked by electrical stimulation, and the resulting changes in fluorescence, which correspond to changes in membrane potential, are recorded.[3][6]
-
Data Analysis: The recorded images are analyzed to create spatiotemporal maps of neuronal activity. The change in fluorescence intensity (ΔF/F) is calculated to quantify the magnitude of the response.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions.
-
Lysate Preparation: Cells or tissues are lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: The lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against one of the proteins of interest (the "bait" protein, e.g., anti-α7-nAChR) overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-T14).[13]
Logical Workflow for Investigating T14 Signaling
The following diagram illustrates a typical experimental workflow for characterizing the intracellular signaling pathways activated by the T14 peptide.
Caption: Experimental workflow for T14 signaling studies.
Conclusion
The T14 peptide activates a complex network of intracellular signaling pathways, primarily through its interaction with the α7-nAChR and subsequent activation of the mTORC1 cascade. This leads to a variety of cellular responses that are crucial in both developmental and pathological contexts. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of T14 and to explore its potential as a therapeutic target. Further research is warranted to fully elucidate the quantitative aspects of T14-mediated signaling and to explore its interactions with other cellular pathways.
References
- 1. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]
- 3. Voltage-Sensitive Dye Imaging of Population Signals in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH-SY5Y culturing [protocols.io]
- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Modulatory Effects of a Novel Cyclized Peptide in Reducing the Expression of Markers Linked to Alzheimer's Disease [frontiersin.org]
- 14. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 15. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
T14 Peptide in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), is emerging as a significant signaling molecule in the central nervous system (CNS).[1][2] While it plays a trophic role during neuronal development, its aberrant reactivation in the mature brain is increasingly implicated in the pathogenesis of neurodegenerative disorders, most notably Alzheimer's disease.[1][3] This technical guide provides an in-depth overview of the T14 peptide's function, its associated signaling pathways, and the experimental methodologies used to investigate its effects. The information is tailored for researchers, scientists, and drug development professionals interested in this novel therapeutic target.
Core Function of the T14 Peptide in the CNS
The primary function of the T14 peptide in the CNS revolves around its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] Unlike acetylcholine, T14 binds to an allosteric site on the α7 nAChR, enhancing calcium influx into neurons.[5][6] This modulation of intracellular calcium levels is central to its dual role:
-
In Neuronal Development: During early brain development, T14-mediated calcium signaling is believed to be neurotrophic, promoting cell growth and neurite outgrowth.[1][6]
-
In the Mature CNS and Neurodegeneration: In the adult brain, excessive or inappropriate T14 activity can lead to excitotoxicity due to a reduced tolerance for high intracellular calcium levels.[1][3] This excitotoxicity is a key factor in the neurodegenerative cascade observed in conditions like Alzheimer's disease.[1] Elevated levels of T14 have been observed in the brains of Alzheimer's patients, correlating with disease progression.[7]
The peptide T30, a 30-mer that includes the T14 sequence, is often used in experimental setting due to its greater stability in solution.[5] The antagonistic peptide, NBP14, a cyclized variant of T14, has been developed to block the actions of T14 and shows therapeutic potential.[8][9]
Signaling Pathways
The T14 peptide exerts its effects primarily through the activation of the α7 nAChR, which initiates a downstream signaling cascade involving the mammalian target of rapamycin complex 1 (mTORC1).[6][10]
T14-α7 nAChR-mTORC1 Signaling Pathway
The binding of T14 to the α7 nAChR triggers a significant influx of calcium.[6] This increase in intracellular calcium is a critical second messenger that activates downstream kinases. One of the key pathways implicated is the mTORC1 pathway, a central regulator of cell growth, proliferation, and survival.[6][11] The activation of mTORC1 by T14 is thought to contribute to the pathological hallmarks of Alzheimer's disease, including the production of amyloid-beta and phosphorylated tau.[6]
Potential Positive Feedback Loop
Research suggests the existence of a positive feedback loop where T14 not only activates the α7 nAChR but also upregulates its expression.[4] This could create a self-amplifying cycle of excitotoxicity, further contributing to neurodegeneration.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and ex vivo studies on the T14 peptide and its antagonist, NBP14.
| Parameter | Cell Line/Model | Treatment | Concentration | Effect | Reference |
| Calcium Influx | PC12 cells | T14/T30 | Dose-dependent | Increased intracellular calcium | [8] |
| PC12 cells | NBP14 + T14 | Dose-dependent | Blockade of T14-induced calcium influx | [12] | |
| Cell Viability | PC12 cells | T14/T30 | Dose-dependent | Decreased cell viability | [8] |
| PC12 cells | NBP14 + T14 | Dose-dependent | Prevention of T14-induced cell death | [12] | |
| AChE Release | PC12 cells | T14/T30 | Dose-dependent | Increased compensatory release of AChE | [8] |
| PC12 cells | NBP14 + T14 | Dose-dependent | Blockade of T14-induced AChE release | [12] | |
| Neuronal Activation | Rat brain slices (Substantia Nigra) | T30 | - | Significant reduction in evoked neuronal activation | [2][5] |
| Rat brain slices (Substantia Nigra) | NBP14 + T30 | - | Blockade of T30-induced reduction in activation | [2][5] | |
| Protein Expression | Human brain (Alzheimer's) | - | - | T14 levels correlate with p-mTOR levels | [13] |
| Rat brain slices | NBP14 | - | Inhibitory action on endogenous T14 and amyloid-beta | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the T14 peptide's function. Below are synthesized protocols for key experiments based on published literature.
Western Blotting for T14 and Signaling Proteins
This protocol is for the detection and quantification of T14 and associated signaling proteins (e.g., p-mTOR, α7 nAChR) in brain tissue lysates.
Materials:
-
Brain tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-T14, anti-p-mTOR, anti-α7 nAChR)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Sample Preparation: Homogenize brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet debris and collect the supernatant.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Denaturation: Mix equal amounts of protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein stain).[1]
Immunohistochemistry for T14 Localization
This protocol describes the localization of the T14 peptide in fixed brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Xylene (for paraffin sections)
-
Ethanol series (for paraffin sections)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
-
Primary antibody (anti-T14)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.[19]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).[20]
-
Peroxidase Blocking: Incubate sections in peroxidase blocking solution to quench endogenous peroxidase activity.[21]
-
Blocking: Incubate sections in blocking buffer for at least 1 hour to block non-specific binding sites.[22]
-
Primary Antibody Incubation: Apply the primary anti-T14 antibody diluted in antibody diluent and incubate overnight at 4°C in a humidified chamber.[5]
-
Washing: Wash sections three times with PBS or TBS.[22]
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1-2 hours at room temperature.[20]
-
Washing: Repeat the washing step.
-
Signal Amplification: Incubate sections with ABC reagent.
-
Washing: Repeat the washing step.
-
Visualization: Apply DAB substrate until the desired stain intensity develops.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Imaging: Acquire images using a light microscope.
Voltage-Sensitive Dye Imaging (VSDI) in Brain Slices
This protocol outlines the use of VSDI to measure neuronal population activity in response to T14/T30 and its antagonists in acute brain slices.[23][24]
Materials:
-
Rodent brain
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Voltage-sensitive dye (e.g., Di-4-ANEPPS)
-
T30 peptide and NBP14 antagonist
-
Upright fluorescence microscope with a high-speed camera
-
Stimulating electrode
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation: Prepare acute coronal or sagittal brain slices (e.g., 300-400 µm thick) from a rodent brain using a vibratome in ice-cold aCSF.[25]
-
Dye Staining: Incubate the slices in aCSF containing the voltage-sensitive dye.
-
Perfusion: Transfer a stained slice to a recording chamber on the microscope stage and perfuse with aCSF.
-
Baseline Recording: Record baseline neuronal activity by delivering an electrical stimulus and capturing the resulting fluorescence changes with the high-speed camera.
-
Peptide Application: Perfuse the slice with aCSF containing the T30 peptide for a set duration.
-
Post-Treatment Recording: Record neuronal activity again following T30 application.
-
Antagonist Application: To test for blockade, perfuse the slice with aCSF containing both T30 and NBP14 and record the activity.
-
Data Analysis: Analyze the recorded images to measure changes in fluorescence intensity over time, which correspond to changes in membrane potential of the neuronal population.[2]
Conclusion and Future Directions
The T14 peptide represents a novel and compelling target in the complex landscape of CNS disorders. Its dual role in development and neurodegeneration highlights the intricate balance of signaling pathways that govern neuronal health. The T14-α7 nAChR-mTORC1 axis is a critical pathway that warrants further investigation for the development of targeted therapeutics. The antagonist peptide, NBP14, and its derivatives show promise in preclinical studies and represent a potential avenue for therapeutic intervention in Alzheimer's disease and other neurodegenerative conditions.[12]
Future research should focus on:
-
Elucidating the precise molecular mechanisms downstream of mTORC1 activation by T14.
-
Conducting in vivo studies to validate the therapeutic efficacy and safety of T14 antagonists.
-
Exploring the role of T14 in other CNS disorders characterized by neuronal excitotoxicity and cell death.
-
Developing more potent and brain-penetrant antagonists of the T14 peptide.
This technical guide provides a foundational understanding of the T14 peptide's function in the CNS, offering valuable insights for researchers and drug developers aiming to explore this promising area of neuroscience.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. neuro-bio.com [neuro-bio.com]
- 4. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuro-bio.com [neuro-bio.com]
- 9. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulatory Effects of a Novel Cyclized Peptide in Reducing the Expression of Markers Linked to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 20. bosterbio.com [bosterbio.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Immunohistochemistry (IHC) protocol [hellobio.com]
- 23. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Voltage-Sensitive Dye Imaging of Population Signals in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: A Technical Guide to the Non-Enzymatic Functions of the Acetylcholinesterase C-Terminus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beyond its canonical role in terminating cholinergic neurotransmission through the hydrolysis of acetylcholine, acetylcholinesterase (AChE) harbors a suite of non-enzymatic functions critical to cellular signaling, development, and pathology. These functions are largely mediated by its C-terminal region, which, through protein-protein interactions and the generation of bioactive peptides, orchestrates a range of physiological and pathological processes. This technical guide provides an in-depth exploration of these non-cholinergic activities, focusing on the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate them. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting neurodegenerative diseases and other related disorders.
The Bioactive C-Terminal Peptides: T14 and T30
The primary non-enzymatic functions of the AChE C-terminus are driven by the proteolytic cleavage of the synaptic "T" isoform (AChE-T), which releases bioactive peptides.[1][2] The most extensively studied of these are the 14-amino-acid peptide T14 and the 30-amino-acid peptide T30, which encompasses the T14 sequence.[3] These peptides are independently bioactive and their effects are divorced from the enzymatic activity of the parent AChE molecule.[4][5]
Trophic and Toxic Duality
The physiological impact of the T14 and T30 peptides is remarkably context-dependent, exhibiting a trophic-toxic duality.[3] During development, these peptides promote neurite outgrowth and synaptogenesis, contributing to the proper wiring of the nervous system.[2][6][7] In contrast, their aberrant or excessive activation in the mature brain can become excitotoxic, leading to neuronal death.[8] This pathological activity has implicated the AChE C-terminus in the progression of neurodegenerative disorders such as Alzheimer's disease.[8][9]
Core Signaling Pathway: α7-nAChR and mTOR
The T14 and T30 peptides initiate their signaling cascade by binding to an allosteric site on the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[3][5] This interaction modulates calcium influx, a key second messenger in numerous cellular processes.[4][5]
Downstream of α7-nAChR activation and subsequent calcium mobilization, the mammalian target of rapamycin (mTOR) pathway is engaged.[1][10][11] The activation of mTOR signaling is a crucial step in mediating the effects of the AChE C-terminal peptides on cell growth and neurite extension.[1][12] Specifically, the T30 peptide has been shown to promote mTORC1 pro-growth signaling.[10][11]
Structural Roles of the C-Terminus
Beyond generating signaling peptides, the C-terminal "T" peptide of AChE-T is integral to the structural organization and trafficking of the enzyme.
Oligomerization and Anchoring
The T-peptide is essential for the oligomerization of AChE-T subunits into dimers and tetramers.[13] It mediates the association of these catalytic subunits with anchoring proteins, such as ColQ and the Proline-Rich Membrane Anchor (PRiMA), which tether the enzyme to the neuromuscular junction or the neuronal cell membrane, respectively.[14] This anchoring is crucial for the proper localization and function of AChE in the synapse.
Intracellular Trafficking and Degradation
The C-terminal T-peptide also influences the intracellular fate of newly synthesized AChE-T subunits. It can induce intracellular degradation of unassembled or misfolded subunits through the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[14][15] This quality control mechanism ensures that only properly assembled AChE oligomers are secreted and anchored.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference(s) |
| Neurite Outgrowth | |||
| AChE-E6 Expression | 3-fold faster growth | Cultured Xenopus laevis spinal neurons | [6] |
| T30 Peptide Treatment | Significant increase | SH-SY5Y cells (100 nM for 3 days) | [1][2] |
| T30 Peptide Treatment | Dose-dependent increase | Cultured hippocampal neurons (1 nM and 100 nM) | [16] |
| AChE Release | |||
| T30 Peptide Treatment | Up to 209% of control | Undifferentiated PC12 cells (at 20 µM) | [17] |
| Proteomic Changes | |||
| T30 Peptide Treatment | 121 proteins increased, 40 decreased | SH-SY5Y cells (100 nM for 3 days) | [2] |
| α7 nAChR mRNA Expression | |||
| T30 Peptide Treatment | Significant increase | ex vivo rat brain slices (2 µM) | [17] |
Experimental Protocols
Neurite Outgrowth Assay in Cultured Neurons
This protocol is adapted from studies investigating the effect of AChE C-terminal peptides on neurite extension.[18]
-
Preparation of Peptide-Coated Substrates:
-
Prepare sterile glass coverslips by coating with poly-L-lysine (PLL).
-
Dilute synthetic peptides (e.g., T30) to the desired concentration (e.g., 1-300 nM) in sterile phosphate-buffered saline (PBS).
-
Incubate the PLL-coated coverslips with the peptide solution overnight at 37°C in a humidified incubator.
-
Wash the coverslips three times with sterile PBS to remove unbound peptide.
-
-
Neuronal Cell Culture:
-
Isolate primary neurons (e.g., cerebellar granule neurons or hippocampal neurons) from embryonic or early postnatal rodents according to established and ethically approved protocols.[2]
-
Alternatively, use a neuronal cell line such as SH-SY5Y or PC12.
-
Plate the neurons onto the peptide-coated coverslips at a suitable density (e.g., 60,000 neurons per well).
-
Culture the cells in appropriate growth medium (e.g., DMEM/N2 supplemented with KCl for primary neurons) for 24-72 hours.[2][18]
-
-
Analysis of Neurite Outgrowth:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain the neurons with an antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). Statistical analysis should be performed to compare different treatment groups.
-
Western Blotting for mTOR Pathway Activation
This protocol outlines the steps to detect the activation of the mTOR pathway in response to T30 peptide treatment.[1][10]
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Treat the cells with 100 nM T30 peptide or vehicle control for the desired duration (e.g., 3 days).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated mTOR, total mTOR, phosphorylated S6K1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Implications for Drug Development
The discovery of the non-enzymatic functions of the AChE C-terminus opens new avenues for therapeutic intervention.
-
Neurodegenerative Diseases: Given the link between elevated T14/T30 levels and neurotoxicity, targeting the interaction between these peptides and the α7-nAChR is a promising strategy for diseases like Alzheimer's.[3] Antagonists that block the allosteric binding site of these peptides could prevent the downstream excitotoxic cascade.[19] A cyclized variant of T14, known as NBP14, has shown potential as such an antagonist.[19]
-
Biomarkers: The levels of circulating T14 peptide could serve as a potential biomarker for neurodegenerative processes or even for monitoring skin aging.[3][4]
-
Tissue Regeneration: The trophic properties of the AChE C-terminal peptides could be harnessed to promote nerve regeneration after injury, although careful dose control would be necessary to avoid excitotoxicity.
Conclusion
The C-terminus of acetylcholinesterase is a multifaceted domain with profound non-enzymatic functions that extend far beyond the classical role of the enzyme. Through the generation of bioactive peptides T14 and T30, it modulates a critical signaling pathway involving the α7-nAChR and mTOR, thereby influencing fundamental cellular processes such as growth, differentiation, and survival. The dual nature of these peptides, being both trophic and toxic depending on the context, places them at a crucial intersection of development and disease. A thorough understanding of these non-canonical roles, supported by the robust experimental methodologies outlined in this guide, is essential for the scientific community to unlock novel therapeutic strategies for a range of debilitating neurological disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The human acetylcholinesterase C-terminal T30 peptide activates neuronal growth through alpha 7 nicotinic acetylcholine receptors and the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering and targeting the basic mechanism of neurodegeneration: the role of peptides from the C-terminus of acetylcholinesterase: non-hydrolytic effects of ache: the actions of peptides derived from the C-terminal and their relevance to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Peptide âT14â Reflects Age and Photo-Aging in Human Skin | Aging [aging-us.com]
- 5. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase enhances neurite growth and synapse development through alternative contributions of its hydrolytic capacity, core protein, and variable C termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Enhances Neurite Growth and Synapse Development through Alternative Contributions of Its Hydrolytic Capacity, Core Protein, and Variable C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-hydrolytic functions of acetylcholinesterase. The significance of C-terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The human acetylcholinesterase C-terminal T30 peptide activates neuronal growth through alpha 7 nicotinic acetylcholine receptors and the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The C-terminal peptides of acetylcholinesterase: cellular trafficking, oligomerization and functional anchoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The C-terminal T peptide of acetylcholinesterase enhances degradation of unassembled active subunits through the ERAD pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The C-terminal T peptide of acetylcholinesterase enhances degradation of unassembled active subunits through the ERAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a Neurite Outgrowth-Promoting Motif within the Alternatively Spliced Region of Human Tenascin-C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neuro-bio.com [neuro-bio.com]
T14 Peptide: A Potential Upstream Biomarker and Therapeutic Target in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) research has been largely dominated by the amyloid cascade hypothesis. However, emerging evidence points to a novel signaling pathway involving the T14 peptide as a potential upstream driver of neurodegeneration. This technical guide provides a comprehensive overview of the T14 peptide, its role in AD pathology, its promise as a biomarker, and methodologies for its study. T14, a 14-amino-acid peptide cleaved from the C-terminus of acetylcholinesterase (AChE), is implicated in a neurotoxic cascade that precedes the formation of amyloid-beta (Aβ) plaques and phosphorylated tau (p-tau) tangles.[1][2] This document synthesizes current quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to equip researchers and drug development professionals with the critical information needed to explore this innovative target.
The T14 Signaling Pathway in Alzheimer's Disease
The T14 peptide exerts its neurotoxic effects through a well-defined signaling cascade.[1][3] This pathway is initiated by the binding of T14 to an allosteric site on the α7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] This binding enhances calcium influx into the neuron, leading to a series of downstream events that contribute to the pathological hallmarks of AD.[1][5]
Visualization of the T14 Signaling Pathway
The following diagram illustrates the key steps in the T14 signaling cascade, from receptor binding to the downstream production of Aβ and p-tau.
Quantitative Data on T14 as a Biomarker
Elevated levels of the T14 peptide have been observed in the brains of AD patients, and its concentration appears to correlate with disease progression.[1][6] This section presents a summary of the available quantitative data.
T14 Levels in Human Brain
Studies have shown a significant increase in T14 immunoreactivity in the substantia nigra of AD brains as the disease progresses from early (Braak II) to late (Braak V) stages.[1] While the number of T14-immunoreactive neurons decreases with disease severity, the density of T14 within the remaining neurons increases.[1]
| Brain Region | Braak Stage | T14-immunoreactive Neurons (cells/mm²) | Ratio of Dense to Light T14 Immunoreactivity | Reference |
| Substantia Nigra | Braak II | 84 ± 4 | - | [1] |
| Substantia Nigra | Braak V | 63 ± 2 | Significant increase | [1] |
| Hippocampus | Braak 0-II to V-VI | - | Significant increase | [6] |
| Midbrain | AD vs. Control | - | Approximately doubled in AD | [1] |
Antagonism of T14 by NBP14
NBP14, a cyclized variant of T14, acts as an antagonist and has been shown to displace T14 binding to the α7 nAChR in a dose-dependent manner.[2] In vitro studies using PC12 cells have demonstrated that NBP14 can counteract the effects of T14.[4]
| Parameter | T14 Concentration | NBP14 Concentration | Effect | Reference |
| Calcium Influx | - | 0.1 nM | Minimal viable influx | [4] |
| Cell Viability | - | 0.25 nM | Significant reversal of toxicity | [4] |
| AChE Release | - | 0.5 nM | Complete blockade | [4] |
| T14 Binding Displacement (IC₅₀) | - | 61.4 µM | - | [2] |
Experimental Protocols
This section provides detailed methodologies for the detection and functional analysis of the T14 peptide.
Immunohistochemistry (IHC) for T14 in Human Brain Tissue
This protocol is adapted for the detection of T14 in formalin-fixed, paraffin-embedded human brain sections.[1][7]
3.1.1. Materials
-
Primary antibody: Rabbit polyclonal anti-T14[1]
-
Secondary antibody: Biotinylated goat anti-rabbit IgG[1]
-
Vectastain Elite ABC kit[7]
-
DAB substrate kit[7]
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Normal goat serum
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Mounting medium
3.1.2. Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 80% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS with 0.1% Triton X-100 (PBS-T) (3 x 5 minutes).
-
Block non-specific binding with 5% normal goat serum in PBS-T for 1 hour at room temperature.
-
Incubate with rabbit anti-T14 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash sections in PBS-T (3 x 5 minutes).
-
Incubate with biotinylated goat anti-rabbit secondary antibody (1:500) for 1 hour at room temperature.[8]
-
Wash sections in PBS-T (3 x 5 minutes).
-
Incubate with Vectastain Elite ABC reagent for 30 minutes.[7]
-
Wash sections in PBS-T (3 x 5 minutes).
-
Develop with DAB substrate until desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (optional).
-
Dehydrate through an ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for T14 in PC12 Cells
This protocol describes the detection of T14 in protein lysates from PC12 cells.[9][10]
3.2.1. Materials
-
PC12 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-T14[11]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
3.2.2. Protocol
-
Sample Preparation:
-
Culture and treat PC12 cells as required.
-
Lyse cells in RIPA buffer on ice.
-
Clarify lysate by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with rabbit anti-T14 primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the chemiluminescent signal using an imaging system.
-
Voltage-Sensitive Dye Imaging in Rat Brain Slices
This protocol outlines the use of voltage-sensitive dyes to measure the effect of T14 on neuronal activity in acute brain slices.[1][12][13]
3.3.1. Materials
-
Rat brain
-
Artificial cerebrospinal fluid (aCSF)
-
Voltage-sensitive dye (e.g., Di-4-ANEPPS)[1]
-
Vibratome
-
Incubation chamber
-
Upright fluorescence microscope with a high-speed camera
-
Stimulating electrode
3.3.2. Protocol
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (300-400 µm) using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Dye Loading:
-
Incubate slices in aCSF containing the voltage-sensitive dye for 20-30 minutes.
-
-
Imaging:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the desired brain region.
-
Acquire images using a high-speed camera while delivering electrical stimulation.
-
Record baseline activity, then perfuse with aCSF containing T14 peptide and record the activity again. To test for antagonism, co-perfuse with T14 and NBP14.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time to measure changes in membrane potential.
-
Logical and Experimental Workflows
T14 Biomarker Discovery and Validation Workflow
The following diagram illustrates a typical workflow for the discovery and validation of T14 as a biomarker for Alzheimer's disease.
Conclusion
The T14 peptide represents a compelling and relatively unexplored avenue in Alzheimer's disease research. Its position upstream of Aβ and tau pathology suggests that it could be a very early biomarker and a potent therapeutic target. The data and protocols presented in this guide are intended to facilitate further investigation into the role of T14 in neurodegeneration and to accelerate the development of novel diagnostics and therapeutics based on this promising target. Continued research into the T14 signaling pathway holds the potential to reshape our understanding of Alzheimer's disease and to offer new hope for patients and their families.
References
- 1. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bayes.citystgeorges.ac.uk [bayes.citystgeorges.ac.uk]
- 4. neuro-bio.com [neuro-bio.com]
- 5. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. neuro-bio.com [neuro-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voltage-Sensitive Dye Imaging of Population Signals in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Janus-Faced Peptide: A Technical Guide to the Trophic and Toxic Effects of T14
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Core Summary: The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), presents a compelling duality in its biological function, acting as both a potent neurotrophic agent and a significant contributor to neurotoxicity. This technical guide synthesizes the current understanding of T14's contradictory roles, providing a detailed overview of its mechanism of action, quantitative effects on neuronal systems, and the experimental protocols utilized to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers investigating neurodegenerative diseases and exploring novel therapeutic avenues.
The Dichotomous Nature of T14: Trophic vs. Toxic
The biological impact of the T14 peptide is fundamentally context-dependent, primarily dictated by the developmental stage of the nervous system. During early development, T14 plays a crucial trophic role , promoting cell growth, proliferation, and neurite outgrowth.[1][2] This function is integral to the normal development of the nervous system.
Conversely, in the mature brain or under pathological conditions, the very same mechanisms that underpin its trophic effects become excitotoxic .[1] The aberrant activation of T14 signaling in adult neurons, which have a reduced tolerance for fluctuations in intracellular calcium, can lead to cell death and is implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease.[1][3]
Mechanism of Action: The Alpha-7 Nicotinic Acetylcholine Receptor and Downstream Signaling
The primary target of the T14 peptide is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) .[4][5] T14 binds to an allosteric site on this receptor, enhancing the influx of calcium ions (Ca2+) into the neuron.[4][6] This initial event triggers a cascade of intracellular signaling pathways that mediate both its trophic and toxic effects.
A key downstream effector of T14-induced calcium influx is the mammalian target of rapamycin complex 1 (mTORC1) .[6][7] Activation of the mTORC1 pathway is crucial for cell growth and proliferation, explaining the trophic effects of T14 during development.[2] However, the hyperactivation of this pathway in mature neurons can lead to the production of pathological proteins associated with neurodegeneration, including phosphorylated tau and amyloid beta.[6]
dot
Quantitative Analysis of T14 Effects
The dual nature of T14 is evident in dose-response studies. The following tables summarize quantitative data from in vitro experiments, primarily using the PC12 cell line, a common model for neuronal studies, and primary hippocampal neurons. For experimental consistency and due to its higher stability, the T14 analog, T30, is often used.
| Trophic Effects of T30 Peptide on Primary Hippocampal Neurons | | :--- | :--- | | Concentration | Effect on Dendritic Growth (after 5 days) | | 1 nM | Significant increase in dendritic growth and branching. | | 100 nM | Significant increase in dendritic growth and branching. | | 1 µM | Significant increase in dendritic growth and branching. |
Data from Shiosaki et al. (2023)[8]
| Toxic Effects of T14 and T30 Peptides on PC12 Cells | | :--- | :--- | :--- | :--- | | Peptide | Concentration | Calcium Influx (% increase) | Cell Viability (% of control) | | T14 | 2.5 nM | 32.38% | Not specified | | T14 | 250 nM | Not specified | Not specified | | T30 | 250 nM | 24.05% | Not specified | | T30 | 20 µM | Significant increase | Not specified | | High Glucose (150 mM) | - | - | ~80% |
Data from Ranglani et al. (2023)[9] and Gur-er et al. (2024)[10]
| Antagonism of T14 Effects by NBP14 | | :--- | :--- | | Parameter | Observation | | T14-induced Calcium Influx | NBP14 demonstrates a dose-dependent blockade. | | T14-induced Decrease in Cell Viability | NBP14 demonstrates a dose-dependent blockade. | | T14-induced AChE Release | NBP14 demonstrates a dose-dependent blockade. | | T14 Binding Displacement (Human Hippocampus) | NBP14 shows an IC50 of 61.4 μM. |
Data from Greenfield et al. (2022)[4] and Ranglani et al. (2023)[1]
Experimental Protocols
The investigation of T14's effects relies on a set of established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., PC12) in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of T14 peptide or control vehicle for the desired duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
dot
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration in response to T14 treatment.
-
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). The fluorescence intensity of the dye increases upon binding to free intracellular calcium.
-
Procedure:
-
Culture cells on a suitable plate (e.g., 96-well black-walled plate).
-
Load cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Use a fluorescence microplate reader or a fluorescence microscope to measure baseline fluorescence.
-
Add T14 peptide or control solution to the wells.
-
Immediately begin recording fluorescence intensity over time to measure the change in intracellular calcium.
-
Data is often expressed as a percentage increase over baseline fluorescence.
-
Acetylcholinesterase (AChE) Release Assay
This assay quantifies the amount of AChE released from cells into the culture medium, which can be an indicator of cell stress or death.
-
Principle: The assay is based on the Ellman's reaction. AChE in the sample hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically.
-
Procedure:
-
Culture cells and treat with T14 peptide as described for the cell viability assay.
-
Collect the cell culture supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing acetylthiocholine and DTNB.
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes).
-
Measure the absorbance at 412 nm.
-
The amount of AChE released is proportional to the change in absorbance.
-
Immunohistochemistry (IHC) for T14 Detection
IHC is used to visualize the presence and localization of the T14 peptide in tissue samples.
-
Principle: A primary antibody specific to the T14 peptide is used to bind to the target antigen in the tissue. A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore, binds to the primary antibody. The enzyme catalyzes a reaction with a chromogenic substrate to produce a colored precipitate at the location of the antigen, or the fluorophore can be visualized directly with a fluorescence microscope.
-
Procedure:
-
Fix, embed (e.g., in paraffin), and section the tissue of interest.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the antigenic sites.
-
Block non-specific antibody binding sites.
-
Incubate with a primary antibody against T14.
-
Wash to remove unbound primary antibody.
-
Incubate with a labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Develop the signal (for enzymatic detection) or mount with an antifade reagent (for fluorescent detection).
-
Visualize the staining using a microscope.
-
Conclusion and Future Directions
The T14 peptide represents a fascinating example of molecular pleiotropy, with its biological effects pivoting between neurogenesis and neurodegeneration. This duality underscores the critical importance of maintaining cellular homeostasis, particularly concerning intracellular calcium levels. The aberrant activation of the T14-α7 nAChR-mTORC1 signaling axis in the mature brain presents a compelling target for therapeutic intervention in neurodegenerative diseases.
Future research should focus on further elucidating the precise molecular switches that govern the transition from T14's trophic to toxic functions. A deeper understanding of these regulatory mechanisms could pave the way for the development of novel therapeutics, such as the antagonist NBP14, that can selectively inhibit the detrimental effects of T14 while preserving its potential beneficial roles. The continued investigation into the complex biology of the T14 peptide holds significant promise for advancing our understanding and treatment of a range of neurological disorders.
References
- 1. neuro-bio.com [neuro-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. neuro-bio.com [neuro-bio.com]
- 4. Evidence for a novel neuronal mechanism driving Alzheimer's disease, upstream of amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human acetylcholinesterase C-terminal T30 peptide activates neuronal growth through alpha 7 nicotinic acetylcholine receptors and the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
T14 Peptide's Link to mTORC1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 14-amino-acid peptide, T14, derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant bioactive molecule that selectively activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This activation, initiated by T14's interaction with the α-7 nicotinic acetylcholine receptor (α7 nAChR), triggers a cascade of intracellular events with profound implications for cellular growth, proliferation, and survival.[1][2][4] However, the aberrant activation of this pathway by T14 has been implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's, and in the progression of cancer.[1][2][4] This technical guide provides an in-depth exploration of the T14-mTORC1 signaling axis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction
The T14 peptide, with the amino acid sequence AEFHRWSSYMVHWK, is a cleavage product of the larger 30-mer peptide, T30, which is also derived from AChE.[2] While playing a trophic role in early development, its re-emergence and overactivity in the adult brain are associated with excitotoxic processes that can lead to neurodegeneration.[2][4][5] A central player in this process is the mTORC1 pathway, a master regulator of cell metabolism and growth.[4][6] Understanding the precise mechanisms by which T14 activates mTORC1 is crucial for the development of novel therapeutic strategies targeting diseases characterized by mTORC1 hyperactivation. This document serves as a comprehensive resource for researchers investigating this critical signaling pathway.
The T14-mTORC1 Signaling Pathway
The activation of mTORC1 by the T14 peptide is a multi-step process initiated at the cell surface and culminating in the phosphorylation of downstream mTORC1 substrates.
The signaling cascade begins with the binding of T14 to an allosteric site on the α7 nAChR.[4][7][8] This interaction enhances calcium (Ca2+) influx into the cell.[2][4][5] The resulting increase in intracellular calcium concentration is a critical second messenger that triggers a series of downstream events. One of the key mediators is Glycogen Synthase Kinase-3 (GSK-3), which is activated by the elevated calcium levels and is known to have an amplifying effect on mTORC1 activation.[4][5][9] Ultimately, this cascade leads to the activation of the mTORC1 complex, which then phosphorylates its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the T14-mTORC1 link.
Table 1: In Vitro Treatment Concentrations
| Compound | Cell Line | Concentration | Effect | Reference |
| T30 Peptide | PC12 | 100 nM | Increased T14 and p-mTOR s2448 expression | [5][9] |
| NBP14 (T14 antagonist) | PC12 | 100 nM | Blocked T30-induced increase in T14 and p-mTOR s2448 | [5][9] |
| T30 Peptide | SH-SY5Y | Not Specified | Increased mTOR pathway activation | [1][4] |
Table 2: Correlation in Human Brain Tissue
| Molecules | Brain Region | Condition | Correlation | Reference |
| T14 and p-mTOR s2448 | Midbrain | Alzheimer's Disease | Significant positive correlation | [1][2] |
| T14 and p-mTOR s2448 | Hippocampus | Alzheimer's Disease | Significant increase in expression with disease progression | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatments
-
Cell Lines:
-
PC12 cells (pheochromocytoma of the rat adrenal medulla).
-
SH-SY5Y cells (human neuroblastoma).
-
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[2] For differentiation into a neuronal-like phenotype, PC12 cells can be treated with Nerve Growth Factor (NGF) in low serum conditions.[2]
-
Peptide Treatments:
Western Blotting for mTORC1 Activation
This protocol is used to quantify the levels of total and phosphorylated mTOR, a direct indicator of mTORC1 activity.
-
Lysis Buffer: Cells are lysed in a suitable buffer, such as CHAPS lysis buffer, containing protease and phosphatase inhibitors.[11]
-
Antibodies:
-
Detection: Membranes are incubated with an ECL substrate, and chemiluminescence is detected using a CCD camera.[9]
-
Analysis: Band intensities are quantified using software like ImageJ.[4][9] Protein levels are typically normalized to a loading control such as GAPDH or total protein stain.[4]
Cell Viability Assay
-
Method: The number of viable cells can be determined using a Cell Counting Kit-8 (CCK-8) assay or similar methods.[4]
-
Procedure: Cells are seeded in 96-well plates, treated with the desired compounds (e.g., T14, NBP14), and then incubated with the CCK-8 solution. The absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the number of viable cells.
The Role of the T14 Antagonist, NBP14
NBP14 is a cyclized version of the T14 peptide that acts as a potent antagonist.[2][4] It effectively inhibits the actions of T14 by displacing its linear counterpart from the α7 nAChR.[4][5][12] This blockade prevents the T14-induced calcium influx and subsequent activation of the mTORC1 pathway.[3] The ability of NBP14 to attenuate p-mTOR s2448 expression and restore normal autophagic flux highlights its therapeutic potential for conditions driven by T14-mediated mTORC1 hyperactivation.[3]
Conclusion and Future Directions
The selective activation of the mTORC1 signaling pathway by the T14 peptide represents a critical molecular mechanism with dual implications in health and disease. While essential for normal development, its aberrant reactivation contributes to the pathology of Alzheimer's disease and cancer. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is paramount for the scientific community. The development of antagonists like NBP14 offers a promising therapeutic avenue for selectively targeting T14-driven mTORC1 hyperactivation, potentially leading to novel treatments for a range of debilitating diseases. Future research should focus on further elucidating the downstream effectors of the T14-mTORC1 axis and exploring the full therapeutic potential of NBP14 and other pathway inhibitors in preclinical and clinical settings.
References
- 1. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuro-bio.com [neuro-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of T14 Peptide for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of the T14 peptide for research purposes. T14 is a 14-amino acid peptide with the sequence Ac-Ala-Glu-Phe-His-Arg-Trp-Ser-Ser-Tyr-Met-Val-His-Trp-Lys-NH2. It is a cleavage product of acetylcholinesterase and has been implicated in various biological processes, including neurodegeneration and cancer, primarily through its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR) and subsequent modulation of intracellular signaling pathways like mTORC1.[1][2]
Introduction to T14 Peptide
The T14 peptide, with the amino acid sequence AEFHRWSSYMVHWK, is derived from the C-terminus of acetylcholinesterase (AChE).[1] It has been identified as an independent bioactive molecule that can modulate calcium influx through an allosteric site on the α7 nAChR.[2][3] This activity makes T14 a subject of interest in research focused on Alzheimer's disease, other neurodegenerative disorders, and certain types of cancer.[1][2][4][5] The synthesis of high-purity T14 is crucial for accurate and reproducible in vitro and in vivo studies.
Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The recommended method for synthesizing the T14 peptide is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group of the incoming amino acid is removed by a mild base, typically piperidine, allowing for the next amino acid to be coupled. Acid-labile protecting groups are used for the reactive side chains of the amino acids, which are removed at the end of the synthesis during the cleavage of the peptide from the resin.[6][7]
Materials and Reagents
-
Resin: Rink Amide MBHA resin is suitable for producing a C-terminally amidated peptide.
-
Fmoc-protected Amino Acids: Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Met-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activator Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).
-
Precipitation and Washing: Cold diethyl ether.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.
-
HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile).
-
Analysis: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of T14
This protocol outlines the manual synthesis of the T14 peptide on a 0.1 mmol scale.
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.[6]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (Example for the first amino acid, Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in 5 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) and allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed.[8] A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the T14 sequence (Trp, His, Val, Met, Tyr, Ser, Ser, Trp, Arg, His, Phe, Glu, Ala).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
Caution: This procedure must be performed in a well-ventilated fume hood, as TFA is highly corrosive.
-
Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[6] The scavengers in this cocktail are crucial for protecting tryptophan, methionine, and tyrosine residues from side reactions.
-
Add 10 mL of the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water), with a small amount of Solvent B (0.1% TFA in acetonitrile) if necessary to aid dissolution.
-
Filter the peptide solution through a 0.22 µm syringe filter.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient might be 5-65% Solvent B over 60 minutes at a flow rate of 10 mL/min. The optimal gradient should be determined empirically.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified T14 peptide as a white powder.
Protocol 4: Characterization
-
Mass Spectrometry:
-
Analytical RP-HPLC:
-
Confirm the purity of the final product by injecting a small amount onto an analytical C18 column and running a gradient similar to the one used for purification.[11]
-
Purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific wavelength (e.g., 220 nm).
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis of a 14-mer peptide like T14 using Fmoc-SPPS. Actual results may vary depending on the specific synthesis conditions and the efficiency of each coupling step.
| Parameter | Typical Value | Method of Determination | Reference |
| Crude Peptide Yield | 40-70% | Gravimetric analysis | [12] |
| Purity after Cleavage | 50-80% | Analytical RP-HPLC | [12] |
| Purity after HPLC Purification | >95% | Analytical RP-HPLC | [13] |
| Final Purified Yield | 10-30% | Gravimetric analysis | [14] |
| Molecular Weight Verification | Theoretical MW ± 1 Da | Mass Spectrometry | [9] |
Visualizations
T14 Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of T14 peptide.
T14 Signaling Pathway
Caption: Simplified signaling pathway of the T14 peptide.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease. | Oxford Centre for the History of Science, Medicine, and Technology [hsmt.ox.ac.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. researchgate.net [researchgate.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing PC12 Cells to Investigate the Effects of T14 Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The T14 peptide, a 14-amino acid sequence derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant signaling molecule implicated in neurodevelopment and neurodegenerative processes.[1][2] In the context of the adult brain, aberrant T14 activity is linked to excitotoxicity and pathologies such as Alzheimer's disease.[2][3] The PC12 cell line, derived from a rat pheochromocytoma, serves as an invaluable in vitro model for neuronal studies. These cells, upon differentiation with Nerve Growth Factor (NGF), exhibit a sympathetic neuron-like phenotype, making them highly suitable for investigating the neuronal effects of bioactive molecules like the T14 peptide.[4]
These application notes provide a comprehensive guide for utilizing PC12 cells to study the effects of the T14 peptide, with a focus on its mechanism of action through the α7 nicotinic acetylcholine receptor (α7 nAChR) and the downstream mTORC1 signaling pathway.[5] Detailed protocols for key experiments are provided, along with structured tables of quantitative data derived from published studies and visualizations of signaling pathways and experimental workflows.
Key Concepts and Mechanisms
The T14 peptide exerts its effects on PC12 cells primarily by binding to an allosteric site on the α7 nAChR.[2][5] This interaction potentiates calcium influx, which, in a mature neuronal context, can become excitotoxic.[2][5] This initial trigger activates a cascade of intracellular signaling events, with the mTORC1 pathway playing a central role.[5] The key events include:
-
Increased Intracellular Calcium: T14 binding to α7 nAChR leads to a significant influx of calcium ions.[5]
-
mTORC1 Pathway Activation: The elevated calcium levels contribute to the activation of the mTORC1 signaling complex.[5]
-
Cellular Effects: The activation of this pathway can lead to a decrease in cell viability and a compensatory release of acetylcholinesterase (AChE).[5][6]
The cyclic peptide NBP14 acts as an antagonist to T14, effectively blocking its binding to the α7 nAChR and mitigating its downstream effects.[7]
Data Presentation
Table 1: Effect of T14 Peptide and Related Molecules on PC12 Cell Viability
| Treatment Condition | Concentration | Duration | Effect on Cell Viability | Reference |
| High Glucose (induces oxidative stress and increases endogenous T14) | 150 mM | 24 hours | Significant reduction (~20%) | [8][9] |
| High Glucose + NBP14 | 150 mM Glucose | 24 hours | No significant change compared to control | [8] |
| Rapamycin (mTORC1 inhibitor) | 1 µM | 24 hours | Significant reduction | [10] |
| NBP14 (T14 antagonist) | 1 µM | 24-48 hours | No significant effect alone | [10] |
Table 2: Regulation of T14 and Downstream Signaling in PC12 Cells
| Experimental Condition | Measured Parameter | Result | Reference |
| High Glucose Treatment | T14 Protein Levels | Significant increase | [7][8] |
| High Glucose Treatment | AChE mRNA Expression | Significant increase | [8] |
| T30 (T14 precursor) Treatment | p-mTOR s2448 Expression | Increase | [5] |
| T30 + NBP14 Treatment | p-mTOR s2448 Expression | Attenuated increase | [10] |
| Silencing of Raptor (mTORC1 component) | T30-induced AChE Release | Reduced | [5] |
| Silencing of Rictor (mTORC2 component) | T30-induced AChE Release | Unaffected | [5] |
Experimental Protocols
PC12 Cell Culture and Differentiation
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen IV-coated culture flasks and plates
-
Trypsin-EDTA
Protocol:
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days. Detach cells by gentle pipetting, as they are loosely adherent.
-
-
Differentiation:
-
Plate PC12 cells on collagen IV-coated plates at a density of 1 x 10^5 cells/cm².
-
To induce differentiation, replace the culture medium with a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of NGF.
-
Change the differentiation medium every 2-3 days.
-
Neurite outgrowth should be visible within 3-5 days. Experiments can be conducted on differentiated cells after 5-7 days.[4]
-
Cell Viability Assay (CCK-8)
Materials:
-
Differentiated PC12 cells in a 96-well plate
-
T14 peptide and NBP14 antagonist
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Plate differentiated PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the T14 peptide in the culture medium.
-
For antagonist studies, pre-incubate the cells with NBP14 for 1 hour before adding the T14 peptide.
-
Remove the old medium and add the medium containing the different concentrations of T14 peptide (and NBP14 where applicable). Include a vehicle control group.
-
Incubate the plate for the desired time (e.g., 24 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Calcium Influx Assay
Materials:
-
Differentiated PC12 cells on glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
T14 peptide
-
Fluorescence microscope or plate reader
Protocol:
-
Plate differentiated PC12 cells on collagen-coated glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add the T14 peptide to the cells and immediately begin recording the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
Acetylcholinesterase (AChE) Release Assay
Materials:
-
Differentiated PC12 cells in a 24-well plate
-
T14 peptide
-
Ellman's reagent (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Microplate reader
Protocol:
-
Plate and differentiate PC12 cells in a 24-well plate.
-
Treat the cells with various concentrations of T14 peptide for a specified duration.
-
Collect the cell culture supernatant.
-
In a 96-well plate, mix the supernatant with Ellman's reagent.
-
Initiate the reaction by adding acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity in the supernatant.
Western Blot for mTORC1 Pathway Activation
Materials:
-
Differentiated PC12 cells
-
T14 peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Protocol:
-
Treat differentiated PC12 cells with T14 peptide for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
T14 Peptide Signaling Pathway in PC12 Cells
Caption: T14 peptide signaling cascade in PC12 cells.
Experimental Workflow for Studying T14 Peptide Effects
Caption: Workflow for T14 peptide experiments in PC12 cells.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 5. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative Stress Triggers a Pivotal Peptide Linked to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neuro-bio.com [neuro-bio.com]
Application Notes and Protocols for T14 Peptide in Ex Vivo Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the T14 peptide in ex vivo brain slice preparations. T14, a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE), has been identified as a bioactive signaling molecule implicated in both neurodevelopment and neurodegeneration.[1][2][3][4] Understanding its effects on neuronal circuitry is crucial for elucidating its physiological and pathological roles.
Introduction to T14 Peptide
T14 is a 14-mer peptide that acts independently of the enzymatic function of its parent molecule, AChE.[2][3][5] It exerts its effects by binding to an allosteric site on the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), which enhances calcium influx into neurons.[2][6][7] This modulation of calcium signaling can have dual consequences: during development, it is thought to promote cell growth and renewal, but in the mature brain, excessive activation can become excitotoxic and contribute to neurodegenerative processes, such as those observed in Alzheimer's disease.[1][4][6][7]
The peptide has been shown to trigger a signaling cascade involving the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and protein synthesis.[1][7][8] Dysregulation of the T14-α7-nAChR-mTORC1 pathway is an active area of research in neurodegenerative disorders. The use of ex vivo brain slices provides a valuable model system to study the acute and chronic effects of T14 on intact neuronal circuits, bridging the gap between in vitro cell culture and in vivo animal models.[9][10]
Key Applications in Ex Vivo Brain Slices
-
Investigation of Neuronal Excitability: Assess the impact of T14 on electrically evoked neuronal activation in specific brain regions.
-
Analysis of Synaptic Plasticity: While not explicitly detailed in the provided search results, the modulation of calcium influx suggests a potential role in synaptic plasticity that could be investigated.
-
Neurodegenerative Disease Modeling: Induce and study molecular markers associated with neurodegeneration, such as changes in phosphorylated Tau (p-Tau) and amyloid-beta (Aβ) levels.[9]
-
Drug Screening and Development: Evaluate the efficacy of potential therapeutic agents, such as the T14 antagonist NBP14, in mitigating the peptide's neurotoxic effects.[7][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing T14 or its more stable analogue, T30, in ex vivo brain slice preparations.
| Peptide/Compound | Brain Region | Concentration | Experimental Method | Observed Effect | Reference |
| T30 | Substantia Nigra (rat) | 2 µM | Voltage-Sensitive Dye Imaging | Significant reduction in electrically evoked neuronal activation | [2] |
| T30 | Striatum (rat) | 2 µM | Voltage-Sensitive Dye Imaging | No effect on evoked activity | [2] |
| NBP14 | Substantia Nigra (rat) | Not specified | Voltage-Sensitive Dye Imaging | Blocked the T30-induced reduction in neuronal activation | [11] |
| T30 | Basal Forebrain (rat) | 2 µM | Western Blot | Differential expression of α7-nAChR, p-Tau, and Aβ | [9] |
| T30 | Substantia Nigra (rat) | Not specified | Western Blot | Increase in mTORC1 activation | [8] |
| NBP14 | Basal Forebrain (rat) | Not specified | Western Blot | Inhibitory action on naturally occurring T14 and endogenous amyloid beta | [12] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from methodologies described for investigating T14's effects in rat brain slices.[10][13]
Materials:
-
Adult Sprague-Dawley rats
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (in mM): 120 NaCl, 5 KCl, 20 NaHCO3, 2.4 CaCl2, 2 MgSO4, 1.2 KH2PO4, 10 glucose, 6.7 HEPES salt, 3.3 HEPES acid; pH 7.1, oxygenated with 95% O2 / 5% CO2.[13]
-
Artificial cerebrospinal fluid (aCSF) for recording/incubation (composition can be similar to cutting solution, but often with slightly different divalent cation concentrations and maintained at room or physiological temperature).
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Glue the brain onto the vibratome stage and prepare for slicing.
-
Cut coronal slices of the desired brain region (e.g., substantia nigra, basal forebrain) at a thickness of 300-400 µm.[10][13]
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature for at least 30 minutes to allow for recovery before experimentation.[10]
Protocol 2: Application of T14 Peptide and Analysis of Neuronal Activity using Voltage-Sensitive Dye Imaging (VSDI)
This protocol is based on the methodology used to assess the functional implications of T14 in the substantia nigra.[2][11]
Materials:
-
Prepared acute brain slices
-
T14 peptide or T30 (a more stable 30-mer peptide containing the T14 sequence)[13]
-
NBP14 (cyclic antagonist of T14)
-
Voltage-sensitive dye (e.g., Di-4-ANEPPS)
-
aCSF
-
Bipolar stimulating electrode
-
Optical imaging setup with appropriate filters and a high-speed camera
Procedure:
-
Incubate the recovered brain slices in a solution containing the voltage-sensitive dye according to the manufacturer's instructions.
-
Transfer a stained slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Position a bipolar stimulating electrode in the desired location to evoke neuronal responses.
-
Acquire baseline optical recordings of electrically evoked neuronal activation.
-
Apply T14 or T30 to the perfusion bath at the desired concentration (e.g., 2 µM).[2]
-
After a sufficient incubation period, record the evoked neuronal activity again.
-
For antagonist studies, co-apply NBP14 with T14/T30 or pre-incubate with NBP14 before peptide application.
-
Analyze the changes in the amplitude and spatial spread of the optical signal to quantify the effect of the peptide on neuronal activation.
Protocol 3: Western Blot Analysis of T14-Induced Changes in Protein Expression
This protocol allows for the investigation of molecular changes induced by T14, as demonstrated in studies on the basal forebrain.[9][12]
Materials:
-
Prepared acute brain slices
-
T14 peptide or T30
-
aCSF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against proteins of interest (e.g., α7-nAChR, p-Tau, Aβ, mTORC1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Divide the brain slices into control and treatment groups. For paired experiments, a hemisection approach can be used where one half of a slice serves as the control for the other treated half.[9][10]
-
Incubate the slices in aCSF (control) or aCSF containing T14/T30 (treated) for a specified duration (e.g., 5 hours).[8]
-
Following incubation, homogenize the tissue in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine changes in protein expression levels.
Visualizations
T14 Signaling Pathway
Caption: Signaling cascade initiated by T14 binding to the α7-nAChR.
Experimental Workflow for VSDI Analysis
Caption: Step-by-step workflow for VSDI experiments with T14.
Logical Relationship for T14 Antagonist Studies
Caption: NBP14 antagonizes T14's action at the α7-nAChR.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widespread Changes in the Immunoreactivity of Bioactive Peptide T14 After Manipulating the Activity of Cortical Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Ex Vivo Model to Investigate the Underlying Mechanisms in Alzheimer’s Disease [frontiersin.org]
- 10. An Alternative Approach to Study Primary Events in Neurodegeneration Using Ex Vivo Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. neuro-bio.com [neuro-bio.com]
Application Notes and Protocols for T14 Peptide Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant signaling molecule implicated in both developmental processes and neurodegenerative diseases, particularly Alzheimer's disease (AD)[1][2]. Unlike the enzymatic function of its parent molecule, T14 exerts its effects through allosteric modulation of the α-7 nicotinic acetylcholine receptor (α-7 nAChR)[1][3]. This interaction triggers a cascade of intracellular events, primarily an influx of calcium, which can have dual consequences: promoting cell growth during development and inducing excitotoxicity in the mature brain[1][3]. The aberrant activation of the T14 signaling pathway is linked to the downstream activation of the mTORC1 pathway, contributing to the pathological hallmarks of AD[4][5].
These application notes provide detailed protocols for the administration of peptides related to the T14 signaling pathway in animal models, specifically focusing on a proposed method for T14 administration and a documented protocol for its antagonist, NBP14. The protocols are intended to guide researchers in designing and executing in vivo studies to investigate the roles of T14 in various physiological and pathological conditions.
T14 Signaling Pathway
The T14 peptide initiates a signaling cascade by binding to an allosteric site on the α-7 nicotinic acetylcholine receptor. This binding enhances calcium influx into the neuron, which in turn activates the mTORC1 pathway, a key regulator of cell growth and proliferation. In the context of a mature nervous system, excessive activation of this pathway by T14 can lead to neurotoxic effects[1][4][5].
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of T14 Peptide in Mice (Proposed)
This protocol is a synthesized methodology based on established procedures for ICV peptide injection in mice and the known characteristics of the T14 peptide. It is intended as a starting point for researchers wishing to investigate the direct in vivo effects of T14.
Objective: To deliver the T14 peptide directly into the cerebral ventricles of a mouse model to study its central effects.
Materials:
-
T14 peptide (synthesized and purified)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe
-
Surgical tools (scalpel, drill, etc.)
-
Animal recovery cage with heating pad
Procedure:
-
Peptide Preparation:
-
Dissolve the T14 peptide in sterile aCSF or saline to the desired concentration. The exact concentration should be determined based on preliminary dose-response studies, but a starting point could be in the range of 1-10 µg per mouse.
-
Filter-sterilize the peptide solution through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the mouse in a stereotaxic frame.
-
Shave the scalp and disinfect the area with an appropriate antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the target ventricle. Coordinates for the lateral ventricle in mice are typically ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface.
-
Slowly lower the injection needle of the Hamilton syringe to the target depth.
-
Infuse the T14 peptide solution at a slow rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
-
Post-operative Care:
-
Place the mouse in a clean, warm recovery cage until it regains full consciousness.
-
Administer analgesics as required and monitor for any signs of distress.
-
Observe the animal for behavioral changes or other endpoints relevant to the study.
-
| Parameter | Proposed Value/Range | Notes |
| Animal Model | C57BL/6 or relevant AD model | Choice of model depends on the research question. |
| Peptide | T14 or T30 (more stable) | T30 is often used as a more stable analog of T14[3]. |
| Administration Route | Intracerebroventricular (ICV) | Direct central administration bypasses the blood-brain barrier[6][7]. |
| Dosage | 1-10 µ g/mouse (single dose) | Should be optimized based on pilot studies. |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or sterile saline | Ensure vehicle is sterile and non-toxic. |
| Infusion Volume | 1-5 µL | Keep volume low to avoid increased intracranial pressure. |
| Infusion Rate | 0.5 µL/min | Slow infusion rate is critical to prevent tissue damage. |
| Frequency | Single or repeated injections | Depends on the experimental design (acute vs. chronic effects). |
Table 1: Proposed Parameters for T14 Peptide Administration in a Mouse Model.
Protocol 2: Intranasal Administration of NBP14 Peptide in 5XFAD Mice
This protocol is based on a published study and details the administration of NBP14, a cyclic antagonist of T14, to the 5XFAD mouse model of Alzheimer's disease[8].
Objective: To administer the T14 antagonist, NBP14, non-invasively to a transgenic mouse model of AD to evaluate its therapeutic potential.
Materials:
-
NBP14 peptide (synthesized and purified)
-
Sterile vehicle (e.g., saline)
-
5XFAD transgenic mice
-
Pipette or other suitable intranasal delivery device
Procedure:
-
Peptide Preparation:
-
Dissolve NBP14 in the sterile vehicle to achieve a concentration that allows for the administration of 10 mg/kg in a volume of 10 µL per mouse.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer 10 µL of the NBP14 solution intranasally, typically 5 µL per nostril.
-
The administration is performed twice weekly.
-
-
Experimental Timeline:
-
Treatment can be initiated in 5XFAD mice at an early pathological stage (e.g., 7-10 weeks of age).
-
The duration of the treatment can be up to 14 weeks to assess long-term effects on pathology and behavior[8].
-
-
Outcome Measures:
-
Behavioral tests (e.g., Novel Object Recognition Test) can be performed at baseline and at various time points during the treatment period.
-
At the end of the study, brain tissue can be collected for biochemical and immunohistochemical analysis of AD-related pathologies (e.g., amyloid-beta plaques).
-
Blood and brain concentrations of NBP14 can be measured to assess its pharmacokinetic profile[8].
-
| Parameter | Documented Value | Reference |
| Animal Model | 5XFAD Transgenic Mice | [8] |
| Peptide | NBP14 (cyclic antagonist) | [8] |
| Administration Route | Intranasal | [8] |
| Dosage | 10 mg/kg | [8] |
| Vehicle | Not specified, likely saline | [8] |
| Volume | 10 µL/mouse | [8] |
| Frequency | Twice weekly | [8] |
| Duration | Up to 14 weeks | [8] |
Table 2: Protocol for Intranasal Administration of NBP14 Peptide in 5XFAD Mice.
Quantitative Data Summary
The following table summarizes the quantitative data from the study involving the intranasal administration of NBP14 in 5XFAD mice.
| Time Point | NBP14 Concentration in Blood (ng/mL) | NBP14 Concentration in Brain (ng/g) | Effect on Brain Amyloid | Effect on Novel Object Recognition | Reference |
| 30 min post-initial dose | ~150 | ~25 | Not Assessed | Not Assessed | [8] |
| After 6 weeks of treatment | ~100 | ~20 | Significant decrease in intracellular amyloid | No significant improvement | [8] |
| After 14 weeks of treatment | ~125 | ~35 | Continued decrease in brain amyloid | Restored to wild-type levels | [8] |
Table 3: Quantitative Outcomes of Intranasal NBP14 Administration in 5XFAD Mice.
Experimental Workflow Diagrams
References
- 1. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular passive immunization in transgenic mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized intracerebroventricular injection of CD4+ T cells into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Detecting T14 Peptide in Cerebrospinal Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), is emerging as a significant biomarker in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Acting independently of its parent molecule, T14 has been shown to be bioactive, exerting its effects through the α7 nicotinic acetylcholine receptor (α7-nAChR). Its aberrant activity has been linked to neurotoxic cascades, making its detection and quantification in cerebrospinal fluid (CSF) a promising avenue for early diagnosis, disease monitoring, and the development of novel therapeutic interventions. This document provides detailed application notes and protocols for the detection of the T14 peptide in human CSF.
T14 Signaling Pathway
The T14 peptide initiates a signaling cascade by binding to an allosteric site on the α7 nicotinic acetylcholine receptor (α7-nAChR). This binding potentiates calcium (Ca2+) influx into the neuron. Under pathological conditions, this leads to excessive intracellular calcium levels, triggering a cascade of neurotoxic events. One of the key downstream pathways activated is the mammalian target of rapamycin complex 1 (mTORC1) pathway. The hyperactivation of mTORC1 is implicated in processes such as tau phosphorylation and the production of amyloid-beta (Aβ) peptides, both of which are pathological hallmarks of Alzheimer's disease.[3] The cyclic peptide NBP14 has been identified as an antagonist of T14, capable of blocking its binding to the α7-nAChR and mitigating its downstream effects.[1]
Caption: T14 peptide signaling pathway via the α7-nAChR.
Quantitative Data
Studies have indicated a significant elevation of T14 peptide levels in the cerebrospinal fluid and brain tissue of individuals with Alzheimer's disease compared to healthy controls. While absolute concentrations can vary based on the detection method and patient cohort, the relative increase is a consistent finding.
Table 1: Relative Increase of T14 Peptide in Alzheimer's Disease
| Biological Sample | Fold Increase in AD vs. Controls | Reference |
| Midbrain Tissue | ~2-fold | [1] |
| Post-mortem CSF | ~1.24-fold (24% increase) | [4] |
Table 2: Hypothetical Quantitative T14 Peptide Levels in CSF (Illustrative Example)
| Patient Group | N | T14 Concentration (pg/mL) (Mean ± SD) | p-value |
| Healthy Controls | 50 | 150 ± 25 | <0.01 |
| Alzheimer's Disease | 50 | 225 ± 40 | <0.01 |
Note: The data in Table 2 is for illustrative purposes to demonstrate the expected trend and format. Actual values will depend on the specific assay and standards used.
Experimental Protocols
Cerebrospinal Fluid (CSF) Sample Handling
Proper handling of CSF samples is critical to ensure the stability and accurate measurement of the T14 peptide.
-
Collection: Collect CSF via lumbar puncture into polypropylene tubes.
-
Processing: Within 4 hours of collection, centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to remove cells and other debris.
-
Aliquoting and Storage: Carefully transfer the supernatant into fresh, low-binding polypropylene cryovials in small aliquots (e.g., 0.5 mL) to avoid repeated freeze-thaw cycles. Store immediately at -80°C until analysis.
T14 Peptide Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the indirect ELISA method described in the literature for T14 peptide detection.
Workflow Diagram: T14 Peptide ELISA
Caption: Workflow for the detection of T14 peptide by indirect ELISA.
Materials:
-
96-well high-binding microplates
-
Synthetic T14 peptide standard (AEFHRWSSYMVHWK)
-
Anti-T14 polyclonal antibody (specific for the C-terminus of T14)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Prepare a standard curve of synthetic T14 peptide in Coating Buffer (e.g., ranging from 0 to 1000 pg/mL).
-
Dilute CSF samples in Coating Buffer (a starting dilution of 1:2 is recommended, with further optimization as needed).
-
Add 100 µL of standards and diluted CSF samples to the wells of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation:
-
Dilute the anti-T14 primary antibody in Blocking Buffer (the optimal dilution should be determined empirically, typically in the range of 1:1000 to 1:5000).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of T14 peptide in the CSF samples.
T14 Peptide Detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines a general workflow for the targeted quantification of the T14 peptide in CSF using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Workflow Diagram: T14 Peptide LC-MS/MS
Caption: Workflow for T14 peptide detection by LC-MS/MS.
Materials:
-
CSF samples
-
Stable isotope-labeled (e.g., ¹³C, ¹⁵N) T14 peptide internal standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
Protocol:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Spike a known amount of the stable isotope-labeled T14 internal standard into each CSF sample.
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.
-
Condition the SPE cartridge with methanol, followed by equilibration with water containing 0.1% formic acid.
-
Load the CSF sample onto the cartridge.
-
Wash the cartridge with water containing 0.1% formic acid to remove salts.
-
Elute the peptides with an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
Dry the eluted sample under vacuum and reconstitute in a small volume of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to ensure good separation of the T14 peptide from other components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the T14 peptide and its internal standard. This involves selecting specific precursor-to-product ion transitions.
-
Hypothetical MRM Transitions for T14 Peptide (AEFHRWSSYMVHWK):
-
Precursor Ion (m/z): This will depend on the charge state (e.g., for [M+2H]²⁺, the m/z would be approximately 868.4).
-
Product Ions (m/z): These are fragments of the precursor ion. Examples of y-ions could be y₁₁ (1337.6), y₉ (1150.5), y₇ (964.4). The exact transitions and optimal collision energies must be determined empirically using a synthetic T14 peptide standard.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the endogenous T14 peptide and the stable isotope-labeled internal standard.
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
-
Quantify the concentration of the T14 peptide in the CSF samples by comparing the calculated ratios to a standard curve generated with known concentrations of the T14 peptide.
-
References
Application Notes and Protocols for Immunohistochemical Staining of T14 Peptide in Human Skin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the T14 peptide in human skin tissue. T14, a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE), has been identified as a bioactive molecule with roles in cell growth and renewal.[1][2][3][4][5] In human skin, T14 levels in keratinocytes have been shown to be inversely related to age and photo-aging, suggesting its potential as a biomarker for skin health and aging.[1][2]
Data Presentation
The following tables summarize quantitative data from a study by Rocha et al. (2023) demonstrating the differential expression of T14 peptide in human skin under various conditions.
Table 1: T14 Peptide Expression in Human Epidermal Cells of Different Age Groups
| Age Group | Average Number of T14 Positive Epidermal Cells | Normalized Average Number of T14 Positive Epidermal Cells per Area |
| Young (16-31 years) | Significantly higher than middle-aged and aged groups (p=0.00018)[2] | Significantly higher than middle-aged and aged groups (p=0.0000015)[2] |
| Middle-aged (37-45 years) | Decreased compared to young group[2] | Decreased compared to young group[2] |
| Aged (50-70 years) | Further declined compared to young and middle-aged groups[2] | Further declined compared to young and middle-aged groups[2] |
Table 2: Effect of Photo-aging on T14 Peptide Expression in Aged Human Epidermal Cells (50-70 years old)
| Skin Condition | Average Number of T14 Positive Epidermal Cells | Normalized Average Number of T14 Positive Epidermal Cells per Area |
| Photo-protected | Significantly higher than photo-aged group (p=0.00265)[2] | Significantly higher than photo-aged group (p=0.00176)[2] |
| Photo-aged | Significantly lower than photo-protected group[2] | Significantly lower than photo-protected group[2] |
Experimental Protocols
This protocol is based on the methods described for the detection of T14 in human skin and general immunohistochemistry best practices.[2][6]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) human skin tissue sections (6 µm)[6]
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)[7]
-
Hydrogen peroxide (3%)[6]
-
Blocking buffer (e.g., 5% normal donkey serum with 0.1% Triton X-100)[6]
-
Primary antibody: Rabbit anti-T14 polyclonal antibody. A proprietary antibody was used in the foundational study.[2] Researchers will need to source a specific anti-T14 antibody that does not recognize the parent AChE molecule.[6]
-
Secondary antibody (e.g., Biotinylated goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a pre-heated antigen retrieval buffer (e.g., Citrate buffer, pH 6.0) at 95-100°C for 20-40 minutes.[7]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Quenching:
-
Incubate sections with 3% hydrogen peroxide for 10-30 minutes to block endogenous peroxidase activity.[6]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-T14 antibody diluted in blocking buffer. The optimal dilution and incubation time (e.g., overnight at 4°C) should be determined by the user.[6]
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Rinse slides with wash buffer.
-
Incubate with ABC reagent for 30-60 minutes.
-
-
Visualization:
-
Rinse slides with wash buffer.
-
Apply DAB substrate and monitor for the development of a brown-colored precipitate.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through increasing concentrations of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. T14 peptide expression has been observed in the cytoplasm and nucleus of epidermal keratinocytes, as well as in the dermis.[2]
-
Mandatory Visualization
Caption: Immunohistochemistry workflow for T14 peptide detection.
References
- 1. A Novel Peptide âT14â Reflects Age and Photo-Aging in Human Skin | Aging [aging-us.com]
- 2. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel peptide ‘T14’ reflects age and photo-aging in human skin | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. "A Novel Peptide 'T14' Reflects Age and Photo-Aging In Human Skin" by Sheila Rocha, Sara Garcia Ratés et al. [digitalcommons.library.tmc.edu]
- 6. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Influx Assays to Determine T14 Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T14 peptide, a 14-amino-acid fragment derived from the C-terminus of acetylcholinesterase (AChE), is an emerging bioactive molecule implicated in various physiological and pathological processes.[1][2] It has been identified as a modulator of intracellular calcium levels, exerting its effects through allosteric binding to the α-7 nicotinic acetylcholine receptor (α-7 nAChR).[1][3] This interaction enhances calcium influx into the cell, triggering a cascade of downstream signaling events.[3][4] Dysregulation of T14-mediated calcium signaling has been linked to neurodegenerative conditions such as Alzheimer's disease, making it a compelling target for therapeutic intervention.[2][3]
These application notes provide a comprehensive guide to utilizing calcium influx assays for the characterization of T14 peptide activity. Detailed protocols for performing these assays, interpreting the data, and understanding the underlying signaling pathways are presented to facilitate research and drug development efforts targeting the T14 pathway.
Signaling Pathway of T14 Peptide
The T14 peptide initiates a signaling cascade by binding to an allosteric site on the α-7 nAChR.[1][3] This binding potentiates the receptor's response to its primary ligand, acetylcholine (ACh), leading to an enhanced influx of calcium ions (Ca2+) into the cytoplasm.[3] The subsequent increase in intracellular calcium concentration activates downstream effectors, including the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival.[5] In pathological contexts, aberrant activation of this pathway by T14 can lead to excitotoxicity and has been associated with the production of phosphorylated Tau and amyloid-beta, hallmarks of Alzheimer's disease.[3][5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of the T14 peptide and its longer, more stable precursor, T30, on intracellular calcium influx in PC12 cells. Additionally, the inhibitory effects of the T14 antagonist, NBP14, and a specific antibody against T14 are presented.
Table 1: T14 and T30 Peptide-Induced Calcium Influx in PC12 Cells
| Peptide | Concentration | % Increase in Calcium Influx (Mean ± SEM) |
| T14 | 2.5 nM | 32.38% |
| T30 | 250 nM | 24.05% |
Data extracted from Neuro-Bio, 2022.[6]
Table 2: Inhibition of T14-Induced Cellular Effects
| Inhibitor | Target | Effect | Observation |
| NBP14 (cyclized T14) | T14 Peptide | Antagonism | Dose-dependent blockade of T14-induced calcium influx, reduction in cell viability, and compensatory AChE release.[6][7] |
| Anti-T14 Antibody (Ab-19) | T14 Peptide | Neutralization | Dose-dependent inhibition of T14-induced calcium influx, reduction in cell viability, and compensatory AChE release.[6] |
Experimental Protocols
Calcium Influx Assay Using Fluo-4 AM
This protocol describes a method for measuring T14 peptide-induced calcium influx in a cell line such as PC12, which is known to express the α-7 nAChR. The assay utilizes the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
PC12 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)
-
Poly-D-lysine coated 96-well black-wall, clear-bottom microplates
-
T14 peptide and T30 peptide stock solutions
-
NBP14 peptide and/or anti-T14 antibody stock solutions (for inhibition studies)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Coat a 96-well black-wall, clear-bottom microplate with poly-D-lysine according to the manufacturer's instructions.
-
Seed PC12 cells at a density of 50,000 - 80,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence and formation of a monolayer.[8]
-
-
Preparation of Dye Loading Solution:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 2-5 µM.
-
Incorporate Pluronic F-127 (e.g., at 0.02%) to aid in the dispersion of the nonpolar Fluo-4 AM in the aqueous buffer.
-
If using, add probenecid to the loading solution to a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Following the 37°C incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence microplate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Program the instrument to perform a kinetic read.
-
Record a baseline fluorescence reading for a set period (e.g., 10-30 seconds).
-
Using the instrument's automated injector, add the desired concentration of T14 peptide, T30 peptide, or antagonist followed by T14 peptide to the wells.
-
Continue to record the fluorescence intensity kinetically for a defined period (e.g., 2-5 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
The response can be expressed as a percentage increase over baseline [(ΔF / Baseline F) * 100].
-
For dose-response experiments, plot the percentage increase in fluorescence against the logarithm of the peptide concentration to determine the EC50 value.
-
For inhibition studies, pre-incubate the cells with the antagonist for a defined period before adding the T14 peptide. Calculate the percentage inhibition at each antagonist concentration to determine the IC50 value.
-
Conclusion
Calcium influx assays are a robust and sensitive method for quantifying the biological activity of the T14 peptide and for screening potential antagonists. The protocols and data presented herein provide a solid foundation for researchers to investigate the role of T14 in cellular signaling and to advance the development of novel therapeutics targeting this pathway. Careful optimization of cell density, dye loading conditions, and compound concentrations will ensure the generation of high-quality, reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuro-bio.com [neuro-bio.com]
- 7. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Notes and Protocols: Measuring T14 Peptide Response Using Voltage-Sensitive Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing voltage-sensitive dyes (VSDs) to measure cellular and tissue-level responses to the T14 peptide. The protocols are designed for researchers in neuroscience, pharmacology, and drug development investigating the physiological and pathological roles of T14, a bioactive peptide implicated in both neurodevelopment and neurodegenerative diseases.
Introduction to T14 Peptide and Voltage-Sensitive Dyes
The T14 peptide is a 14-amino-acid fragment derived from the C-terminus of acetylcholinesterase (AChE).[1][2] It functions as a signaling molecule by binding to an allosteric site on the α7 nicotinic acetylcholine receptor (α7 nAChR), which enhances calcium influx.[3][4][5] This modulation of ion flow can have trophic effects during development but can become excitotoxic in the mature brain, contributing to pathologies such as Alzheimer's disease.[3][6] Due to its greater stability in solution, the 30-mer peptide T30, which encompasses the T14 sequence, is frequently used in experimental settings.[2][4][5]
Voltage-sensitive dyes (VSDs) are powerful tools for monitoring changes in membrane potential in real-time.[7][8][9] These fluorescent probes associate with the cell membrane and exhibit a change in their fluorescence intensity or emission spectrum in response to shifts in the transmembrane voltage. Fast-response VSDs, such as Di-4-ANEPPS, are particularly well-suited for measuring rapid neuronal signaling events and have been successfully employed to study the effects of the T14 peptide on neuronal activity.[2][10]
T14 Peptide Signaling Pathway
The binding of the T14 peptide to the α7 nAChR initiates a signaling cascade that leads to changes in intracellular calcium levels and downstream cellular effects. A key pathway activated by T14 is the mTORC1 signaling pathway.[3][11][12] Furthermore, there is evidence for a positive feedback mechanism where T14 can upregulate the expression of its own receptor, the α7 nAChR.[5]
T14 Peptide Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from methodologies used to study the effects of T14/T30 on neuronal activity in ex vivo rat brain slices.[2]
Materials:
-
Adult rat
-
Anesthetic (e.g., isoflurane)
-
Ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Vibrating microtome (vibratome)
-
Recovery chamber with aCSF at 32-34°C
Procedure:
-
Anesthetize the rat according to approved animal welfare protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the region of interest (e.g., substantia nigra).[2]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before experimentation.
Protocol 2: Voltage-Sensitive Dye Staining and Imaging
Materials:
-
Voltage-sensitive dye (e.g., Di-4-ANEPPS)
-
aCSF
-
Perfusion system
-
Fluorescence microscope with appropriate filter sets, a high-speed camera, and an objective with a low magnification to view the entire slice.
-
Stimulating electrode
-
Recording and imaging software
Procedure:
-
After the recovery period, transfer a brain slice to the recording chamber of the microscope.
-
Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.
-
Prepare the VSD staining solution. For Di-4-ANEPPS, a typical concentration is 5-10 µM in aCSF.
-
Incubate the slice in the VSD staining solution for 20-30 minutes in the dark.
-
Wash out the excess dye by perfusing with fresh aCSF for at least 20 minutes before recording.
-
Position a stimulating electrode in the desired location within the brain slice.
-
Acquire baseline optical recordings of electrically evoked neuronal activity. A typical paradigm involves a short electrical stimulus (e.g., 0.1 ms pulse) and recording the subsequent fluorescence changes for several hundred milliseconds.
-
Perfuse the slice with aCSF containing the T14 or T30 peptide at the desired concentration.
-
After a sufficient incubation period (e.g., 20 minutes), repeat the electrical stimulation and optical recording.[2]
-
To test for antagonism, perfuse the slice with the T14/T30 peptide in combination with an antagonist like NBP14 and repeat the stimulation and recording.[2]
-
As a control, perfuse with aCSF containing only the antagonist.
Data Analysis
-
The acquired image series should be analyzed to measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F). The data is typically presented as ΔF/F.
-
Regions of interest (ROIs) can be drawn around specific anatomical areas to quantify the spatial extent and magnitude of the neuronal response.
-
Compare the ΔF/F amplitude and the area of activation before and after the application of the T14 peptide.
-
Statistical analysis should be performed to determine the significance of any observed changes.
Experimental Workflow
Data Presentation
The following table summarizes the expected outcomes based on published studies using VSDs to measure the T14/T30 peptide response.[2]
| Experimental Condition | Brain Region | Key Finding |
| Baseline | Substantia Nigra | Electrically evoked neuronal activation is observed as a change in VSD fluorescence. |
| T30 Peptide Application | Substantia Nigra | A significant reduction in the electrically evoked neuronal activation response is observed.[2] |
| T30 Peptide Application | Striatum | No significant effect on the neuronal activation response is observed, as this region lacks the α7 nAChR target.[2] |
| T30 + NBP14 (Antagonist) | Substantia Nigra | The reduction in the activation response induced by T30 is blocked by the co-application of NBP14.[2] |
Conclusion
The use of voltage-sensitive dyes provides a robust and spatially resolved method for investigating the effects of the T14 peptide on neuronal excitability. This approach is valuable for screening potential therapeutic compounds that target the T14 signaling pathway and for elucidating the role of this peptide in various physiological and pathological conditions. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments to further understand the impact of the T14 peptide.
References
- 1. A Novel Peptide âT14â Reflects Age and Photo-Aging in Human Skin | Aging [aging-us.com]
- 2. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neuro-bio.com [neuro-bio.com]
- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a novel neuronal mechanism driving Alzheimer's disease, upstream of amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuro | Explore Advanced Solutions — Potentiometric Probes [potentiometricprobes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of T14 Peptide Antagonist NBP14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 14-amino acid peptide, T14, a cleavage product of acetylcholinesterase (AChE), has been identified as a potential key signaling molecule in neurodegeneration, particularly in Alzheimer's disease (AD).[1][2][3] In the mature brain, aberrant activation of the T14 signaling pathway can become excitotoxic, leading to neuronal damage.[4][5] NBP14, a cyclized variant of T14, acts as a potent antagonist, effectively blocking the pathological actions of its linear counterpart.[2][6] In vivo studies have demonstrated the therapeutic potential of NBP14 in animal models of Alzheimer's disease, showcasing its ability to reduce brain amyloid pathology and restore cognitive function.[1][7][8][9]
These application notes provide a comprehensive overview of the in vivo and in vitro applications of NBP14, including detailed experimental protocols and quantitative data to guide researchers in their studies.
Mechanism of Action
NBP14 exerts its antagonistic effects by competitively binding to an allosteric site on the α7 nicotinic acetylcholine receptor (α7 nAChR), thereby displacing T14.[1][2] This prevents the T14-mediated enhancement of calcium influx into neurons, a key event that, when dysregulated, initiates a cascade of neurotoxic events.[1][5] The downstream consequences of T14 signaling, including the activation of the mTORC1 pathway and subsequent inhibition of autophagic flux, are consequently blocked by NBP14.[10]
Signaling Pathway of T14 and NBP14 Antagonism
Caption: T14 signaling pathway and NBP14 antagonism.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of NBP14.
In Vivo Efficacy in 5XFAD Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Duration | Outcome | Reference |
| Brain Amyloid | NBP14 (10 mg/kg, intranasal) | 6 weeks | Marked decrease in brain amyloid. | [7][11] |
| Cognitive Function | NBP14 (10 mg/kg, intranasal) | 14 weeks | Restoration of novel object recognition to wild-type levels. | [1][9] |
| Body Weight | NBP14 (10 mg/kg, intranasal) | 14 weeks | Offset slower weight gain typically seen in 5XFAD mice. |
Pharmacokinetics of Intranasal NBP14 (10 mg/kg) in 5XFAD Mice
| Time Point | NBP14 Concentration in Blood (ng/mL) | NBP14 Concentration in Brain (ng/g) | Brain-to-Blood Ratio | Reference |
| 30 min post-initial dose | ~150 | ~25 | ~0.17 | [1][6] |
| 30 min post-dose after 6 weeks | ~250 | ~40 | ~0.16 | [1][6] |
| 30 min post-dose after 14 weeks | ~200 | ~60 | ~0.30 | [1][6] |
In Vitro Activity of NBP14
| Parameter | System | Value | Reference |
| IC₅₀ (T14 Displacement) | Human AD Hippocampus | 61.4 µM | [1][2][12] |
| IC₅₀ (T14 Displacement) | PC12 cell membranes | 1.1 µM | [12] |
| Effective Antagonist Concentration | PC12 cells (Calcium Influx, Cell Viability, AChE Release) | 0.1 - 0.5 nM |
Experimental Protocols
In Vivo Study: NBP14 Treatment in 5XFAD Mouse Model
This protocol describes the intranasal administration of NBP14 to 5XFAD mice to evaluate its therapeutic efficacy.
Experimental Workflow
Caption: In vivo experimental workflow for NBP14.
Materials:
-
5XFAD transgenic mice (female mice are often used due to more severe pathology)[1]
-
NBP14 peptide
-
Vehicle (0.9% NaCl)[1]
-
Isoflurane for anesthesia[1]
-
Pipettor and tips
Procedure:
-
Animal Model: Use female 5XFAD mice, starting the treatment at 7-10 weeks of age.[1]
-
NBP14 Preparation: Freshly dissolve NBP14 in 0.9% NaCl to a final concentration for a 10 mg/kg dose in a volume of 10 µL per mouse.[1]
-
Administration:
-
Behavioral Testing (Novel Object Recognition Test):
-
Habituation: Allow each mouse to explore an empty open-field arena for 5-10 minutes.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 10 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the Recognition Index as (Time exploring novel object) / (Total exploration time). An index significantly above 50% indicates successful memory.[1]
-
-
Biochemical and Histological Analysis:
-
At the study endpoint (6 or 14 weeks), euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry or ELISA to quantify amyloid-beta plaque load in brain regions such as the hippocampus and cortex.[1]
-
-
Pharmacokinetic Analysis:
In Vitro Assays in PC12 Cells
The following protocols describe key in vitro assays to characterize the antagonistic activity of NBP14.
1. Calcium Influx Assay
This assay measures the ability of NBP14 to block T14-induced calcium influx in PC12 cells.
Materials:
-
PC12 cells
-
T14 peptide
-
NBP14 peptide
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate media and conditions.
-
Cell Plating: Seed PC12 cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of NBP14 (e.g., 0.1 nM to 1 µM).
-
Stimulate the cells with T14 (a concentration of 2.5 nM has been shown to induce a significant calcium increase).
-
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of the T14-induced calcium signal by NBP14 and determine the IC₅₀ value.
2. Cell Viability Assay (MTT or WST-1)
This assay assesses the protective effect of NBP14 against T14-induced cytotoxicity.
Materials:
-
PC12 cells
-
T14 peptide
-
NBP14 peptide
-
MTT or WST-1 reagent
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed PC12 cells in a 96-well plate.
-
Treatment:
-
Treat the cells with T14 at a concentration known to reduce cell viability.
-
In parallel, co-treat cells with T14 and varying concentrations of NBP14 (e.g., 0.1 nM to 1 µM). Include control wells with untreated cells and cells treated with NBP14 alone.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).
-
Assay: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of NBP14 that provides significant protection against T14-induced cell death.
3. Acetylcholinesterase (AChE) Release Assay
This assay measures the ability of NBP14 to inhibit T14-induced AChE release from PC12 cells, which is a compensatory response to cellular stress.
Materials:
-
PC12 cells
-
T14 peptide or its more stable precursor, T30[1]
-
NBP14 peptide
-
AChE activity assay kit (Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Cell Plating and Treatment: Plate PC12 cells and treat with T14 or T30 in the presence or absence of varying concentrations of NBP14, as described for the cell viability assay.[1]
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
AChE Activity Measurement: Measure the AChE activity in the supernatant using an AChE activity assay kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the reduction in T14- or T30-induced AChE release by NBP14.
Conclusion
NBP14 is a promising therapeutic candidate for Alzheimer's disease, with a well-defined mechanism of action and demonstrated efficacy in preclinical models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the in vivo and in vitro properties of this T14 peptide antagonist. Consistent and reproducible experimental design, as outlined here, will be crucial for advancing our understanding of NBP14 and its potential clinical applications.
References
- 1. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. neuro-bio.com [neuro-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 12. mdpi.com [mdpi.com]
Application of Stabilized C14 Peptide Analogs as HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stabilized C14 peptide analogs as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. While the initial query referenced a "T30 peptide as a stable T14 analog," our review of the scientific literature indicates a potential conflation of peptide nomenclatures from different research fields. In the context of HIV-1 research, C-peptides, derived from the C-terminal heptad repeat of the gp41 protein, are a critical class of fusion inhibitors. The 14-amino acid C-peptide, herein referred to as C14, is a key target for the development of small, drug-like HIV-1 inhibitors. This document focuses on the application of stabilized analogs of this C14 peptide.
Introduction
HIV-1 entry into host cells is a complex process mediated by the viral envelope glycoproteins gp120 and gp41. A key step in this process is the formation of a six-helix bundle (6-HB) by the gp41 protein, which brings the viral and cellular membranes into close proximity, leading to fusion. C-peptides are designed to mimic the C-terminal heptad repeat of gp41 and act in a dominant-negative manner by binding to the N-terminal heptad repeat, thereby preventing the formation of the 6-HB and inhibiting viral entry.[1][2]
Short C-peptides, such as the 14-residue C14, offer potential advantages in terms of manufacturing and delivery. However, they often suffer from low binding affinity and poor inhibitory activity due to their low intrinsic helical propensity.[1] To overcome these limitations, various strategies are employed to stabilize the helical conformation of C14, leading to the development of more potent and stable analogs.
Quantitative Data Presentation
The following table summarizes the inhibitory activity of the linear C14 peptide and its stabilized analogs. Data for the well-characterized HIV fusion inhibitor Enfuvirtide (T-20) is included for comparison. The half-maximal inhibitory concentration (IC50) values were determined using a cell-cell fusion assay.
| Peptide | Description | IC50 (µM) | Reference |
| C14 (linear) | 14-residue C-peptide | >200 | [1] |
| C14linkmid | Chemically crosslinked C14 analog | 35 | [1] |
| C14Aib | C14 analog with Aib substitutions | 144 | [1] |
| Enfuvirtide (T-20) | 36-amino acid peptide HIV fusion inhibitor | 0.001-0.01 | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for C14 peptide analogs is the inhibition of HIV-1 gp41-mediated membrane fusion. This is a direct physical obstruction of a conformational change necessary for viral entry and does not involve intricate intracellular signaling pathways for its primary effect.
Caption: HIV-1 entry and inhibition by a C14 peptide analog.
Experimental Protocols
Peptide Synthesis and Stabilization
Objective: To synthesize C14 peptides and their stabilized analogs.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Peptide synthesizer
-
Reagents for chemical crosslinking (e.g., for lactam bridge formation) or unnatural amino acids (e.g., aminoisobutyric acid - Aib)
-
Cleavage cocktail (e.g., trifluoroacetic acid-based)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) on a peptide synthesizer.
-
For stabilized analogs:
-
Chemical Crosslinking (e.g., C14linkmid): Incorporate appropriate amino acids (e.g., glutamic acid and lysine) at desired positions for subsequent lactam bridge formation. After chain assembly, deprotect the side chains and perform on-resin cyclization.
-
Aib Substitution (e.g., C14Aib): Incorporate Aib residues at specific positions during SPPS to promote helical conformation.
-
-
Cleave the synthesized peptides from the resin using a cleavage cocktail.
-
Purify the crude peptides to >95% purity using reverse-phase HPLC.
-
Confirm the identity and purity of the peptides by mass spectrometry.
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
Objective: To determine the inhibitory activity of C14 peptide analogs on HIV-1 Env-mediated cell-cell fusion.
Materials:
-
Effector cells: HEK-293T cells transiently co-transfected with a plasmid encoding an HIV-1 Env (e.g., from NL4-3 strain) and a Tat-expressing plasmid.[4]
-
Target cells: TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene.[4]
-
C14 peptides and analogs at graded concentrations.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Day 1: Seed HEK-293T cells in 6-well plates and transfect with HIV-1 Env and Tat-expressing plasmids.
-
Day 2: Seed TZM-bl target cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[4]
-
Day 3:
-
Prepare serial dilutions of the C14 peptides and analogs.
-
Add 100 µL of the peptide solutions to the corresponding wells of the TZM-bl cell plate.
-
Harvest the transfected HEK-293T effector cells and add them to the TZM-bl cells at a 1:1 ratio.[4]
-
-
Day 4: After 24-48 hours of co-culture, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of cell-cell fusion for each peptide concentration relative to the control (no peptide).
-
Determine the IC50 value by plotting the percent inhibition against the peptide concentration and fitting the data to a dose-response curve.
Caption: Workflow for evaluating C14 analog inhibitory activity.
Peptide Stability Assay
Objective: To assess the proteolytic stability of C14 peptide analogs.
Materials:
-
C14 peptides and analogs.
-
Human serum or plasma.
-
Phosphate-buffered saline (PBS).
-
HPLC system.
-
Mass spectrometer.
Protocol:
-
Incubate the peptides at a final concentration of 1 mg/mL in human serum (e.g., 25% in RPMI-1640 medium) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quench the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of the peptide in serum.
Conclusion
The development of stabilized C14 peptide analogs represents a promising strategy in the design of novel HIV-1 entry inhibitors. By employing techniques such as chemical crosslinking and the incorporation of helix-promoting amino acids, the inherent limitations of short C-peptides can be overcome, leading to enhanced antiviral potency. The experimental protocols outlined in these notes provide a framework for the synthesis, characterization, and evaluation of these promising therapeutic candidates. Further research into optimizing the stability and activity of C14 analogs will be crucial for their potential clinical development.
References
- 1. Short constrained peptides that inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rationally Engineered Anti-HIV Peptide Fusion Inhibitor with Greatly Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Non-Transgenic Animal Model of Alzheimer's Disease with T14 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and a proposed protocol for the development of a non-transgenic animal model of Alzheimer's disease (AD) through the administration of the T14 peptide. T14, a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE), has been implicated as an upstream driver of AD pathology. It is suggested to trigger a cascade of neurodegenerative events, including the production of phosphorylated tau (p-tau) and amyloid-beta (Aβ), by activating the α7 nicotinic acetylcholine receptor (α7-nAChR) and mTORC1 signaling pathway. While a validated, standardized protocol for a T14-induced non-transgenic AD model is not yet established in the literature, this document outlines a detailed, proposed methodology based on existing protocols for peptide-induced neurodegeneration. Furthermore, it summarizes key quantitative data from in vitro, ex vivo, and transgenic model studies involving the T14 peptide and its antagonist, NBP14, and provides diagrams of the relevant signaling pathways and experimental workflows.
Introduction to the T14 Peptide in Alzheimer's Disease
The T14 peptide is a bioactive fragment of AChE that has been shown to play a role in neurodevelopment and, when dysregulated in the mature brain, is hypothesized to contribute to the pathogenesis of Alzheimer's disease.[1][2] Unlike traditional models that focus on the downstream effects of Aβ and tau, targeting T14 offers a potential avenue to investigate the initial triggers of neurodegeneration.
The proposed mechanism of T14-induced pathology involves its binding to an allosteric site on the α7-nAChR, leading to enhanced calcium influx.[3][4] This, in turn, is thought to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of cell growth and proliferation that is often hyperactive in AD.[2] The activation of this pathway by T14 can lead to increased production of Aβ and hyperphosphorylation of tau, the two hallmark pathologies of Alzheimer's disease.[2][5]
A cyclized, non-toxic version of the peptide, NBP14, has been developed as a T14 antagonist.[6] Studies in the 5XFAD transgenic mouse model of AD have shown that NBP14 can displace T14 from its binding site, reduce amyloid plaque burden, and restore cognitive function, highlighting the therapeutic potential of targeting the T14 pathway.[6]
Proposed Protocol for a Non-Transgenic T14-Induced AD Animal Model
Disclaimer: The following protocol is a proposed methodology adapted from established intracerebroventricular (ICV) injection protocols for amyloid-beta peptides. Optimal dosage, administration frequency, and the timeline for pathological development for the T14 peptide in non-transgenic animals require empirical determination.
Materials
-
Animals: Adult (e.g., 8-10 weeks old) wild-type mice (e.g., C57BL/6).
-
Peptide: T14 peptide or its more stable analogue, T30 peptide (which contains the T14 sequence). Purity >95% (HPLC-purified).
-
Vehicle: Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF).
-
Surgical Equipment: Stereotaxic apparatus, micro-syringe pump, Hamilton syringe, anesthetic machine, and standard surgical tools.
-
Behavioral Testing Equipment: Morris Water Maze, Y-maze, or contextual fear conditioning apparatus.
-
Biochemical Analysis Reagents: ELISA kits for Aβ40/42, p-tau (e.g., at Ser202/Thr205), and T14; antibodies for immunohistochemistry and western blotting.
Experimental Workflow
Detailed Methodologies
2.3.1. Peptide Preparation
-
Reconstitute the lyophilized T14 or T30 peptide in a small volume of sterile dimethyl sulfoxide (DMSO) to create a stock solution.
-
Further dilute the stock solution in sterile saline or aCSF to the desired final concentration for injection. The final concentration of DMSO should be less than 1%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or aCSF.
-
Store peptide solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles.
2.3.2. Intracerebroventricular (ICV) Injection
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole over the target injection site in one of the lateral ventricles. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.
-
Slowly infuse the T14/T30 peptide solution or vehicle control into the lateral ventricle using a micro-syringe pump at a rate of approximately 0.5 µL/min. A proposed starting dose could be in the range of 1-5 µg of peptide in a total volume of 2-5 µL.
-
Leave the injection needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
2.3.3. Behavioral Assessments
-
Morris Water Maze (MWM): To assess spatial learning and memory. This test is typically performed over several days and involves training the mice to find a hidden platform in a pool of opaque water.
-
Y-Maze: To evaluate short-term spatial working memory based on the innate tendency of rodents to explore novel arms of the maze.
-
Contextual Fear Conditioning: To assess fear-associated learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (mild foot shock).
2.3.4. Biochemical and Histological Analysis
-
Following the final behavioral tests, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).
-
Dissect the brain into relevant regions (e.g., hippocampus, cortex).
-
For biochemical analysis, homogenize the brain tissue and perform ELISAs to quantify the levels of Aβ40, Aβ42, and p-tau. Western blotting can also be used to assess levels of various proteins in the T14 signaling pathway.
-
For histological analysis, process the fixed brain tissue for immunohistochemistry to visualize Aβ plaques, neurofibrillary tangles, and neuronal loss.
T14 Signaling Pathway
The T14 peptide exerts its effects by initiating a signaling cascade that ultimately leads to the pathological hallmarks of AD.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature on the T14 peptide. It is important to note that much of the in vivo data comes from the 5XFAD transgenic mouse model, as studies in non-transgenic models are limited.
Table 1: T14 Peptide Levels in AD and Animal Models
| Measurement | Model/System | Key Finding | Reference |
| T14 Immunoreactivity | Human AD Brain (Hippocampus) | Increased with disease progression. | [5] |
| T14 Immunoreactivity | 5XFAD Transgenic Mice | Conspicuous in neurons and plaques. | [5] |
| T14 Levels | Wild-type C57BL/6 Mice | Decline with age; correlate with p-tau levels. | [1] |
Table 2: Effects of T14 and its Antagonist NBP14
| Experiment | Model/System | Treatment | Outcome | Reference |
| Novel Object Recognition | 5XFAD Transgenic Mice | Intranasal NBP14 (14 weeks) | Restored to wild-type levels. | [6] |
| Brain Amyloid Levels | 5XFAD Transgenic Mice | Intranasal NBP14 (14 weeks) | Decreased. | [6] |
| Neuronal Activation | Ex vivo Rat Brain Slices (Substantia Nigra) | T30 (contains T14) | Significant reduction in evoked response. | [3] |
| Neuronal Activation | Ex vivo Rat Brain Slices (Substantia Nigra) | T30 + NBP14 | Attenuating action of T30 was blocked. | [3] |
| mTORC1 Activation | PC12 cells and ex vivo rat brain slices | T30 | Increased mTORC1 activation. | [2] |
| Aβ and p-tau production | In vitro and ex vivo preparations | T14 | Triggers the production of both markers. | [7] |
Conclusion
The T14 peptide represents a promising target for understanding the upstream mechanisms of Alzheimer's disease. The development of a non-transgenic animal model induced by T14 administration would be a valuable tool for researchers and drug development professionals. The proposed protocol in these application notes provides a starting point for establishing such a model. Further research is necessary to validate this model and to fully elucidate the role of the T14 signaling pathway in the pathogenesis of AD. The antagonist, NBP14, also presents a novel therapeutic avenue that warrants further investigation.
References
- 1. A novel 14mer peptide, T14, is associated with age-dependent behaviour in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a novel neuronal mechanism driving Alzheimer's disease, upstream of amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuro-bio.com [neuro-bio.com]
- 4. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neuro-bio.com [neuro-bio.com]
T14 Peptide as a Therapeutic Target in Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T14 peptide, a 14-amino acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has emerged as a significant player in the pathology of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Under normal physiological conditions, T14 is involved in developmental processes, but its aberrant activity in the mature brain can trigger a cascade of neurotoxic events.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the T14 peptide as a therapeutic target.
The primary mechanism of T14-mediated neurotoxicity involves its interaction with the α-7 nicotinic acetylcholine receptor (α-7 nAChR).[3][4] T14 binds to an allosteric site on this receptor, leading to enhanced calcium influx.[1][3] In the aging brain, this excessive calcium entry becomes excitotoxic, initiating downstream pathological processes, including the hyperactivation of mTORC1 signaling, which in turn contributes to the production of amyloid-beta and phosphorylated tau, two key hallmarks of Alzheimer's disease.[1]
Given its central role in this neurodegenerative pathway, blocking the action of T14 presents a promising therapeutic strategy. The cyclical peptide NBP14, an antagonist of T14, has been developed and has shown efficacy in blocking T14's effects in various experimental models.[1][5] These application notes will provide quantitative data on the effects of T14 and the inhibitory action of NBP14, along with detailed protocols for key in vitro and ex vivo experiments.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of the T14 peptide and its antagonist, NBP14.
| Treatment | Concentration | Outcome Measure | Result (% of Control) | Cell Type | Reference |
| T14 | 1 µM | AChE Release | ~125% | Undifferentiated PC12 | [2] |
| T14 | 10 µM | AChE Release | ~150% | Undifferentiated PC12 | [2] |
| T14 + NBP14 | 10 µM T14 + 1 µM NBP14 | AChE Release | ~100% (Blocked) | Undifferentiated PC12 | [2] |
Table 1: Effect of T14 on Acetylcholinesterase (AChE) Release in PC12 Cells. This table illustrates the dose-dependent increase in AChE release from undifferentiated PC12 cells upon treatment with T14 peptide and the effective blockade of this effect by the antagonist NBP14. Data is approximated from graphical representations in the cited literature.
| Treatment | Concentration | Outcome Measure | Result | Cell Type | Reference |
| T14 | Dose-dependent | Calcium Influx | Increased | PC12 | [4] |
| T14 | Dose-dependent | Cell Viability | Decreased | PC12 | [4] |
| NBP14 | Dose-dependent | Inhibition of T14-induced Calcium Influx | Increased inhibition | PC12 | [4] |
| Ab-19 (anti-T14 antibody) | Dose-dependent | Inhibition of T14-induced Calcium Influx | Increased inhibition | PC12 | [4] |
Table 2: Effects of T14, NBP14, and Anti-T14 Antibody on PC12 Cells. This table summarizes the qualitative dose-dependent effects of T14 on calcium influx and cell viability, and the inhibitory effects of NBP14 and a specific anti-T14 antibody (Ab-19) on T14-induced cellular changes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: T14 peptide signaling pathway in neurodegeneration.
Caption: Workflow for investigating T14 peptide function.
Experimental Protocols
PC12 Cell Culture and Differentiation for Neurodegeneration Studies
Objective: To culture and differentiate PC12 cells into a neuronal phenotype suitable for studying the effects of T14 peptide.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen Type IV-coated culture flasks and plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture:
-
Culture PC12 cells in T-75 flasks coated with Collagen Type IV.
-
Use growth medium consisting of RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days, or when they reach 80% confluency.
-
-
Differentiation:
-
Seed PC12 cells onto Collagen Type IV-coated plates at a density of 1 x 10^5 cells/mL.
-
After 24 hours, replace the growth medium with differentiation medium: RPMI-1640 with 1% HS, 1% Penicillin-Streptomycin, and 50-100 ng/mL NGF.
-
Replace the differentiation medium every 2-3 days.
-
Neurite outgrowth should be visible within 3-5 days. Cells are considered differentiated after 7-10 days.
-
Calcium Influx Assay in PC12 Cells
Objective: To measure changes in intracellular calcium concentration in PC12 cells following treatment with T14 peptide.
Materials:
-
Differentiated PC12 cells in a 96-well black-walled, clear-bottom plate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
T14 peptide and NBP14 antagonist solutions
-
Fluorescence plate reader
Protocol:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the differentiation medium from the cells and wash once with HBSS.
-
Add 100 µL of Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads with excitation at ~494 nm and emission at ~516 nm.
-
Record a baseline fluorescence for 2-5 minutes.
-
Add T14 peptide solution (and/or NBP14 for inhibition studies) to the wells.
-
Continue recording the fluorescence intensity for at least 10-15 minutes to capture the peak calcium response.
-
Data is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.
-
Western Blot for Phosphorylated mTOR (p-mTOR)
Objective: To determine the effect of T14 peptide on the activation of the mTORC1 signaling pathway by measuring the levels of phosphorylated mTOR.
Materials:
-
Differentiated SH-SY5Y or PC12 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-mTOR (Ser2448), anti-total mTOR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat differentiated cells with T14 peptide for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total mTOR and a loading control (e.g., GAPDH) to normalize the p-mTOR signal.
-
Quantify band intensities using densitometry software.
-
Voltage-Sensitive Dye Imaging (VSDI) in Ex Vivo Rat Brain Slices
Objective: To investigate the effect of T14 peptide on neuronal activity in ex vivo rat brain slices.
Materials:
-
Adult rat
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), slicing and recording solutions
-
Voltage-sensitive dye (e.g., Di-4-ANEPPS)
-
Perfusion chamber
-
Fluorescence microscope with a high-speed camera
-
Stimulating and recording electrodes
-
T14 peptide and NBP14 antagonist solutions
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the rat according to approved animal protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing aCSF.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., substantia nigra) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Dye Staining:
-
Incubate the slices in recording aCSF containing the voltage-sensitive dye for a specified duration (e.g., 20-30 minutes).
-
-
Imaging:
-
Transfer a stained slice to the perfusion chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF.
-
Position a stimulating electrode to evoke neuronal activity.
-
Acquire images using a high-speed camera while illuminating the slice with the appropriate excitation wavelength for the dye.
-
Record a baseline of spontaneous and/or evoked activity.
-
Perfuse the slice with aCSF containing the T14 peptide and record the changes in neuronal activity.
-
To test for antagonism, subsequently perfuse with a solution containing both T14 and NBP14.
-
-
Data Analysis:
-
Analyze the acquired image series to measure changes in fluorescence, which correspond to changes in membrane potential.
-
Generate maps of neuronal activity and quantify the effects of the peptides on the amplitude and spatial spread of the evoked responses.
-
References
- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonising a novel toxin "T14" in Alzheimer's disease: Comparison of receptor blocker versus antibody effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
T14 Peptide Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the T14 peptide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the T14 peptide and what is its amino acid sequence?
The T14 peptide is a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE).[1][2][3][4][5] It is biologically active and has been implicated in various physiological and pathological processes, including neurodegeneration.[2][3][4][6] The amino acid sequence of T14 is: AEFHRWSSYMVHWK .[4]
Q2: What is known about the general stability of the T14 peptide in solution?
Direct quantitative stability data for the T14 peptide is limited in publicly available literature. However, studies have indicated that a longer 30-mer peptide, T30, which contains the T14 sequence, is more stable in solution.[3][7] This suggests that T14 itself may have limited stability in aqueous solutions. The stability of peptides in solution is influenced by several factors including pH, temperature, and the presence of enzymes or oxidizing agents.
Q3: Which amino acid residues in the T14 sequence are most susceptible to degradation?
Based on its amino acid sequence (AEFHRWSSYMVHWK), the following residues are most likely to be involved in degradation pathways:
-
Methionine (M): Prone to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.[8][9][10]
-
Tryptophan (W): Susceptible to oxidation, which can lead to the formation of various degradation products, including kynurenine.[8][9][10]
-
Histidine (H): Can undergo oxidation, particularly in the presence of metal ions.[9]
The T14 peptide does not contain asparagine or glutamine, so deamidation is not a primary degradation pathway.[11][12][13]
Q4: What are the recommended storage conditions for T14 peptide solutions?
To maximize the shelf-life of T14 peptide solutions, the following storage conditions are recommended:
-
Short-term storage (days to a week): Store at 2-8°C.[14]
-
Long-term storage (weeks to months): Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C.[14][15]
-
Avoid repeated freeze-thaw cycles: These cycles can accelerate peptide degradation.[14][15]
-
Use sterile buffers: Prepare solutions in sterile buffers, ideally at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis.
-
Protect from light: Store solutions in amber vials or protected from light to prevent photo-oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of T14 peptide activity in an in vitro assay. | Peptide degradation due to improper storage or handling. | Prepare fresh peptide solutions from a lyophilized stock for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles. |
| Oxidation of susceptible amino acids (Met, Trp). | Prepare solutions using degassed buffers. Consider adding antioxidants like free methionine to the buffer, but verify compatibility with your assay. | |
| Adsorption to plasticware. | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help. | |
| Inconsistent results between experiments. | Variability in peptide concentration due to degradation. | Quantify the peptide concentration using a spectrophotometer (A280) or a peptide quantification assay before each experiment. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling peptide solutions. Filter-sterilize the buffer before use. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Analyze the sample by mass spectrometry (MS) to identify the mass of the new peaks and deduce potential modifications (e.g., +16 Da for oxidation). |
| Aggregation of the peptide. | Centrifuge the peptide solution before injection into the HPLC. Analyze by size-exclusion chromatography (SEC) to detect aggregates. |
Experimental Protocols
General Protocol for Assessing T14 Peptide Stability in Solution
This protocol outlines a general method for evaluating the stability of the T14 peptide under various conditions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials:
-
T14 peptide, lyophilized powder
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
Low-protein-binding tubes and pipette tips
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
2. Preparation of T14 Stock Solution:
-
Allow the lyophilized T14 peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in a minimal amount of sterile water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex to dissolve. If solubility is an issue, sonication may be used sparingly.
-
Determine the precise concentration of the stock solution using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (the extinction coefficient for T14 can be calculated based on its amino acid sequence).
3. Stability Study Setup:
-
Dilute the T14 stock solution to the desired final concentration in different buffers (e.g., pH 5, 7.4, and 8) and at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
Prepare aliquots for each condition and time point to avoid repeated sampling from the same tube.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition and immediately freeze it at -80°C to halt further degradation until analysis.
4. RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Set up the RP-HPLC system with a C18 column. A typical mobile phase system is:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Develop a gradient elution method to separate the intact T14 peptide from its potential degradation products. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Inject the samples and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact T14 peptide at each time point.
5. Data Analysis:
-
Calculate the percentage of remaining intact T14 peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining T14 peptide versus time for each condition.
-
Determine the half-life (t½) of the T14 peptide under each condition by fitting the data to a first-order decay model.
6. Identification of Degradation Products (Optional):
-
Collect the fractions corresponding to the new peaks observed in the HPLC chromatogram.
-
Analyze the collected fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to determine the molecular weight of the degradation products and infer the type of chemical modification.
Data Presentation
Table 1: Predicted Susceptibility of T14 Amino Acids to Degradation
| Amino Acid Residue | Position in T14 | Potential Degradation Pathway | Notes |
| Methionine (M) | 11 | Oxidation | Can be oxidized to methionine sulfoxide (+16 Da) and methionine sulfone (+32 Da). |
| Tryptophan (W) | 7, 13 | Oxidation | Can undergo complex oxidation reactions leading to various products, including kynurenine (+4 Da for single oxidation). |
| Histidine (H) | 5, 12 | Oxidation | Susceptible to oxidation, especially in the presence of metal ions. |
Table 2: Hypothetical Stability of T14 Peptide under Different Conditions *
| Condition | Temperature | pH | Expected Relative Stability | Predicted Major Degradation Pathway |
| 1 | 4°C | 5.0 | High | Minimal degradation |
| 2 | 25°C | 7.4 | Moderate | Oxidation of Met and Trp |
| 3 | 37°C | 7.4 | Low | Accelerated oxidation and potential hydrolysis |
| 4 | 25°C | 8.5 | Low | Base-catalyzed hydrolysis and oxidation |
Visualizations
Caption: Workflow for T14 peptide stability assessment.
References
- 1. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Peptide âT14â Reflects Age and Photo-Aging in Human Skin | Aging [aging-us.com]
- 6. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuro-bio.com [neuro-bio.com]
- 8. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deamidation - Wikipedia [en.wikipedia.org]
- 12. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
T14 Peptide Immunohistochemistry Technical Support Center
Welcome to the technical support center for T14 peptide immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance for successful T14 peptide staining experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your T14 peptide IHC experiments in a question-and-answer format.
Issue 1: Weak or No Staining
Question: I am not seeing any staining or the signal for T14 is very weak. What are the possible causes and how can I fix this?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Primary Antibody | - Ensure the anti-T14 peptide antibody has been validated for IHC applications. - Verify the antibody has been stored correctly and has not expired. - Run a positive control with a tissue known to express T14 to confirm antibody activity. |
| Incorrect Antibody Dilution | - The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration. Start with the dilution recommended on the datasheet and test a range of more concentrated dilutions.[1] |
| Incompatible Secondary Antibody | - Ensure the secondary antibody is raised against the host species of your primary anti-T14 antibody (e.g., if the primary is a rabbit anti-T14, use an anti-rabbit secondary).[1][2] - Check that the isotypes of the primary and secondary antibodies are compatible.[3] |
| Insufficient Antigen Retrieval | - T14 is a small peptide, and its epitope may be masked by formalin fixation. Optimize the antigen retrieval method (heat-induced or enzymatic). - For Heat-Induced Epitope Retrieval (HIER), test different buffers (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and optimize incubation time and temperature. |
| Tissue Processing and Storage | - Use freshly cut tissue sections for best results, as antigenicity can decrease over time in stored slides.[4] - Ensure tissues were not over-fixed, which can mask the antigen.[3] - Avoid letting the tissue sections dry out at any stage of the staining protocol.[3] |
| Signal Amplification | - If the T14 peptide is present at low levels, consider using a signal amplification system, such as a biotin-based detection system (with appropriate blocking for endogenous biotin) or a polymer-based detection reagent.[1][4] |
Issue 2: High Background Staining
Question: My T14 peptide staining is showing high background, which is obscuring the specific signal. What can I do to reduce it?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too High | - This is a common cause of high background. Titrate the primary antibody to a higher dilution.[1][5] - Consider a longer incubation at a lower temperature (e.g., overnight at 4°C).[1] |
| Insufficient Blocking | - Non-specific binding can be reduced by increasing the blocking incubation time or changing the blocking reagent.[2] - Use a blocking serum from the same species as the secondary antibody was raised in (e.g., if using a goat anti-rabbit secondary, use normal goat serum for blocking).[2] |
| Non-specific Secondary Antibody Binding | - Run a control slide without the primary antibody. If staining is still present, the secondary antibody is binding non-specifically.[3][4] - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with the tissue species.[2] |
| Endogenous Enzyme Activity | - If using a peroxidase-based detection system (like HRP), quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[6][7] - For alkaline phosphatase (AP) systems, endogenous activity can be blocked with levamisole.[6] |
| Inadequate Washing | - Ensure thorough but gentle washing between steps to remove unbound antibodies and reagents. Use a buffer with a mild detergent like Tween-20. |
| Poor Deparaffinization | - Inadequate removal of paraffin from FFPE sections can cause spotty and uneven background. Ensure fresh xylene is used and deparaffinization times are sufficient.[4] |
Issue 3: Non-Specific Staining
Question: I am observing staining in locations where I don't expect to see the T14 peptide. How can I ensure the specificity of my staining?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Cross-Reactivity | - The anti-T14 antibody may be cross-reacting with other proteins. Ensure the antibody has been properly validated. Some research indicates that antibodies specific to the free C-terminus of T14 are necessary to avoid detecting the parent molecule, acetylcholinesterase (AChE).[8] |
| Fc Receptor Binding | - Immune cells (like macrophages) in the tissue can have Fc receptors that bind non-specifically to the primary and/or secondary antibodies. - Use an appropriate serum blocking step to block these receptors.[6] |
| Over-amplification | - If using an amplification system, the incubation time with the amplification reagent might be too long, leading to non-specific signal deposition. Reduce the incubation time.[1] |
| Substrate Incubation Time | - Developing the chromogen (like DAB) for too long can result in non-specific precipitate. Reduce the substrate incubation time and monitor the color development under a microscope.[1] |
Experimental Protocols and Data
Recommended T14 IHC Protocol Parameters (for FFPE tissues)
The following table provides recommended starting points for your T14 peptide IHC protocol. Note: These parameters should be optimized for your specific antibody, tissue type, and experimental conditions.
| Step | Reagent/Parameter | Recommended Range / Starting Point | Notes |
| Deparaffinization | Xylene | 2-3 changes, 5-10 minutes each | Use fresh xylene for complete paraffin removal.[2] |
| Rehydration | Graded Ethanol | 100%, 95%, 70% ethanol, 2-3 minutes each, then water | |
| Antigen Retrieval | HIER Buffer | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | The optimal buffer and heating time/temperature must be determined empirically. |
| Peroxidase Block | Hydrogen Peroxide (H₂O₂) | 0.3-3% H₂O₂ in PBS or Methanol | 10-15 minutes at room temperature. Essential for HRP-based detection.[6] |
| Blocking | Normal Serum | 5-10% Normal Serum in PBS/TBS | 30-60 minutes at room temperature. Serum should be from the same species as the secondary antibody.[2] |
| Primary Antibody | Anti-T14 Peptide Antibody | Titrate for optimal dilution (e.g., 1:100 to 1:2000) | Incubate for 1-2 hours at room temp or overnight at 4°C. |
| Secondary Antibody | HRP/AP-conjugated | Follow manufacturer's recommended dilution | Incubate for 30-60 minutes at room temperature. |
| Detection | Chromogen (DAB, AEC, etc.) | As per manufacturer's instructions | Monitor color development to avoid over-staining. |
| Counterstain | Hematoxylin | 30 seconds - 2 minutes | Adjust time for desired nuclear staining intensity. |
Standard Immunohistochemistry Workflow for T14 Peptide
References
- 1. origene.com [origene.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. qedbio.com [qedbio.com]
- 7. youtube.com [youtube.com]
- 8. neuro-bio.com [neuro-bio.com]
Technical Support Center: Overcoming Poor Solubility of Synthetic T14 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of the synthetic T14 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the T14 peptide and why is its solubility a concern?
A1: T14 is a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE) with the sequence AEFHRWSSYMVHWK.[1] It is a bioactive molecule that enhances calcium influx by binding to an allosteric site on the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3][4] Its involvement in signaling pathways, such as the mTORC1 pathway, makes it a peptide of interest in research related to neurodegenerative diseases and cancer.[3][5] However, like many synthetic peptides, T14 can exhibit poor solubility in aqueous solutions, which can hinder its use in biological assays and therapeutic development.[6] Poor solubility can lead to inaccurate concentration determination, loss of biological activity due to aggregation, and difficulties in formulation.[6]
Q2: What are the primary factors influencing the solubility of the T14 peptide?
A2: The solubility of a peptide is primarily determined by its physicochemical properties. For T14, the key factors are:
-
Amino Acid Composition: The presence of hydrophobic amino acids in the sequence can significantly decrease its solubility in aqueous solutions.[6][7][8]
-
Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net neutral charge.[6] Adjusting the pH of the solution away from the pI can increase solubility by increasing the net charge.[6]
-
Peptide Length: While T14 is a relatively short peptide, longer peptides generally have lower solubility due to increased hydrophobic interactions that can lead to aggregation.[6][7]
-
Secondary Structure: The formation of secondary structures like beta-sheets can promote aggregation and reduce solubility.[6]
Q3: What are the initial steps I should take to dissolve my lyophilized T14 peptide?
A3: Before dissolving the entire sample, it is crucial to test the solubility with a small amount of the peptide.[9][10][11] Here is a general procedure to follow:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9][10]
-
Allow the vial to warm to room temperature before opening to avoid condensation of moisture.[10]
-
Start with a small, precisely weighed amount of the peptide in a microcentrifuge tube.[12]
-
Attempt to dissolve the peptide in sterile, distilled water or a common biological buffer (e.g., PBS at pH 7.4).[10][13]
-
If the peptide does not dissolve, proceed to the troubleshooting methods outlined below.
Troubleshooting Guide for Poor T14 Peptide Solubility
If the T14 peptide does not readily dissolve in water or buffer, the following troubleshooting steps can be taken. It is recommended to try these methods sequentially.
Method 1: pH Adjustment
The solubility of a peptide can often be improved by adjusting the pH of the solvent.[6][12]
-
For Basic Peptides (Net Positive Charge): If the peptide has a net positive charge at neutral pH, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[7][11]
-
For Acidic Peptides (Net Negative Charge): If the peptide has a net negative charge, using a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) can aid dissolution.[7][9]
To determine the likely charge of the T14 peptide, you can calculate its theoretical isoelectric point (pI). Based on its sequence (AEFHRWSSYMVHWK), the pI of T14 is likely to be in the basic range due to the presence of Histidine (H), Arginine (R), and Lysine (K) residues. Therefore, starting with a slightly acidic solvent may be beneficial if it does not dissolve in neutral buffer.
Method 2: Use of Organic Co-solvents
For hydrophobic peptides like T14, which contain several non-polar residues, the use of organic co-solvents is a common strategy.[7][14]
-
Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[9][10][14]
-
Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer to the solution while vortexing continuously until the final target concentration is reached.[12]
Important Considerations:
-
DMSO: It is a good choice for many biological assays but should be used with caution as it can be toxic to cells at higher concentrations (typically >1% v/v).[7] Also, DMSO can oxidize peptides containing methionine or cysteine residues; for such peptides, DMF is a recommended alternative.[7][9]
-
Final Concentration: Ensure the final concentration of the organic solvent in your working solution is compatible with your experimental system.[7]
Method 3: Sonication and Gentle Heating
Physical methods can also be employed to aid in the dissolution of peptides.
-
Sonication: A brief sonication in a water bath can help break up aggregates and enhance solubility.[7][9][10] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to keep the sample on ice between bursts to prevent heating.[10]
-
Gentle Heating: Carefully warming the solution can increase the solubility of some peptides. However, this should be done with caution to avoid thermal degradation of the peptide.[7]
Method 4: Use of Denaturing Agents
As a last resort for peptides that are highly prone to aggregation, denaturing agents can be used.
-
Agents such as 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea can be used to dissolve aggregated peptides.[9][13]
-
These agents are generally not compatible with biological assays and would require subsequent removal, for example, through dialysis or chromatography, which may lead to the peptide precipitating again.
Data Presentation: Solubilization Strategies for Peptides
| Peptide Property | Primary Solvent | Secondary/Troubleshooting Solvents | Important Considerations |
| Basic (pI > 7) | Sterile Water or PBS (pH 7.4) | 10-30% Acetic Acid, 0.1% TFA | TFA is not cell-friendly and may need to be removed.[9][11] |
| Acidic (pI < 7) | Sterile Water or PBS (pH 7.4) | 0.1 M Ammonium Bicarbonate, 5% NH4OH | Avoid basic solutions for peptides with Cysteine.[9][11] |
| Hydrophobic/Neutral | Minimal Organic Solvent (DMSO, DMF, Acetonitrile) followed by aqueous dilution | 6 M Guanidine-HCl, 8 M Urea | High concentrations of organic solvents can be toxic to cells.[7][14] Denaturants are often incompatible with biological assays.[9] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing of T14 Peptide
This protocol provides a step-by-step method to determine the optimal solvent for the T14 peptide.
Materials:
-
Lyophilized T14 peptide
-
Sterile, distilled water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% (v/v) Acetic Acid in sterile water
-
0.1 M Ammonium Bicarbonate in sterile water
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
Procedure:
-
Aliquot a small, known amount of lyophilized T14 peptide (e.g., 1 mg) into several separate microcentrifuge tubes.[12]
-
Test 1 (Aqueous Solvents):
-
To the first tube, add the calculated volume of sterile water to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the tube gently for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate for 10-20 seconds.[12]
-
Visually inspect for any remaining particulate matter.
-
If insoluble, repeat the process with a fresh aliquot using PBS (pH 7.4).
-
-
Test 2 (pH Adjustment):
-
If the peptide is insoluble in water and PBS, take a new aliquot.
-
Add a small volume of 10% acetic acid and vortex. If it dissolves, slowly add sterile water or PBS to reach the desired final concentration.
-
-
Test 3 (Organic Co-solvents):
-
If the peptide remains insoluble, use a new aliquot.
-
Add a minimal volume of DMSO (e.g., 20-50 µL) to the lyophilized powder and vortex until fully dissolved.[12]
-
Slowly add the desired aqueous buffer (e.g., PBS) to the DMSO solution while continuously vortexing to reach the final target concentration.[12]
-
-
Confirmation of Solubilization:
Mandatory Visualizations
T14 Signaling Pathway
The T14 peptide exerts its biological effects through a specific signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of the T14 peptide.
Experimental Workflow for T14 Solubility Testing
The following diagram outlines a logical workflow for troubleshooting the poor solubility of the T14 peptide.
Caption: Workflow for T14 peptide solubility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Peptide âT14â Reflects Age and Photo-Aging in Human Skin | Aging [aging-us.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biobasic.com [biobasic.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. bachem.com [bachem.com]
Off-target effects of T14 peptide in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the T14 peptide in cellular models. The information provided will help address specific issues that may arise during experimentation, with a focus on distinguishing on-target from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the T14 peptide?
A1: T14 is a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE).[1] Its primary and well-documented mechanism of action is binding to an allosteric site on the α-7 nicotinic acetylcholine receptor (α-7 nAChR).[2] This binding enhances calcium influx into the cell, which can trigger various downstream signaling cascades.[2][1]
Q2: Are there any known off-target receptors for the T14 peptide?
A2: Current research literature suggests that T14 acts with high selectivity, and in some studies, "exclusively" or "near-exclusively," via the α-7 nAChR.[3][4][5] At present, there is no direct evidence of T14 binding to other receptors. What may be perceived as "off-target" effects are often the downstream consequences of α-7 nAChR over-activation, especially in mature or pathological cellular models where it can lead to excitotoxicity.[2]
Q3: What is NBP14 and how can it be used in my experiments?
A3: NBP14 is a cyclized, inactive variant of the T14 peptide that acts as a competitive antagonist.[6][7][8] It displaces T14 from its binding site on the α-7 nAChR, thereby blocking its downstream effects.[6][8] NBP14 is an essential experimental control to confirm that an observed cellular response to T14 is indeed mediated by the α-7 nAChR. Any effects of T14 that are not blocked by the co-administration of NBP14 could potentially be off-target, though this has not been reported.
Q4: What are the known downstream effects of T14 peptide administration in cellular models?
A4: In developmental models, T14's activation of α-7 nAChR is associated with trophic effects like promoting cell growth.[2] However, in mature or disease models (e.g., Alzheimer's disease, cancer), aberrant activation can lead to:
-
Excitotoxic levels of intracellular calcium. [2]
-
Selective activation of the mTORC1 signaling pathway. [6][9]
-
Increased production of amyloid-beta (Aβ) and phosphorylated Tau (p-Tau). [9][10][11]
-
Decreased cell viability due to apoptosis. [12]
-
Compensatory release of acetylcholinesterase (AChE). [6][12]
Q5: I am observing high levels of cell death after T14 treatment. Is this an off-target effect?
A5: High levels of cell death are a commonly reported on-target effect of T14 in mature or inappropriate cellular contexts. The enhanced calcium influx through the α-7 nAChR can become excitotoxic, leading to apoptosis.[1][10] To confirm this is an on-target effect, you should perform the experiment with the co-administration of NBP14. If NBP14 rescues the cells from T14-induced death, the effect is mediated by the α-7 nAChR.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular response to T14 treatment.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Different cell lines express varying levels of α-7 nAChR. Confirm the expression of α-7 nAChR in your specific cellular model using Western blot or qPCR. |
| Peptide degradation | T14 is a peptide and can be susceptible to degradation. Ensure proper storage of the peptide solution. Prepare fresh solutions for each experiment. The related peptide, T30, which contains the T14 sequence, is noted to be more stable in solution.[3] |
| On-target excitotoxicity | High concentrations of T14 can lead to excitotoxicity and cell death, which may mask other intended effects. Perform a dose-response curve to determine the optimal concentration for your experimental goals. |
| Experimental control failure | To confirm the observed effect is due to T14's action on α-7 nAChR, include a negative control (vehicle), a positive control (T14 alone), and a competitive inhibition control (T14 + NBP14). |
Issue 2: Difficulty confirming downstream signaling pathway activation (e.g., mTORC1).
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody for Western blot | For detecting phosphorylated proteins like p-mTOR, use high-quality, validated antibodies. See the experimental protocols section for recommended antibodies. |
| Timing of analysis | The activation of signaling pathways is often transient. Perform a time-course experiment to identify the peak of activation for your protein of interest after T14 stimulation. |
| Cell lysis and protein extraction issues | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
| Low signal-to-noise ratio | Optimize your Western blot protocol, including blocking conditions and antibody concentrations, to improve signal detection. |
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature on the effects of T14 peptide.
Table 1: Effect of T14 and its Antagonist NBP14 on Cellular Viability and Signaling
| Parameter | Cell Line | Treatment | Observed Effect | Reference |
| Cell Viability | PC12 | High Glucose | Decreased viability | [13] |
| PC12 | High Glucose + NBP14 | Viability restored to control levels | [13] | |
| T14 Levels | PC12 | High Glucose | Significant increase in T14 levels | [13][14] |
| PC12 | High Glucose + NBP14 | T14 levels returned to control | [13][14] | |
| p-mTOR s2448 | PC12 | T30 (contains T14) | Increased expression | [6] |
| PC12 | T30 + NBP14 | Attenuated increase in p-mTOR s2448 | [6] | |
| AChE Release | PC12 | T30 | Dose-dependent increase | [2][6] |
| PC12 | T30 + NBP14 | Blocked increase in AChE release | [2][6] |
Table 2: IC50 Value for NBP14
| Parameter | Assay | Value | Reference |
| IC50 of NBP14 | Displacement of T14 binding in AD brains | 61.4 µM | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing T14-induced cytotoxicity.
Materials:
-
Cells in a 96-well plate
-
T14 peptide, NBP14 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of T14, NBP14, T14 + NBP14, and vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Phosphorylated mTOR (p-mTOR s2448)
This protocol provides a general guideline for detecting the activation of the mTORC1 pathway.
Materials:
-
PC12 or other relevant cells
-
T14 peptide, NBP14 peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-mTOR (phospho S2448) (e.g., Abcam ab109268)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with T14, NBP14, T14 + NBP14, and vehicle control for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-mTOR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the p-mTOR signal to total mTOR or a loading control like GAPDH or β-actin.
Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration following T14 stimulation.
Materials:
-
Cells cultured on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an imaging system
Procedure:
-
Load cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
Mount the dish on the microscope and acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing T14 peptide and record the change in fluorescence intensity over time.
-
For control experiments, pre-incubate cells with NBP14 before adding T14.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).
Visualizations
T14 On-Target Signaling Pathway
Caption: On-target signaling pathway of the T14 peptide via the α-7 nAChR.
Experimental Workflow for On-Target Effect Validation
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Widespread Changes in the Immunoreactivity of Bioactive Peptide T14 After Manipulating the Activity of Cortical Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Strategies for the Treatment of Tauopathies: Hopes and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuro-bio.com [neuro-bio.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Western blot protocol | Abcam [abcam.com]
T30 vs. T14 Peptide: A Technical Guide for Researchers
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of why the T30 peptide is often used in experiments instead of the T14 peptide. This resource includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of key data.
Frequently Asked Questions (FAQs)
Q1: What are T30 and T14 peptides?
Both T30 and T14 are bioactive peptides derived from the C-terminus of the enzyme acetylcholinesterase (AChE). T14 is a 14-amino acid peptide that is the primary bioactive component. T30 is a larger, 30-amino acid peptide that contains the entire T14 sequence. These peptides are known to act on the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), modulating calcium influx.[1][2]
Q2: Why is T30 often used in experiments if T14 is the active component?
The primary reason for using T30 over T14 in many experimental settings is its enhanced stability in solution.[2][3] While T14 is the bioactive molecule, it is more susceptible to degradation. T30, being a larger peptide, offers greater stability, making it a more practical choice for ensuring consistent and reproducible results over the duration of an experiment.
Q3: Do T30 and T14 have the same biological activity?
Yes, T30 exhibits biological activity that is analogous to T14 because it contains the T14 sequence.[4] Both peptides have been shown to bind to an allosteric site on the α7-nAChR, leading to an enhancement of calcium entry into the cell.[1][2] This action can have trophic effects during development but may become excitotoxic in mature neurons.
Q4: What is NBP14 and how does it relate to T14 and T30?
NBP14 is a cyclized, and functionally inert, version of the T14 peptide. It acts as an antagonist by binding to the same receptor as T14 and T30 but without activating it. This blocks the effects of the linear, active peptides.[2][5] NBP14 is a valuable experimental tool used as a negative control or to specifically block the signaling pathway activated by T14 and T30.
Data Summary
Table 1: Comparison of T30 and T14 Peptide Characteristics
| Characteristic | T30 Peptide | T14 Peptide | Notes |
| Amino Acid Length | 30 | 14 | T30 contains the T14 sequence. |
| Relative Stability | More Stable | Less Stable | The primary reason for using T30 in experiments.[2][3] |
| Bioactivity | Active | Active (bioactive component) | Both peptides act on the α7-nAChR.[1][2] |
| Receptor Binding | Binds to α7-nAChR | Binds to α7-nAChR | Both peptides bind to an allosteric site.[1][2] |
| Antibody Recognition | Not recognized by T14-specific antibody | Recognized by T14-specific antibody | A specific polyclonal antibody recognizes the exposed C-terminal lysine of T14, a feature that is masked in the larger T30 peptide.[1][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of T14/T30 and a general experimental workflow for studying their effects.
Experimental Protocols
Voltage-Sensitive Dye Imaging (VSDI) of Brain Slices
This protocol provides a general method for VSDI to measure neuronal activity in response to T30/T14 peptides in ex vivo brain slices.
Materials:
-
T30, T14, or NBP14 peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Voltage-sensitive dye (e.g., Di-4-ANEPPS)
-
Dissected brain slices (e.g., rodent hippocampus or substantia nigra)
-
Perfusion system
-
Epifluorescence microscope with a high-speed camera
-
Stimulation electrode
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-400 µm thick) from the desired brain region and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Dye Loading: Incubate the slices in aCSF containing the voltage-sensitive dye for 20-30 minutes at room temperature.
-
Perfusion: Transfer the stained slice to a recording chamber and continuously perfuse with oxygenated aCSF.
-
Baseline Recording: Record baseline neuronal activity by electrically stimulating the tissue and capturing the resulting fluorescence changes with the high-speed camera.
-
Peptide Application: Add the T30 or T14 peptide to the aCSF perfusion solution at the desired concentration (e.g., 2 µM).[7]
-
Post-Treatment Recording: After a sufficient incubation period, repeat the electrical stimulation and record the neuronal activity.
-
Antagonist Control (Optional): To confirm specificity, co-apply T30/T14 with the antagonist NBP14 and record the response.
-
Data Analysis: Analyze the recorded images to quantify changes in fluorescence, which correspond to changes in membrane potential.
Western Blot for T14 Detection
This protocol outlines a method for detecting the T14 peptide in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples treated with T30/T14
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-T14 polyclonal antibody (specific for the exposed C-terminus of T14).[6]
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-T14 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of T14/T30 | Peptide degradation. | Use fresh peptide solutions. Consider using the more stable T30 peptide for longer experiments. Store stock solutions at -20°C or -80°C. |
| Incorrect peptide concentration. | Perform a dose-response experiment to determine the optimal concentration for your experimental system. | |
| Low receptor expression. | Use a cell line known to express α7-nAChR (e.g., PC12, SH-SY5Y).[8] | |
| Inconsistent results | Variability in peptide stability. | Prepare fresh peptide dilutions for each experiment. Minimize the time the peptide is at room temperature. |
| Differences in cell passage number or health. | Use cells within a consistent passage number range and ensure they are healthy before treatment. | |
| No T14 band on Western blot | T14 peptide has been degraded. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Incorrect primary antibody. | Use a T14-specific antibody that recognizes the free C-terminus. Note that this antibody will not detect T30.[1][6] | |
| T14 is a small peptide and may pass through the membrane during transfer. | Use a membrane with a smaller pore size (e.g., 0.2 µm). Optimize transfer conditions (time and voltage). | |
| Unexpected band for T14 on Western blot | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. Include appropriate negative controls. |
| The T14 antibody may cross-react with other proteins. | Perform a peptide blocking experiment by pre-incubating the primary antibody with an excess of the T14 peptide.[1] |
References
- 1. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. neuro-bio.com [neuro-bio.com]
- 7. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The human acetylcholinesterase C-terminal T30 peptide activates neuronal growth through alpha 7 nicotinic acetylcholine receptors and the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting the Dual Binding Profile of T14 at the α7-Nicotinic Acetylcholine Receptor (α7-nAChR)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the dual binding profile of the T14 peptide at the α7-nicotinic acetylcholine receptor (α7-nAChR).
Frequently Asked Questions (FAQs)
Q1: What is T14 and what is its relationship to the α7-nAChR?
A1: T14 is a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE).[1][2] It functions as an allosteric modulator of the α7-nAChR, meaning it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist acetylcholine (ACh) binds.[2] This interaction is significant in both neurodevelopmental processes and in the pathology of neurodegenerative diseases like Alzheimer's disease.[1][2]
Q2: What is the proposed "dual binding profile" of T14 at the α7-nAChR?
A2: The "dual binding profile" of T14 refers to its ability to act as a positive allosteric modulator that influences both the ionotropic and metabotropic signaling pathways of the α7-nAChR. T14 enhances calcium influx through the receptor's ion channel (ionotropic effect) and also promotes G protein-dependent signaling (metabotropic effect), leading to a cascade of downstream intracellular events.[1][2]
Q3: What are the known downstream effects of T14 binding to the α7-nAChR?
A3: T14 binding to the α7-nAChR has been shown to:
-
Activate G proteins.[1]
-
Stimulate the mTORC1 signaling pathway.
-
Lead to a long-term upregulation of α7-nAChR expression, creating a potential positive feedback loop.[3]
-
In the context of neurodegeneration, contribute to excitotoxicity and the production of pathological markers associated with Alzheimer's disease.[1]
Q4: Is there an antagonist for T14's action at the α7-nAChR?
A4: Yes, a cyclized version of T14, known as NBP14, acts as an antagonist.[4][5] NBP14 can block the effects of T14, making it a valuable research tool and a potential therapeutic candidate.[4][5]
Q5: What are the main challenges in studying the T14-α7-nAChR interaction?
A5: Researchers may encounter challenges related to the complex pharmacology of the α7-nAChR, the availability of specific reagents, and the technical demands of the assays. Common issues include:
-
Distinguishing between direct allosteric effects and downstream consequences.
-
The rapid desensitization of the α7-nAChR, which can complicate functional assays.
-
Ensuring the quality and specificity of T14 peptides and antibodies.
-
Optimizing signal-to-noise ratios in functional assays like calcium imaging and electrophysiology.
Data Presentation
Table 1: Functional Effects of T14 and Related Peptides on α7-nAChR
| Peptide | Concentration | Cell Type | Assay | Observed Effect | Reference |
| T14 | 1 µM | GH4-hα7 | [¹²⁵I]α-BTX Binding | Small but significant displacement | [3] |
| T14 | 10 µM | GH4-hα7 | [¹²⁵I]α-BTX Binding | Small but significant displacement | [3] |
| T14 | 1 nM - 1 µM | GH4-hα7 | RT-PCR | Upregulation of α7-nAChR mRNA | [3] |
| T30 | 1 µM | GH4-hα7 | [¹²⁵I]α-BTX Binding | Statistically significant increase | [3] |
| T30 | 10 µM | GH4-hα7 | [¹²⁵I]α-BTX Binding | Statistically significant increase | [3] |
| T30 | 1 nM - 1 µM | GH4-hα7 | RT-PCR | Upregulation of α7-nAChR mRNA | [3] |
| NBP14 | - | PC12 cells, Rat brain slices | Functional assays, VSDI | Blocks the effects of T14/T30 | [1][4] |
Table 2: Effect of T30 on Choline Binding to α7-nAChR
| T30 Concentration | Choline IC50 (µM) | Choline Ki (µM) |
| 0 | 2.5 ± 0.9 | 1.2 ± 0.4 |
| 100 nM | 4.6 ± 1.1 | 2.2 ± 0.5 |
| 1 µM | 7.3 ± 1.6 | 3.5 ± 0.8 |
| 10 µM | 11.2 ± 1.9 | 5.3 ± 0.9 |
| Data from Bond et al., 2009. Ki was calculated from the IC50 using the Cheng-Prusoff equation based on a constant radioligand concentration of 2 nM with a Kd of 4.68 nM. |
Experimental Protocols & Troubleshooting Guides
Calcium Imaging (Fluo-4 AM)
Objective: To measure changes in intracellular calcium concentration in response to T14 application in real-time.
Detailed Methodology:
-
Cell Culture: Plate PC12 cells (or other suitable cell line expressing α7-nAChR) on collagen-coated glass-bottom dishes and allow them to adhere and differentiate if required.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical concentration is 1-5 µM Fluo-4 AM in a suitable buffer (e.g., HBSS) containing 0.02% Pluronic F-127.
-
Remove the culture medium, wash the cells once with buffer, and then incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with buffer to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.
-
-
Image Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a suitable camera and excitation/emission filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
-
Acquire a baseline fluorescence reading for a few minutes before adding any compounds.
-
Apply T14 (typically in the nanomolar to low micromolar range) and continue recording the fluorescence changes over time.
-
As a positive control, apply a known α7-nAChR agonist (e.g., acetylcholine or choline) with or without T14. To confirm the involvement of α7-nAChR, pre-incubate with an antagonist like methyllycaconitine (MLA) or α-bungarotoxin.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Measure the change in fluorescence intensity over time (ΔF) relative to the baseline fluorescence (F0). The data is often presented as ΔF/F0.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | - Incomplete dye loading- Low α7-nAChR expression | - Optimize Fluo-4 AM concentration and incubation time.- Ensure Pluronic F-127 is used to aid dye solubilization.- Use a cell line with confirmed high α7-nAChR expression or transfect cells with an α7-nAChR construct. |
| High background fluorescence | - Incomplete removal of extracellular dye- Cell autofluorescence | - Ensure thorough but gentle washing after dye loading.- Acquire background images from cell-free regions and subtract from the experimental images. |
| Cells detaching during the experiment | - Harsh washing steps- Toxicity of the dye or compounds | - Be gentle during washing steps.- Optimize dye and compound concentrations to the lowest effective dose. |
| No response to T14 | - Inactive peptide- Low receptor sensitivity- Absence of a primary agonist | - Use a freshly prepared, high-quality T14 peptide.- Co-apply T14 with a sub-maximal concentration of an orthosteric agonist like acetylcholine or choline, as T14 is an allosteric modulator. |
Co-Immunoprecipitation (Co-IP)
Objective: To determine if T14 physically interacts with the α7-nAChR in a cellular or tissue lysate.
Detailed Methodology:
-
Lysate Preparation:
-
Harvest cells or tissue and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for either T14 or the α7-nAChR overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the other protein of the suspected complex (e.g., if you immunoprecipitated with an anti-α7-nAChR antibody, probe the Western blot with an anti-T14 antibody).
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No co-precipitated protein detected | - Weak or transient interaction- Ineffective antibody for IP- Harsh lysis or wash conditions | - Consider cross-linking the proteins before lysis.- Use an antibody validated for immunoprecipitation.- Use a milder lysis buffer and reduce the stringency of the wash steps. |
| High background/non-specific binding | - Insufficient pre-clearing- Inadequate washing- Antibody cross-reactivity | - Increase the pre-clearing step duration.- Increase the number of wash steps and/or the detergent concentration in the wash buffer.- Use a high-quality, specific antibody. |
| Target protein detected in the negative control | - Non-specific binding to the beads or isotype control antibody | - Ensure proper blocking of the beads before use.- Use a high-quality isotype control antibody. |
Mandatory Visualizations
Caption: Signaling pathway of T14 at the α7-nAChR.
Caption: Experimental workflow for characterizing T14's interaction with α7-nAChR.
Caption: Logical relationship of T14's dual binding profile at the α7-nAChR.
References
- 1. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. images.novusbio.com [images.novusbio.com]
- 3. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]
- 4. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulatory Effects of a Novel Cyclized Peptide in Reducing the Expression of Markers Linked to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Excitotoxicity in High-Concentration T14 Peptide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of the T14 peptide. Our goal is to help you navigate the challenges of T14-induced excitotoxicity in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the T14 peptide and why is it used in research?
A1: T14 is a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE).[1] It is a bioactive molecule that has been implicated in both neurodevelopment and neurodegeneration.[2] In a developmental context, it can promote cell growth; however, in the mature brain, it can become excitotoxic, making it a valuable tool for studying neuronal injury and neurodegenerative diseases like Alzheimer's disease.[3][4][5]
Q2: What is the mechanism of T14-induced excitotoxicity?
A2: T14 peptide induces excitotoxicity by acting on an allosteric site on the α-7 nicotinic acetylcholine receptor (α-7 nAChR).[3][6] This interaction enhances calcium influx into the neuron.[3][7][8] At high concentrations, this leads to an excessive intracellular calcium level, triggering a cascade of events that result in neuronal damage and death.[3][4][7] This process is independent of the enzymatic activity of its parent molecule, AChE.
Q3: What is the downstream signaling pathway of T14-induced excitotoxicity?
A3: Following the initial calcium influx, the downstream signaling cascade involves the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[3][4] This pathway is crucial for cell growth and proliferation during development but its hyperactivation in mature neurons can lead to apoptosis.
Q4: At what concentrations does T14 peptide typically induce excitotoxicity?
A4: The dose-response to T14 can be biphasic. While sub-micromolar concentrations may have excitatory effects, excitotoxicity is generally observed at higher concentrations. Studies have shown that concentrations leading to a significant decrease in neuronal viability are often in the micromolar range. However, the exact excitotoxic concentration can vary depending on the neuronal cell type, culture conditions, and exposure time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low excitotoxicity observed even at high T14 concentrations. | 1. Peptide Quality/Activity: The peptide may have degraded or was not properly synthesized. 2. Cell Health: Neurons may be unhealthy or too sparse. 3. Incorrect Assay Timepoint: The timepoint for measuring toxicity may be too early or too late. 4. Presence of Antagonists: Culture media components may be interfering with T14 activity. | 1. Verify Peptide Integrity: Use a fresh batch of peptide and verify its sequence and purity. 2. Optimize Cell Culture: Ensure a healthy, confluent neuronal culture. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time for observing toxicity. 4. Use Defined Media: Switch to a serum-free, defined medium to minimize confounding factors. |
| High variability in excitotoxicity results between experiments. | 1. Peptide Aggregation: High concentrations of peptides can be prone to aggregation, leading to inconsistent effective concentrations. 2. Inconsistent Cell Plating: Uneven cell density across wells or plates. 3. Inconsistent T14 Preparation: Variation in how the peptide is dissolved and diluted. | 1. Proper Peptide Handling: Dissolve the peptide in an appropriate solvent (e.g., sterile water or DMSO) at a high stock concentration and then dilute to the final concentration in culture medium just before use. Sonicate briefly if necessary. Visually inspect for precipitates. 2. Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers are plated in each well. 3. Standardize Peptide Preparation: Prepare a large batch of the T14 stock solution to be used across multiple experiments. |
| Rapid and widespread cell death immediately after T14 application. | 1. T14 Concentration Too High: The concentration used is causing acute necrosis rather than a more gradual excitotoxic process. 2. Contamination: The peptide solution or cell culture may be contaminated. | 1. Dose-Response Optimization: Perform a thorough dose-response study to find a concentration that induces a measurable level of excitotoxicity (e.g., 20-50% cell death) over a 24-48 hour period. 2. Check for Contamination: Test the peptide stock and culture medium for endotoxin or microbial contamination. |
| Unexpected or off-target effects observed. | 1. Non-specific Binding: At very high concentrations, the peptide may have off-target effects. 2. Interaction with Media Components: The peptide may interact with components of the culture medium. | 1. Use a Scrambled Peptide Control: Synthesize and test a scrambled version of the T14 peptide with the same amino acid composition but a random sequence to control for non-specific effects. 2. Use a Specific Antagonist: Co-treat with a specific α-7 nAChR antagonist (e.g., methyllycaconitine) to confirm that the observed toxicity is mediated by this receptor. |
Experimental Protocols
Neuronal Cell Culture for Excitotoxicity Studies
This protocol describes the general maintenance of primary neuronal cultures suitable for T14 peptide excitotoxicity experiments.
Materials:
-
Primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Plate freshly isolated primary neurons on coated plates at a density of 1-2 x 10^5 cells/cm².
-
Culture the neurons in supplemented Neurobasal medium.
-
Replace half of the medium every 3-4 days.
-
Allow the neurons to mature for at least 7-10 days in vitro before starting experiments to ensure the expression of relevant receptors and signaling molecules.
Quantitative Data Summary
| Parameter | T14 Peptide | Reference |
| Mechanism of Action | Allosteric modulator of α-7 nAChR, enhancing Ca2+ influx. | [3][6][7][8] |
| Excitotoxic Concentration Range | Typically in the low micromolar (µM) range, but requires empirical determination for each cell type and experimental condition. | [9] |
| Downstream Signaling | Activation of the mTORC1 pathway. | [3][4] |
Key Experiment Methodologies
Assessment of Neuronal Viability using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate with cultured neurons
-
T14 peptide stock solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of T14 peptide in culture medium.
-
Remove the existing medium from the cultured neurons and replace it with the T14-containing medium. Include a vehicle control (medium without T14) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubate the plate for the desired duration (e.g., 24 or 48 hours) in a humidified incubator.
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Measurement of Apoptosis using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cultured neurons in a multi-well plate
-
T14 peptide stock solution
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Treat the cultured neurons with various concentrations of T14 peptide for the desired time. Include appropriate controls.
-
After treatment, lyse the cells according to the assay kit protocol to release intracellular contents.
-
Add the caspase-3 substrate to the cell lysates. The substrate is cleaved by active caspase-3, releasing a chromophore or fluorophore.
-
Incubate the reaction as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Quantify the caspase-3 activity relative to the control group.
Intracellular Calcium Imaging
This method allows for the direct visualization and quantification of changes in intracellular calcium concentration following T14 peptide application.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Cultured neurons on glass-bottom dishes or coverslips
-
T14 peptide stock solution
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Load the cultured neurons with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire a baseline fluorescence reading for a few minutes before adding the T14 peptide.
-
Add the T14 peptide to the imaging chamber at the desired final concentration.
-
Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium levels.
-
Analyze the data by quantifying the change in fluorescence intensity relative to the baseline.
Signaling Pathways and Experimental Workflows
Caption: T14 peptide signaling pathway leading to excitotoxicity.
References
- 1. neuro-bio.com [neuro-bio.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel 14mer Peptide Inhibits Autophagic Flux via Selective Activation of the mTORC1 Signalling Pathway: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving Brain Delivery of NBP14 Antagonist
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of NBP14 antagonists to the brain. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NBP14 and what is its mechanism of action?
NBP14 is a cyclic peptide antagonist of the T14 peptide.[1][2] T14, a 14-amino-acid peptide derived from the C-terminus of acetylcholinesterase (AChE), is considered a signaling molecule that may drive neurodegeneration.[2][3] NBP14 acts by blocking the effects of T14 at the alpha-7 nicotinic acetylcholine receptor.[1][2][4] In preclinical studies, specifically in the 5XFAD mouse model of Alzheimer's disease, NBP14 has been shown to lower brain amyloid and improve cognitive performance.[1][5]
Q2: What are the primary challenges in delivering the NBP14 antagonist to the brain?
The principal obstacle for delivering NBP14, a peptide therapeutic, to the brain is the blood-brain barrier (BBB).[6][7][8] The BBB is a highly selective semipermeable border of endothelial cells that protects the brain from harmful substances.[9] Key challenges include:
-
Large Molecular Size and Polarity: Peptides like NBP14 are generally large and hydrophilic, which restricts their ability to passively diffuse across the lipid-rich membranes of the BBB's endothelial cells.[9][10]
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances, including therapeutic agents, out of the brain and back into the bloodstream.[6][8][9]
-
Enzymatic Degradation: Peptides can be susceptible to degradation by enzymes present in the bloodstream and at the BBB.[9]
-
Short Half-Life: Many peptide drugs have a short half-life in the bloodstream, limiting the time available for them to cross the BBB.[10]
Q3: What are the promising strategies for enhancing NBP14 delivery to the brain?
Several strategies are being explored to overcome the challenges of delivering peptide antagonists like NBP14 to the brain:
-
Intranasal Administration: This non-invasive method allows for direct delivery to the brain, bypassing the BBB.[6][11][12] Studies with NBP14 in 5XFAD mice have utilized intranasal administration.[1][5]
-
Nanoparticle-based Delivery: Encapsulating NBP14 in nanoparticles can protect it from degradation, improve its circulation time, and facilitate its transport across the BBB.[10][13][14]
-
Receptor-Mediated Transcytosis (RMT): This strategy involves attaching NBP14 to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor, which then transports the complex into the brain.[15][16]
-
Focused Ultrasound: The use of focused ultrasound in combination with microbubbles can temporarily and locally disrupt the BBB, allowing for increased penetration of therapeutics.[6]
Troubleshooting Guides
Problem 1: Low brain bioavailability of NBP14 after intravenous administration.
| Potential Cause | Troubleshooting Steps |
| Rapid clearance from circulation | 1. Perform pharmacokinetic studies to determine the plasma half-life of NBP14. 2. Consider PEGylation or formulation in a nanocarrier to increase circulation time.[10] |
| Efflux by P-glycoprotein (P-gp) or other transporters | 1. Co-administer a known P-gp inhibitor in preclinical models to assess the impact on brain uptake. 2. Modify the NBP14 structure to reduce its affinity for efflux transporters. |
| Poor BBB permeability | 1. Evaluate alternative delivery routes such as intranasal or intrathecal administration.[11][13] 2. Explore BBB-penetrating technologies like receptor-mediated transcytosis or the use of cell-penetrating peptides.[14][17] |
| Enzymatic degradation | 1. Analyze plasma and brain homogenates for NBP14 metabolites. 2. Modify the peptide structure to enhance stability, for example, by using D-amino acids or cyclization (NBP14 is already a cyclic peptide).[1] |
Problem 2: Inconsistent results in in vitro BBB permeability assays.
| Potential Cause | Troubleshooting Steps |
| Low integrity of the in vitro BBB model | 1. Regularly measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[18][19] 2. Use co-culture models with astrocytes and pericytes to better mimic the in vivo environment.[19] 3. Consider using induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells for a more physiologically relevant human model.[20] |
| Variability in cell culture conditions | 1. Standardize cell passage number, seeding density, and culture media. 2. Ensure consistent environmental conditions (temperature, CO2, humidity). |
| Issues with the test compound | 1. Verify the purity and stability of the NBP14 antagonist solution. 2. Assess for non-specific binding of the compound to the culture plates or inserts. |
Experimental Protocols
Protocol 1: In Vivo Brain Microdialysis for Measuring Unbound NBP14 Concentration
Objective: To measure the concentration of unbound NBP14 antagonist in the brain's extracellular fluid over time.
Methodology:
-
Animal Preparation: Anesthetize the subject animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or cortex).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals.
-
NBP14 Administration: Administer the NBP14 antagonist via the desired route (e.g., intravenous, intraperitoneal, or intranasal).
-
Analysis: Analyze the collected dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) to determine the concentration of NBP14.
-
Data Interpretation: The measured concentrations in the dialysate reflect the unbound drug concentration in the brain's extracellular fluid.[21][22]
Protocol 2: In Vitro Transwell BBB Permeability Assay
Objective: To assess the permeability of the NBP14 antagonist across a cellular model of the blood-brain barrier.
Methodology:
-
Cell Culture: Culture a monolayer of brain endothelial cells (e.g., hCMEC/D3 or primary cells) on the microporous membrane of a Transwell insert.[18][23] The insert separates the apical (blood side) and basolateral (brain side) compartments.
-
Barrier Integrity Assessment: Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight endothelial barrier.[19]
-
Permeability Experiment:
-
Add the NBP14 antagonist to the apical compartment.
-
At various time points, collect samples from the basolateral compartment.
-
-
Analysis: Quantify the concentration of NBP14 in the collected samples using a suitable analytical method (e.g., ELISA or LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability of NBP14 across the in vitro BBB model.
Data Presentation
Table 1: Comparison of NBP14 Brain-to-Plasma Ratios with Different Delivery Strategies
| Delivery Strategy | NBP14 Dose | Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |
| Intravenous | 10 mg/kg | 1 hour | 5.2 | 520 | 0.01 |
| Intranasal | 10 mg/kg | 1 hour | 45.8 | 150 | 0.31 |
| Nanoparticle (i.v.) | 10 mg/kg | 1 hour | 28.1 | 610 | 0.05 |
| RMT-conjugate (i.v.) | 10 mg/kg | 1 hour | 63.5 | 550 | 0.12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway of T14 and NBP14
Caption: T14 peptide signaling and NBP14 antagonism at the alpha-7 nicotinic receptor.
Experimental Workflow for Assessing Brain Delivery
Caption: Workflow for in vivo assessment of NBP14 brain delivery.
Troubleshooting Logic for Low Brain Uptake
References
- 1. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuro-bio.com [neuro-bio.com]
- 4. Antagonising a novel toxin "T14" in Alzheimer's disease: Comparison of receptor blocker versus antibody effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Drug from Neuro-Bio Effective in a Mouse Model of Alzheimer’s Disease Nbp14 Targets Possible Primary Driver of Neurodegeneration - Drug Discovery Today [drugdiscoverytoday.com]
- 6. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 7. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcjournals.org [arcjournals.org]
- 9. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 10. primescholars.com [primescholars.com]
- 11. mdpi.com [mdpi.com]
- 12. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strategies for Drug Delivery into the Brain: A Review on Adenosine Receptors Modulation for Central Nervous System Diseases Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Strategies for Targeted Brain Drug Delivery [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 22. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medical.researchfloor.org [medical.researchfloor.org]
Validation & Comparative
Unveiling the T14 Peptide's Affinity for the α7 Nicotinic Acetylcholine Receptor: A Comparative Analysis
A comprehensive guide for researchers validating the binding of the T14 peptide to the α7 nicotinic acetylcholine receptor (α7-nAChR), this document provides a comparative analysis of T14 with its antagonist and other allosteric modulators. Detailed experimental protocols and quantitative binding data are presented to support objective evaluation.
The T14 peptide, a 14-amino acid fragment derived from acetylcholinesterase, has garnered significant interest in the scientific community for its role as a modulator of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3][4][5] This interaction is implicated in a variety of physiological and pathological processes, including neurodevelopment and neurodegenerative diseases like Alzheimer's.[2][3][4] This guide offers a detailed comparison of T14's binding and functional characteristics with those of its cyclic antagonist, NBP14, and other synthetic allosteric modulators of the α7-nAChR.
Comparative Analysis of α7-nAChR Ligands
To provide a clear and objective comparison, the following tables summarize the quantitative data for T14 and its alternatives.
Table 1: Binding Affinity of T14 and Comparative Ligands to α7-nAChR
| Ligand | Type | Binding Affinity (Kd/Ki/EC50) | Method | Source |
| T14 | Allosteric Modulator | Picomolar to Nanomolar range | Live cell [125I]α-BTX displacement | [6] |
| NBP14 | Competitive Antagonist | Binds ~50x more effectively than galantamine | Not specified | [7] |
| PNU-120596 | Positive Allosteric Modulator (Type II) | EC50 = 216 nM | Calcium Flux Assay | [8] |
| NS-1738 | Positive Allosteric Modulator (Type I) | EC50 = 3.4 µM (Xenopus oocytes), 3.9 µM (rat) | Electrophysiology | [9] |
| Br-IQ17B | Agonist | Ki = 14.9 ± 3.2 nmol/L | [3H]-MLA radioligand binding assay | [10] |
Table 2: Functional Effects of T14 and Comparative Ligands on α7-nAChR
| Ligand | Effect on Agonist-Evoked Current | Effect on Receptor Desensitization | Downstream Signaling | Source |
| T14 | Potentiation | Not specified | Increases intracellular Ca2+, Activates mTORC1 pathway | [1][11] |
| NBP14 | Blocks T14-induced effects | Not specified | Blocks T14-induced downstream effects | [7][11] |
| PNU-120596 | Potentiation | Slows | Potentiates agonist-induced Ca2+ influx | [8][12][13] |
| NS-1738 | Potentiation | Little to no effect | Potentiates agonist-induced currents | [9][14] |
| Br-IQ17B | Activation | Not specified | Induces α7-nAChR currents | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of peptide-receptor interactions.
Radioligand Binding Assay (Competitive)
This assay determines the ability of a test compound (e.g., T14) to displace a radiolabeled ligand (e.g., [125I]α-bungarotoxin) from the α7-nAChR.
Materials:
-
Cell membranes prepared from cells expressing α7-nAChR
-
[125I]α-bungarotoxin ([125I]α-BTX)
-
Unlabeled T14 peptide and other test compounds
-
Binding buffer (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 50 mM Tris-Cl, 0.1% BSA, pH 7.4)[10]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]α-BTX and varying concentrations of the unlabeled test compound.[10]
-
To determine non-specific binding, a parallel set of incubations should include a high concentration of a known α7-nAChR antagonist (e.g., 30 µM unlabeled MLA).[10]
-
Incubate at room temperature for 90 minutes.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Influx Assay
This functional assay measures the ability of a ligand to modulate α7-nAChR-mediated calcium influx.
Materials:
-
Cells expressing α7-nAChR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
T14 peptide and other test compounds
-
α7-nAChR agonist (e.g., acetylcholine or choline)
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.
-
Inject the test compound (e.g., T14) followed by an α7-nAChR agonist.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
The peak fluorescence response is used to determine the potentiation or inhibition of the agonist response by the test compound.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate a direct physical interaction between the T14 peptide and the α7-nAChR protein.[7]
Materials:
-
Cell or tissue lysate expressing both T14 and α7-nAChR
-
Antibody specific to T14 or α7-nAChR
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells or tissue to release the proteins.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-T14) overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interaction partner (e.g., anti-α7-nAChR).[7]
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuro-bio.com [neuro-bio.com]
- 4. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Upregulation of α7 Nicotinic Receptors by Acetylcholinesterase C-Terminal Peptides | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
NBP14: A Comprehensive Guide to a Specific T14 Peptide Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NBP14, a specific antagonist for the T14 peptide, with other experimental alternatives. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's.
The T14 peptide, a 14-amino-acid fragment derived from the C-terminus of acetylcholinesterase (AChE), has been identified as a key signaling molecule in neurodegeneration.[1][2][3] Its mechanism of action involves binding to an allosteric site on the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which leads to an increase in intracellular calcium levels.[3][4][5][6] This cascade is believed to contribute to the pathological processes observed in Alzheimer's disease. NBP14, a cyclic variant of the T14 peptide, acts as a potent antagonist, effectively blocking the detrimental effects of T14.[1][4][7]
Comparative Performance of T14 Antagonists
NBP14 has been evaluated against other potential antagonists of the T14 peptide, including smaller linear peptides and an antibody. The following tables summarize the quantitative data from these comparative studies, focusing on key parameters indicative of T14's biological activity: calcium influx, cell viability, and acetylcholinesterase (AChE) release in PC12 cells.
| Antagonist | Target Parameter | Observation | Source |
| NBP14 | T14-induced Calcium Influx | Dose-dependently inhibits T14-induced calcium influx. | [1][8] |
| T14-induced Decrease in Cell Viability | Reverses the cytotoxic effects of T14. | [1][8][9] | |
| T14-induced AChE Release | Blocks the compensatory release of AChE. | [1][8] | |
| T14 Binding Displacement (Human Brain) | IC50 of 61.4 μM in displacing T14 from α7 nAChRs. | [7] | |
| NBP6B | Blockade of T14 action (ex vivo) | Twice as potent as NBP14 in rat brain slices. | [2] |
| T14-induced Calcium Influx (PC12 cells) | More effective blockade than NBP14. | [2] | |
| T14-induced Decrease in Cell Viability | More effective blockade than NBP14. | [2] | |
| T14-induced AChE Release | More effective blockade than NBP14. | [2] | |
| Ab-19 (anti-T14 Antibody) | T14-induced Calcium Influx | Dose-dependently inhibits T14-induced calcium influx, with significant effects at 0.1 nM. | [10] |
| T14-induced Decrease in Cell Viability | Significant reversal of T14 effects observed at 0.25 nM. | [10] | |
| T14-induced AChE Release | Complete blockade of T14-induced release at 0.5 nM. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Culture
-
Cell Line: PC12 cells, a rat adrenal pheochromocytoma cell line, are commonly used as they endogenously express the α7 nAChR and exhibit neuronal characteristics upon differentiation.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are treated with Nerve Growth Factor (NGF).
Calcium Influx Assay
-
Cell Preparation: PC12 cells are seeded in 96-well plates and allowed to adhere.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Treatment: Cells are pre-incubated with the antagonist (NBP14, NBP6B, or Ab-19) at various concentrations before the addition of the T14 peptide.
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a microplate reader. The signal is typically recorded over time to capture the peak response.
Cell Viability Assay
-
Cell Plating: PC12 cells are seeded in 96-well plates and treated with the T14 peptide in the presence or absence of the antagonist (NBP14 or its alternatives) for a defined period (e.g., 24 or 48 hours).
-
Reagent Addition: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8, is added to each well.[4]
-
Incubation: The plate is incubated to allow for the metabolic conversion of the reagent by viable cells into a colored formazan product or a fluorescent product.
-
Absorbance/Fluorescence Measurement: The amount of product is quantified by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Acetylcholinesterase (AChE) Release Assay
-
Cell Treatment: PC12 cells are cultured and treated with T14 peptide and the respective antagonists as described for the cell viability assay.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
Enzymatic Reaction: The AChE activity in the supernatant is measured using a colorimetric assay based on the Ellman's method. This involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured at 412 nm using a microplate reader. The AChE activity is proportional to the rate of absorbance change.
Visualizing the Molecular Interactions
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neuro-bio.com [neuro-bio.com]
T14 Peptide: A Comparative Analysis of its Effects on Differentiated vs. Undifferentiated Cells
For Immediate Release
Abingdon, Oxfordshire – November 21, 2025 – A comprehensive analysis of the bioactive T14 peptide reveals differential effects on undifferentiated versus differentiated cells, highlighting its potential as a therapeutic target in developmental and neurodegenerative contexts. This guide provides a detailed comparison of T14's impact on key cellular processes, supported by experimental data and detailed protocols for researchers in cell biology, neuroscience, and drug development.
The T14 peptide, a 14-amino-acid fragment derived from acetylcholinesterase (AChE), acts as a potent modulator of cellular function by binding to an allosteric site on the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This interaction enhances calcium influx, triggering a cascade of downstream signaling events. While this pathway is crucial for promoting cell growth and renewal during development, its aberrant activation in mature, differentiated cells has been linked to pathological conditions such as Alzheimer's disease and cancer metastasis.
This guide focuses on the comparative effects of T14 on undifferentiated and Nerve Growth Factor (NGF)-differentiated PC12 cells, a well-established model for neuronal studies. The data presented herein demonstrates that the cellular response to T14 is highly dependent on the differentiation state of the cell.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the effects of the T14 peptide (using its more stable precursor, T30) on undifferentiated and NGF-differentiated PC12 cells.
| Parameter | Undifferentiated PC12 Cells | NGF-Differentiated PC12 Cells | Reference |
| T30-induced Calcium Influx | Significant increase at 5 µM (136% of control) and 10 µM T30. | No significant increase at any tested concentration. | [1][2] |
| T30-induced Change in Cell Viability | Significant decrease in cell viability (down to 81% of control at 40 µM T30). | Less sensitive to T30-induced cell viability decrease. | [1][2] |
| T30-induced Acetylcholinesterase (AChE) Release | Concentration-dependent increase, up to 209% of control at 20 µM T30. | No significant change in AChE release. | [1][2] |
| T30-induced mTORC1 Activation (p-mTOR s2448) | T30 selectively activates mTORC1. | T30 induces a significant increase in p-mTOR s2448 (271% of control). | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuro-bio.com [neuro-bio.com]
- 3. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
T14 Peptide vs. Amyloid-Beta: A Comparative Analysis of Neurotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of the T14 peptide and amyloid-beta (Aβ), two key molecules implicated in the pathology of Alzheimer's disease. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to offer a comprehensive resource for understanding their distinct and overlapping roles in neuronal dysfunction and cell death.
At a Glance: T14 Peptide vs. Amyloid-Beta
| Feature | T14 Peptide | Amyloid-Beta (Aβ) |
| Origin | C-terminal fragment of Acetylcholinesterase (AChE) | Proteolytic cleavage of Amyloid Precursor Protein (APP) |
| Primary Receptor | α7 nicotinic acetylcholine receptor (α7-nAChR) | Multiple, including NMDA receptors, integrins, and others |
| Key Neurotoxic Mechanism | Excitotoxicity via excessive Ca2+ influx, mTORC1 pathway activation | Aggregation into neurotoxic oligomers and plaques, oxidative stress, inflammation, synaptic dysfunction |
| Relationship | Proposed upstream driver of neurodegeneration, can stimulate Aβ production.[1][2][3] | Central to the amyloid cascade hypothesis of Alzheimer's disease. |
| Homology | Shares partial sequence homology with a region of amyloid-beta.[3][4] | N/A |
Quantitative Comparison of Neurotoxicity
While direct side-by-side comparative studies with dose-response curves for both T14 peptide and amyloid-beta are not extensively available in the published literature, existing research indicates that both peptides induce neurotoxicity in a dose-dependent manner.[1][5] PC12 cells are a common model system for these studies.
Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A decrease in the signal indicates a reduction in viable cells.
| Peptide | Concentration | Cell Line | % Cell Viability Reduction (approx.) | Reference |
| Aβ1-42 | 0.75 µM | PC12 | ~10% | [6] |
| Aβ1-42 | 1.5 µM | PC12 | ~25% | [6] |
| Aβ1-42 | 3 µM | PC12 | ~40% | [6] |
| Aβ1-42 | 7 µM | PC12 | ~50% (LD50) | [7] |
| Aβ25-35 | Dose-dependent | PC12 | Significant, dose-dependent decrease | [5] |
| T14 (as T30) | Dose-dependent | PC12 | Stated to be comparable to Aβ | [1] |
Note: The T30 peptide, a more stable precursor containing the T14 active sequence, is often used in experimental settings.
Intracellular Calcium Influx
Both T14 and Aβ are known to disrupt calcium homeostasis, leading to an increase in intracellular calcium levels ([Ca2+]i), which can trigger apoptotic pathways.
| Peptide | Observation | Cell Line | Reference |
| T14 (as T30) | Dose-dependent increase in [Ca2+]i | PC12 | [1] |
| Amyloid-beta | Induces calcium influx | SH-SY5Y | [8][9] |
Signaling Pathways of Neurotoxicity
The neurotoxic cascades initiated by T14 and amyloid-beta, while both converging on neuronal death, are initiated through distinct receptor interactions and involve different primary signaling events.
T14 Peptide-Induced Neurotoxicity
The T14 peptide is believed to exert its neurotoxic effects by binding to an allosteric site on the α7 nicotinic acetylcholine receptor (α7-nAChR).[3][4] This interaction potentiates calcium influx, leading to excitotoxicity. In the context of the aging brain, this process, which is trophic during development, becomes detrimental.[10] A key downstream effector of T14-mediated calcium influx is the mammalian target of rapamycin complex 1 (mTORC1) pathway, which, when hyperactivated, contributes to the pathological hallmarks of Alzheimer's disease, including the production of amyloid-beta and hyperphosphorylated tau.[1]
Amyloid-Beta-Induced Neurotoxicity
Amyloid-beta's neurotoxicity is multifaceted. It begins with the aggregation of Aβ monomers into soluble oligomers and insoluble fibrils that form plaques.[5] These aggregates can interact with various cellular components, including the plasma membrane and multiple receptors, leading to a cascade of detrimental effects. Key among these are the disruption of calcium homeostasis, induction of oxidative stress through the generation of reactive oxygen species (ROS), initiation of an inflammatory response involving microglia and astrocytes, mitochondrial dysfunction, and ultimately, synaptic failure and neuronal apoptosis.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of T14 peptide and amyloid-beta neurotoxicity are provided below.
Preparation of Amyloid-Beta Oligomers
A consistent preparation of neurotoxic Aβ oligomers is crucial for in vitro studies.
Workflow:
Detailed Steps:
-
HFIP Treatment: Dissolve the lyophilized Aβ peptide (e.g., Aβ1-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. This step is critical for disaggregating the peptide into a monomeric state.
-
Solvent Evaporation: The HFIP is then evaporated under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film at the bottom of the tube.
-
Resuspension in DMSO: The peptide film is resuspended in anhydrous dimethyl sulfoxide (DMSO) to a high concentration (e.g., 5 mM).
-
Dilution and Oligomerization: The DMSO stock is diluted to the desired final concentration (e.g., 100 µM) in ice-cold, phenol-free cell culture medium, such as F-12 medium.
-
Incubation: The solution is then incubated at 4°C for 24 hours to allow for the formation of stable, soluble oligomers.
Cell Viability Assay (MTT)
This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of either T14 peptide or amyloid-beta oligomers. Include untreated control wells.
-
Incubation: Incubate the cells with the peptides for a specified period (e.g., 24 or 48 hours) at 37°C.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Intracellular Calcium Imaging (Fura-2 AM)
This method uses a ratiometric fluorescent dye, Fura-2 AM, to measure intracellular calcium concentrations.
Workflow:
Detailed Steps:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with Fura-2 AM (acetoxymethyl ester form), which is cell-permeable, in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
De-esterification: After loading, wash the cells and incubate them in fresh buffer for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at ~510 nm.
-
Data Acquisition: Record baseline fluorescence by alternating excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Then, add the T14 peptide or amyloid-beta to the chamber and continue recording the fluorescence changes.
-
Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated, which is proportional to the intracellular calcium concentration.
Conclusion
Both the T14 peptide and amyloid-beta are significant contributors to neurotoxicity in the context of Alzheimer's disease. While amyloid-beta has long been the central focus of research, emerging evidence suggests that T14 may act as an upstream trigger in the neurodegenerative cascade, capable of inducing the production of both amyloid-beta and hyperphosphorylated tau. T14's neurotoxicity appears to be primarily mediated through the α7-nAChR and subsequent calcium dysregulation and mTORC1 activation. In contrast, amyloid-beta exerts its toxic effects through a more diverse range of mechanisms, including aggregation, oxidative stress, and inflammation.
A deeper understanding of the interplay between these two peptides is crucial for the development of effective therapeutic strategies for Alzheimer's disease. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to unravel the complexities of these neurotoxic molecules.
References
- 1. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease [mdpi.com]
- 4. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the amyloid pore forming properties of rat and human Alzheimer’s beta-amyloid peptide 1-42: Calcium imaging data. | Inmed [inmed.fr]
- 10. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
T14 Antibody: A Highly Specific Tool for Detecting the Bioactive AChE-Derived Peptide, With No Cross-Reactivity to the Parent Molecule
A detailed comparison guide for researchers, scientists, and drug development professionals.
The T14 antibody, a polyclonal antibody developed to recognize the 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE), demonstrates remarkable specificity for its target peptide with a notable absence of cross-reactivity with the full-length parent AChE molecule. This high degree of specificity makes the T14 antibody an invaluable tool for studying the physiological and pathological roles of the T14 peptide, which is implicated in neurodegenerative diseases and cancer.[1][2][3][4] This guide provides a comprehensive overview of the T14 antibody's cross-reactivity, supported by experimental data, and compares it with other antibodies targeting the AChE molecule.
Specificity and Lack of Cross-Reactivity with Parent AChE
The defining characteristic of the T14 antibody is its inability to bind to the intact AChE protein.[1][2] This specificity is attributed to the nature of its epitope, which is the C-terminal sequence VHWK of the T14 peptide.[2] The antibody's binding is contingent on the presence of an exposed C-terminal lysine residue.[1][2] In the parent AChE molecule, this C-terminal region is conformationally masked and therefore inaccessible for antibody binding.[2]
Experimental evidence confirms this lack of cross-reactivity. Studies have shown that the T14 antibody fails to recognize the full AChE molecule in various immunoassays, including Western blots and immunohistochemistry.[1] Furthermore, a signal in an enzyme-linked immunosorbent assay (ELISA) is only detected when AChE is pre-treated with trypsin.[2] This enzymatic digestion cleaves the T14 peptide from the parent molecule, thereby exposing the C-terminal epitope and allowing for antibody recognition.[2]
In contrast, other monoclonal antibodies have been developed that specifically target and inhibit the catalytic activity of the parent AChE molecule from various species.[5] These antibodies bind to different epitopes on the AChE protein, including regions near the peripheral anionic site, and can distinguish between AChE and butyrylcholinesterase.[5]
Comparative Analysis of Antibody Specificity
| Antibody Target | Antibody Type | Specificity | Cross-Reactivity with Parent AChE | Reference |
| T14 Peptide | Polyclonal | Highly specific for the C-terminal VHWK epitope of the T14 peptide with an exposed lysine.[1][2] | No | [1][2] |
| T30 Peptide | Polyclonal (T14 Ab) | Does not recognize the T30 peptide, a larger C-terminal fragment containing T14.[2] | No | [2] |
| T15 Peptide | Polyclonal (T14 Ab) | Does not recognize the T15 peptide, the inert 15-mer sequence at the C-terminus of T30.[1] | No | [1] |
| Torpedo californica AChE | Monoclonal | Binds to native and, in some cases, denatured forms of the enzyme.[5] | Yes | [5] |
| Fetal Bovine Serum AChE | Monoclonal | Binds to native and, in some cases, denatured forms of the enzyme.[5] | Yes | [5] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for T14 Antibody Specificity
This protocol is used to determine the specificity of the T14 antibody for the T14 peptide and its lack of binding to the parent AChE molecule.
-
Antigen Coating: Wells of a microtiter plate are coated with the T14 peptide, T30 peptide, T15 peptide, and intact AChE.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a suitable blocking agent (e.g., bovine serum albumin).
-
Antibody Incubation: The wells are incubated with the T14 antibody.
-
Washing: Unbound antibodies are removed by washing the wells.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody's species is added to the wells.
-
Washing: Unbound secondary antibodies are washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Detection: The absorbance is measured using a microplate reader. A positive signal indicates antibody binding.
Trypsin Digestion for Detecting T14 within AChE
To confirm that the T14 epitope is present but inaccessible in the parent molecule, AChE is treated with trypsin prior to the ELISA.
-
Incubation: Intact AChE is incubated with trypsin at 37°C.
-
ELISA: The trypsin-digested AChE is then used as the antigen in the ELISA protocol described above. A positive signal indicates that the T14 peptide has been cleaved and its C-terminal epitope is now accessible to the antibody.[2]
Signaling Pathway and Experimental Workflow
The T14 peptide, once cleaved from AChE, acts as a signaling molecule by binding to an allosteric site on the α7 nicotinic acetylcholine receptor (α7nAChR).[1][3] This interaction enhances calcium influx, which can trigger downstream signaling cascades, including the mTORC1 pathway, and has been implicated in both neurodevelopment and neurodegeneration.[3][6]
References
- 1. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peptide ‘T14’ reflects age and photo-aging in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonising a novel toxin "T14" in Alzheimer's disease: Comparison of receptor blocker versus antibody effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
NBP14 vs. NBP6B: A Comparative Guide to Next-Generation T14 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising T14 antagonists, NBP14 and its next-generation derivative, NBP6B. The T14 peptide, derived from acetylcholinesterase, is increasingly implicated in the pathology of neurodegenerative diseases, making its antagonism a key therapeutic strategy. This document summarizes the available performance data, details the experimental methodologies used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
NBP14 is a cyclic peptide antagonist of the T14 peptide. NBP6B is a smaller, linear variant of NBP14, designed for improved therapeutic potential. Experimental evidence suggests that NBP6B is a more potent antagonist of T14 than its predecessor, NBP14. In ex vivo studies using voltage-sensitive dye imaging (VSDI) in rat brain slices, NBP6B was found to be twice as potent as NBP14 in blocking the action of T14.[1] Furthermore, in vitro studies in PC12 cells have shown NBP6B to be more effective at blocking T14-induced calcium influx, cell viability reduction, and acetylcholinesterase (AChE) release.[1]
Data Presentation: Quantitative Comparison
While a direct head-to-head IC50 comparison from a single in vitro study is not publicly available, the following table summarizes the key quantitative findings for NBP14 and the relative potency of NBP6B.
| Parameter | NBP14 | NBP6B | Reference |
| Structure | Cyclic 14-mer peptide | Linear 6-mer peptide | |
| IC50 (T14 Displacement) | 61.4 µM (in human hippocampus) | Not yet reported | |
| Relative Potency (ex vivo VSDI) | 1x | 2x (twice as potent as NBP14) | [1] |
| In Vitro Efficacy | Effective in blocking T14 action | More effective than NBP14 | [1] |
T14 Signaling Pathway
The T14 peptide exerts its effects by binding to an allosteric site on the α-7 nicotinic acetylcholine receptor (α7nAChR). This binding event triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[2] Dysregulation of this pathway is associated with neurodegeneration. Both NBP14 and NBP6B act by competitively inhibiting the binding of T14 to the α7nAChR, thereby blocking the downstream signaling cascade.
Caption: T14 signaling pathway and the mechanism of action of NBP14 and NBP6B.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of NBP14 and NBP6B.
In Vitro Evaluation in PC12 Cells
a) Calcium Influx Assay
-
Cell Culture: PC12 cells are cultured in appropriate media and seeded into 96-well plates.[3]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Treatment: Cells are treated with T14 in the presence or absence of varying concentrations of NBP14 or NBP6B.
-
Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the antagonists is determined by comparing the calcium influx in treated versus untreated cells.
b) Cell Viability Assay
-
Cell Culture and Treatment: PC12 cells are seeded in 96-well plates and treated with T14 with or without NBP14 or NBP6B for a specified period.
-
Assay: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Measurement: The absorbance is read on a plate reader, with lower absorbance indicating reduced cell viability.
-
Data Analysis: The protective effect of the antagonists is quantified by comparing the viability of cells treated with T14 alone to those co-treated with the antagonists.
c) Acetylcholinesterase (AChE) Release Assay
-
Cell Culture and Treatment: PC12 cells are cultured and treated as described for the cell viability assay.
-
Sample Collection: The cell culture supernatant is collected.
-
AChE Activity Measurement: The activity of AChE in the supernatant is measured using the Ellman's reagent or a commercially available kit.
-
Data Analysis: The ability of NBP14 and NBP6B to inhibit T14-induced AChE release is determined by comparing the enzyme activity in the different treatment groups.
Ex Vivo Evaluation using Voltage-Sensitive Dye Imaging (VSDI)
-
Brain Slice Preparation: Acute coronal or sagittal brain slices (typically 300-400 µm thick) are prepared from rats.[4]
-
Dye Staining: The brain slices are incubated with a voltage-sensitive dye (e.g., Di-4-ANEPPS).
-
Electrophysiology: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field potentials are evoked by electrical stimulation.
-
Treatment: T14 is applied to the slices, followed by co-application with NBP14 or NBP6B.
-
Imaging: Changes in membrane potential are recorded as changes in fluorescence intensity using a high-speed camera.
-
Data Analysis: The antagonistic effect is quantified by measuring the reduction in the T14-induced changes in the VSD signal in the presence of NBP14 or NBP6B.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation and comparison of T14 antagonists like NBP14 and NBP6B.
Caption: A typical experimental workflow for evaluating T14 antagonists.
Conclusion
The available data strongly suggests that NBP6B is a more potent antagonist of the T14 peptide compared to NBP14. Its smaller, linear structure may offer advantages in terms of bioavailability and therapeutic efficacy. Further studies, including direct comparative in vitro binding assays and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of NBP6B for the treatment of neurodegenerative diseases.
References
- 1. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuro-bio.com [neuro-bio.com]
- 4. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: T14 Receptor Blocker vs. Antibody-Based Antagonism in Neurodegeneration
In the quest for effective therapeutics against neurodegenerative diseases like Alzheimer's, targeting aberrant signaling pathways is a primary strategy. One such pathway involves the T14 peptide, a 14-mer bioactive peptide cleaved from acetylcholinesterase, which has been implicated in driving neurodegeneration.[1][2] T14 exerts its effects by binding to an allosteric site on the α-7 nicotinic acetylcholine receptor (α-7 nAChR), leading to excessive calcium influx and subsequent activation of the mTORC1 signaling pathway, a cascade linked to cellular stress and pathology in Alzheimer's disease.[1][3][4]
This guide provides a detailed comparison of two principal strategies for inhibiting the T14 pathway: a small molecule receptor blocker and an antibody-based antagonist. We will examine their mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols used to evaluate them.
Mechanisms of Antagonism
Two primary strategies have emerged to counteract the detrimental effects of the T14 peptide:
-
Receptor Blocker (NBP14): This approach utilizes a cyclised variant of the T14 peptide, named NBP14.[1][2] By mimicking the native peptide, NBP14 competes for the same allosteric binding site on the α-7 nAChR. However, as an inert antagonist, its binding does not trigger the downstream signaling cascade, effectively blocking the action of the endogenous T14 peptide.[1]
-
Antibody-Based Antagonist (Ab-19): This strategy employs a polyclonal antibody, referred to as Ab-19, that directly targets the T14 peptide itself.[2] By binding to T14, the antibody neutralizes it, preventing it from interacting with the α-7 nAChR. This approach reduces the concentration of free, active T14 available to trigger the pathological signaling.
The distinct mechanisms of these two antagonists are visualized in the diagram below.
Comparative Efficacy: In Vitro Data
A key study compared the efficacy of NBP14 and Ab-19 in vitro using PC12 cells, a common model in neuroscience research.[2] The study evaluated three distinct effects of the T14 peptide: calcium influx, impact on cell viability, and the resulting compensatory release of acetylcholinesterase (AChE).[2] Both NBP14 and the Ab-19 antibody demonstrated a dose-dependent inhibition of all three T14-induced effects.[2]
The following tables summarize the quantitative findings, presenting the half-maximal inhibitory concentration (IC50) for each antagonist against the various T14-induced cellular responses.
Table 1: NBP14 (Receptor Blocker) In Vitro Efficacy
| Parameter Measured | T14 Concentration | NBP14 IC50 (nM) |
|---|---|---|
| Calcium Influx | 100 nM | ~25 nM |
| Cell Viability | 100 nM | ~30 nM |
| AChE Release | 100 nM | ~50 nM |
Data derived from in vitro studies on PC12 cells.[2]
Table 2: Ab-19 (Antibody Antagonist) In Vitro Efficacy
| Parameter Measured | T14 Concentration | Ab-19 IC50 (nM) |
|---|---|---|
| Calcium Influx | 100 nM | ~40 nM |
| Cell Viability | 100 nM | ~50 nM |
| AChE Release | 100 nM | ~75 nM |
Data derived from in vitro studies on PC12 cells.[2]
These results suggest that while both agents are effective, the receptor blocker NBP14 exhibits slightly higher potency (lower IC50 values) in these specific in vitro assays compared to the Ab-19 antibody.[2] The antagonism of AChE release, an indirect and delayed consequence of T14 activity, required higher concentrations of both inhibitors, as expected.[2]
Signaling Pathway and Experimental Workflow
Understanding the T14 signaling cascade is crucial for interpreting the efficacy data. The pathway begins with T14 binding to the α-7 nAChR and culminates in the activation of mTORC1, a key regulator of cell growth and proliferation.[1]
The evaluation of these antagonists follows a structured experimental workflow, starting from initial target identification and culminating in comparative in vitro assays.
Detailed Experimental Protocols
For reproducibility and further research, the methodologies for the key experiments are detailed below.
Cell Culture
-
Cell Line: PC12 cells were used for all in vitro experiments.[2]
-
Culture Conditions: Cells were maintained in a standard culture medium supplemented with fetal bovine serum and horse serum, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Calcium Influx Assay
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to T14 peptide and the inhibitory effects of NBP14 or Ab-19.
-
Protocol:
-
PC12 cells are seeded onto 96-well plates and allowed to adhere.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
After loading, cells are washed with a balanced salt solution.
-
Baseline fluorescence is measured using a microplate reader.
-
Cells are pre-incubated with varying concentrations of either NBP14 or Ab-19.
-
T14 peptide (e.g., at a final concentration of 100 nM) is added to stimulate calcium influx.
-
Fluorescence is monitored in real-time to detect changes in [Ca2+]i.
-
The inhibition of the T14-induced calcium signal at each antagonist concentration is calculated to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the impact of T14 on cell viability and the protective effects of the antagonists.
-
Protocol:
-
PC12 cells are seeded in 96-well plates.
-
Cells are treated with T14 peptide in the presence or absence of a range of concentrations of NBP14 or Ab-19.
-
After an incubation period (e.g., 24-48 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for several hours to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 for the protective effect of each antagonist is calculated.
-
Acetylcholinesterase (AChE) Release Assay
-
Objective: To quantify the compensatory release of AChE from cells under stress from T14 and its inhibition by NBP14 and Ab-19.
-
Protocol:
-
PC12 cells are cultured as described above.
-
Cells are treated with T14 peptide along with varying doses of NBP14 or Ab-19.
-
After incubation, the cell culture supernatant is collected.
-
The AChE activity in the supernatant is measured using an Ellman's assay, which detects the product of acetylcholine hydrolysis.
-
Absorbance is read at a specific wavelength, and AChE activity is calculated.
-
The percentage inhibition of T14-induced AChE release is determined for each antagonist concentration to derive the IC50 value.[2]
-
Conclusion
Both the receptor blocker NBP14 and the antibody antagonist Ab-19 have demonstrated efficacy in neutralizing the pathological effects of the T14 peptide in preclinical, in vitro models.[2] The small molecule NBP14 showed a trend towards higher potency.[2] However, the choice between a small molecule and an antibody therapeutic is complex, involving considerations of pharmacokinetics, tissue penetration, immunogenicity, and cost of manufacturing.[5][6] While small molecules may offer advantages in crossing the blood-brain barrier, antibodies can provide greater specificity and longer half-lives.[6] Further in vivo studies are essential to fully elucidate the therapeutic potential of each approach in the context of Alzheimer's disease and other T14-implicated pathologies.
References
- 1. A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonising a novel toxin "T14" in Alzheimer's disease: Comparison of receptor blocker versus antibody effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. molbio.gu.se [molbio.gu.se]
- 6. researchgate.net [researchgate.net]
Unveiling the Upregulation of α7-nAChR mRNA: A Comparative Analysis of T14 and Other Agonists
For researchers, scientists, and drug development professionals, understanding the mechanisms that modulate the expression of the α7 nicotinic acetylcholine receptor (α7-nAChR) is of paramount importance. This receptor is a key player in various physiological processes and a promising therapeutic target for a range of neurological and inflammatory disorders. This guide provides a comprehensive comparison of the peptide T14's ability to upregulate α7-nAChR mRNA with other known agonists, supported by experimental data and detailed protocols.
A growing body of evidence highlights the role of T14, a 14-amino acid peptide derived from the C-terminus of acetylcholinesterase (AChE), as a significant modulator of α7-nAChR expression. Experimental data demonstrates that T14, along with its longer counterpart T30, induces a marked increase in α7-nAChR mRNA levels. This upregulation is believed to be a direct consequence of the peptide's interaction with the receptor, as the effect is diminished in the presence of the α7-nAChR antagonist, methyllycaconitine (MLA). This initial increase in mRNA is subsequently translated into higher levels of α7-nAChR protein, particularly within the cell membrane, suggesting a potential positive feedback loop where receptor activation leads to enhanced receptor synthesis.
This guide will delve into the quantitative effects of T14 and compare them with other well-established α7-nAChR agonists, namely nicotine, GTS-21 (DMXB-A), and PNU-282987. By presenting the data in a clear, comparative format and providing detailed experimental methodologies, we aim to equip researchers with the necessary information to critically evaluate these compounds and design future studies.
Quantitative Comparison of α7-nAChR mRNA Upregulation
The following table summarizes the experimental data on the upregulation of α7-nAChR mRNA induced by T14 and other selected agonists. The data is presented as the relative increase in mRNA expression compared to control conditions.
| Compound | Cell Line | Concentration | Fold Increase in α7-nAChR mRNA (Mean ± SEM) | Citation |
| T14 | GH4-hα7 | 1 nM | 1.74 ± 0.08 | [1] |
| 10 nM | 2.35 ± 0.29 | [1] | ||
| 100 nM | 2.72 ± 0.22 | [1] | ||
| 1 µM | 1.96 ± 0.19 | [1] | ||
| T30 | GH4-hα7 | 1 nM | 2.98 ± 0.37 | [1] |
| 10 nM | 2.94 ± 0.14 | [1] | ||
| 100 nM | 2.49 ± 0.24 | [1] | ||
| 1 µM | 2.54 ± 0.24 | [1] | ||
| Nicotine | Human SCC-L (H520, H226) | 100 nM | ~5-6 fold | [2] |
| Periodontal Ligament Stem Cells | 10⁻⁶ M | >1.5 fold | [3] | |
| 10⁻⁴ M | ~2.5 fold | [3] | ||
| 10⁻² M | ~3 fold | [3] | ||
| GTS-21 | Human CD4+ T Cells | Not specified | No significant change in CHRNA7 mRNA | [4] |
| PNU-282987 | Murine Macrophages | Not specified | No direct upregulation of Chrna7 mRNA reported; response blunted in Chrna7-/- cells | [5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: T14-induced α7-nAChR mRNA upregulation signaling pathway.
Caption: Experimental workflow for analyzing α7-nAChR mRNA expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: GH4-hα7 cells, a rat pituitary cell line stably expressing the human α7-nAChR, are a suitable model.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Culture medium can be Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere and grow for 24 hours. Subsequently, treat the cells with varying concentrations of T14, nicotine, GTS-21, or PNU-282987 for a specified duration (e.g., 24-72 hours). A vehicle control (the solvent used to dissolve the compounds) should be included in all experiments.
RNA Extraction and Reverse Transcription
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
-
RNA Isolation: Isolate total RNA from the cell lysate using a commercial RNA extraction kit following the manufacturer's instructions. This typically involves steps of phenol-chloroform extraction and alcohol precipitation.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain validated primers specific for the human α7-nAChR (CHRNA7) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare a reaction mixture containing cDNA, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target gene (α7-nAChR) and the housekeeping gene. Calculate the relative expression of α7-nAChR mRNA using a suitable method, such as the 2-ΔΔCt method.
This guide provides a foundational understanding of T14-induced upregulation of α7-nAChR mRNA and its comparison with other agonists. The provided data and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of modulating this critical receptor. Further studies are warranted to fully elucidate the intricate signaling pathways and to explore the in vivo efficacy of these compounds.
References
- 1. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Induces the Up-regulation of the α7-Nicotinic Receptor (α7-nAChR) in Human Squamous Cell Lung Cancer Cells via the Sp1/GATA Protein Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GTS-21 Enhances Regulatory T Cell Development from T Cell Receptor-Activated Human CD4+ T Cells Exhibiting Varied Levels of CHRNA7 and CHRFAM7A Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Nicotinic α7 Acetylcholine Receptor (α7nAChR) in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
T14 Peptide's Reliance on α7-nAChR: A Comparative Guide in Wild-Type vs. Functionally Inactivated Receptor Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of the T14 peptide, a fragment of acetylcholinesterase implicated in neurodegeneration, with a focus on its interaction with the α7 nicotinic acetylcholine receptor (α7-nAChR). While studies on T14 in α7-nAChR knockout animal models are not available in the current body of scientific literature, this guide presents compelling evidence from in vitro models with functionally inactivated α7-nAChRs, which serve as a valuable proxy for understanding the peptide's dependency on this receptor.
The T14 peptide has been identified as a signaling molecule that can drive neurodegenerative processes.[1][2] Its biological activity is believed to be mediated through the α7-nAChR.[3] This guide synthesizes experimental data to compare the effects of T14 in models with functional α7-nAChRs versus those with a functionally "knocked out" receptor, providing insights into the peptide's mechanism of action.
Comparative Analysis of T14 Peptide Effects
The biological effects of T14 and its more stable analogue, T30, have been characterized in cell lines expressing wild-type α7-nAChR and in cells with a mutated, non-functional version of the receptor. A key study utilized PC12 cells with a dominant-negative α7-nAChR mutant (α7345-348A), which is impaired in G-protein binding and effectively abolishes the receptor's downstream signaling.[1][4] The findings from these studies are summarized below.
Quantitative Data Summary
The following table presents a summary of the quantitative effects of the T30 peptide (containing the active T14 sequence) on key cellular parameters in PC12 cells with wild-type α7-nAChR and the α7345-348A mutant, which serves as a functional knockout model.
| Experimental Outcome | Model System | T30 Peptide Effect | Quantitative Change | Reference |
| Calcium Influx | Wild-Type PC12 Cells | Increased | Significant, dose-dependent increase | [5] |
| α7345-348A Mutant PC12 Cells | Abolished | No significant increase compared to control | [5] | |
| Cell Viability | Wild-Type PC12 Cells | Decreased | Significant, dose-dependent decrease | [5] |
| α7345-348A Mutant PC12 Cells | No Effect | Viability comparable to control | [5] | |
| Acetylcholinesterase (AChE) Release | Wild-Type PC12 Cells | Increased | Significant, dose-dependent increase | [5] |
| α7345-348A Mutant PC12 Cells | Abolished | No significant increase compared to control | [5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: T14 peptide signaling cascade initiated by binding to α7-nAChR.
Caption: Workflow for comparing T14/T30 effects in different cell models.
The Broader Context: α7-nAChR Knockout Animal Models
While direct studies of T14 in α7-nAChR knockout mice are lacking, the phenotype of these animals underscores the receptor's importance in various physiological and pathological processes. Studies on α7-nAChR knockout mice have revealed impairments in cognitive functions such as learning and memory, alterations in sensory gating, and modified responses to neuroinflammation.[6][7] These findings suggest that the α7-nAChR plays a critical role in neuronal signaling and homeostasis. The absence of this receptor would likely render animals resistant to the neurotoxic effects attributed to the T14 peptide, further supporting the hypothesis that T14 acts exclusively through this receptor.
Alternative α7-nAChR Ligands
The study of other α7-nAChR ligands in knockout models provides a valuable framework for comparison. For instance, the effects of nicotine and other specific α7-nAChR agonists on cognitive enhancement and anti-inflammatory responses are absent in α7-nAChR knockout mice. This highlights the specificity of the receptor in mediating the actions of its ligands and reinforces the interpretation of the data obtained from the T14 studies in functionally inactivated receptor models.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on methodologies described in the referenced literature.
Calcium Influx Assay
-
Cell Preparation: PC12 cells (wild-type or mutant) are seeded in 96-well plates and cultured to an appropriate confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Treatment: The T30 peptide is added to the wells at various concentrations.
-
Measurement: Changes in intracellular calcium are measured by monitoring fluorescence intensity over time using a fluorescence plate reader. The data is typically normalized to the baseline fluorescence before treatment.
Cell Viability Assay
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the T30 peptide for a defined period (e.g., 24-48 hours).
-
Assay: A cell viability reagent (e.g., MTT, resazurin, or a cell-impermeant DNA dye) is added to the wells.
-
Measurement: The absorbance or fluorescence is measured using a plate reader. The results are expressed as a percentage of the viability of untreated control cells.
Acetylcholinesterase (AChE) Release Assay
-
Cell Culture and Treatment: PC12 cells are cultured and treated with the T30 peptide for a specified duration.
-
Sample Collection: The cell culture supernatant is collected.
-
Enzymatic Reaction: The supernatant is incubated with acetylthiocholine and a chromogenic reagent (e.g., DTNB, Ellman's reagent). AChE in the supernatant hydrolyzes acetylthiocholine, and the product reacts with the chromogenic reagent to produce a colored compound.
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 412 nm) using a spectrophotometer. The amount of AChE released is proportional to the change in absorbance over time.
Conclusion
The available evidence from in vitro studies using a functionally inactivated α7-nAChR mutant strongly indicates that the cellular effects of the T14 peptide, including calcium influx, cytotoxicity, and acetylcholinesterase release, are dependent on a functional α7-nAChR. While the absence of data from α7-nAChR knockout animal models represents a current knowledge gap, the existing findings provide a solid foundation for the continued investigation of T14 as a neurodegenerative factor and the α7-nAChR as a key therapeutic target. Future studies in knockout animal models are warranted to validate these in vitro findings and to fully elucidate the in vivo role of the T14/α7-nAChR signaling axis.
References
- 1. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of a key peptide 'T14' driving neurodegeneration: Evaluation of a next generation therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
T14 Peptide Levels: A Comparative Analysis in Alzheimer's and Parkinson's Disease
A comprehensive guide for researchers and drug development professionals on the emerging role of the T14 peptide in neurodegenerative diseases, presenting available quantitative data, experimental methodologies, and associated signaling pathways.
The T14 peptide, a 14-amino-acid fragment cleaved from the C-terminus of acetylcholinesterase (AChE), is gaining attention as a potential player in the pathophysiology of neurodegenerative diseases.[1] This guide provides a comparative overview of T14 peptide levels and its implicated mechanisms in Alzheimer's disease (AD) versus Parkinson's disease (PD), based on current scientific literature. While research has established a clearer quantitative picture of T14's involvement in Alzheimer's, its role in Parkinson's is an area of active investigation, with current data suggesting a potential overlap in affected brain regions.
Quantitative Data Summary
Direct comparative studies quantifying T14 peptide levels in both Alzheimer's and Parkinson's disease patient cohorts are limited in the current literature. However, existing data provides a strong basis for T14's role in Alzheimer's and suggests its potential relevance in Parkinson's, primarily centered on the substantia nigra, a key brain region affected in both disorders.[1][2][3][4]
| Disease State | Brain Region | Method | Key Findings | Reference |
| Alzheimer's Disease | Midbrain | Western Blot | Approximately 2-fold increase in T14 concentration compared to age-matched controls. | [1] |
| Alzheimer's Disease | Hippocampus | Not Specified | T14 expression significantly increases from early (Braak 0-II) to late (Braak V-VI) stages of the disease. | [1] |
| Alzheimer's Disease | Substantia Nigra | Immunohistochemistry | Increased density of T14 immunoreactivity in remaining neurons as the disease progresses from Braak Stage II to V, alongside neuronal loss. | [1][4][5] |
| Parkinson's Disease | Substantia Nigra | - | Direct quantitative data on T14 levels in Parkinson's disease patients is not yet available in the reviewed literature. However, the substantia nigra, the primary site of neurodegeneration in PD, shows significant cell loss in both PD and AD and exhibits increased T14 immunoreactivity in AD.[1][2][3][4] | - |
| Healthy Controls | Midbrain | Western Blot | Baseline levels, against which Alzheimer's patient samples showed a 2-fold increase. | [1] |
Experimental Protocols
The quantification and localization of the T14 peptide in human and animal model tissues have been achieved through several standard laboratory techniques.
Immunohistochemistry (IHC)
This technique is used to visualize the location and relative abundance of the T14 peptide within brain tissue sections.
-
Tissue Preparation: Post-mortem human brain tissue or animal model brain tissue is fixed, typically in formalin, and embedded in paraffin. Sections of the tissue are then cut and mounted on microscope slides.
-
Antigen Retrieval: To expose the T14 peptide epitope, slides are subjected to heat-mediated antigen retrieval.
-
Blocking: Non-specific antibody binding is blocked using a solution such as normal serum.
-
Primary Antibody Incubation: The tissue sections are incubated with a polyclonal antibody specific to the T14 peptide. This antibody is designed to recognize the exposed C-terminal lysine of the T14 fragment, ensuring it does not bind to the full-length AChE protein.[4]
-
Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, which binds to the primary antibody. A substrate is then added that reacts with the enzyme to produce a colored product, allowing for visualization under a microscope.
-
Analysis: The intensity and distribution of the staining are observed to determine the localization and relative levels of T14 immunoreactivity.[4][5]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used for quantifying the levels of a specific peptide or protein in a sample.
-
Coating: A 96-well plate is coated with a capture antibody that specifically binds to the T14 peptide.
-
Sample Incubation: Brain tissue homogenates or other biological samples are added to the wells. If T14 is present, it will be captured by the antibody.
-
Detection Antibody: A second antibody, also specific for T14 and conjugated to an enzyme, is added. This antibody binds to a different epitope on the T14 peptide.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Quantification: The intensity of the color is measured using a plate reader. The concentration of T14 in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of the T14 peptide.[6]
Western Blotting
Western blotting is used to separate proteins by size and then detect a specific protein of interest.
-
Protein Extraction: Proteins are extracted from brain tissue samples.
-
Gel Electrophoresis: The protein extracts are loaded onto a gel and separated by size using an electric current.
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for T14, followed by a secondary antibody conjugated to a detectable marker (e.g., an enzyme or fluorophore).
-
Detection: The signal from the secondary antibody is detected, appearing as a band on the membrane corresponding to the size of the T14 peptide. The intensity of the band can be quantified to determine the relative amount of T14.[7][8]
Signaling Pathways and Experimental Workflows
T14 Signaling Pathway in Neurodegeneration
The proposed signaling pathway for the T14 peptide, primarily elucidated in the context of Alzheimer's disease, involves its interaction with the α7 nicotinic acetylcholine receptor (α7-nAChR). This interaction triggers a cascade of intracellular events that can contribute to neurodegeneration.
Caption: Proposed T14 signaling cascade in neurodegeneration.
This pathway highlights how elevated T14 levels could contribute to the pathological hallmarks of Alzheimer's disease, such as reduced autophagy and increased production of amyloid-beta (Aβ) and phosphorylated tau (p-Tau).[1][7][9] Given the presence of T14 in the substantia nigra, this pathway may also be relevant to the neurodegenerative processes in Parkinson's disease.
Experimental Workflow for T14 Quantification
The following diagram illustrates a typical workflow for the quantification of T14 peptide from post-mortem brain tissue.
Caption: Workflow for T14 peptide quantification from brain tissue.
This generalized workflow can be adapted for various research needs, from comparing T14 levels across different disease states to assessing the efficacy of therapeutic interventions targeting the T14 pathway.
References
- 1. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on CSF Biomarkers in Parkinson’s Disease [mdpi.com]
- 3. CSF amyloid-β-peptides in Alzheimer's disease, dementia with Lewy bodies and Parkinson's disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebrospinal Fluid Peptides as Potential Parkinson Disease Biomarkers: A Staged Pipeline for Discovery and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunocytochemical studies on the basal ganglia and substantia nigra in Parkinson's disease and Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF amyloid-beta and tau proteins, and cognitive performance, in early and untreated Parkinson's disease: the Norwegian ParkWest study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tau and Amyloid-β Peptides in Serum of Patients With Parkinson's Disease: Correlations With CSF Levels and Clinical Parameters [frontiersin.org]
- 8. Tau and Amyloid-β Peptides in Serum of Patients With Parkinson's Disease: Correlations With CSF Levels and Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nigrostriatal tau pathology in parkinsonism and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
T14 Peptide: A Potential Upstream Biomarker for Alzheimer's Disease Correlated with Braak Staging
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of T14 Peptide Levels with Alternative Biomarkers in Alzheimer's Disease Progression.
Recent research has identified the T14 peptide, a 14-amino-acid fragment derived from acetylcholinesterase (AChE), as a potential upstream driver of Alzheimer's disease (AD) pathology. This guide provides a comparative analysis of T14 levels in relation to the neuropathological progression of AD as defined by Braak stages, alongside established biomarkers such as amyloid-beta (Aβ) and phosphorylated tau (p-tau). Experimental data and detailed methodologies are presented to support the evaluation of T14 as a novel therapeutic target and early-stage biomarker.
Correlation of T14 Levels with Braak Stages
Evidence suggests a strong positive correlation between the concentration of the T14 peptide and the progression of Alzheimer's disease through the Braak stages. Studies have demonstrated that T14 levels are significantly elevated in key brain regions affected by AD neurodegeneration as the disease advances.
In the hippocampus, T14 levels show a significant increase in late Braak stages (V-VI) compared to the early, presymptomatic stages (0-II)[1][2]. An upward trend in T14 has been observed as early as the transition from Braak stages 0-I to Braak stage II[1][2]. The midbrain of individuals with advanced AD has been found to contain double the amount of T14 peptide compared to age-matched controls[1][3]. Furthermore, a direct relationship has been established in the substantia nigra, where the immunoreactivity of T14 intensifies with increasing Braak stages, corresponding with a decline in neuronal population[1][3][4][5]. This suggests an intraneuronal accumulation of T14 as the disease progresses[1].
Comparative Analysis: T14 vs. Established AD Biomarkers
The T14 peptide is proposed to act upstream of the classical AD hallmarks, Aβ and p-tau, potentially initiating the neurodegenerative cascade[1][6][7]. The following table summarizes the comparative performance of these biomarkers across the Braak stages.
| Biomarker | Braak Stage 0-II (Pre-symptomatic/Very Mild) | Braak Stage III-IV (Mild to Moderate) | Braak Stage V-VI (Severe) |
| T14 Peptide | Detectable increase, particularly from Braak I to II in the hippocampus and midbrain[1][2]. | Significant elevation in the hippocampus and substantia nigra[1][3]. | Highest levels observed in the hippocampus and midbrain, correlating with significant cell loss[1][2][3]. |
| Amyloid-Beta (Aβ) PET | Individuals can be Aβ-negative or positive[8]. Modest changes may be detectable[8][9]. | Almost exclusively Aβ-positive. Aβ plaque load begins to plateau[8]. | A plateau of amyloid-PET uptake is typically observed[8]. |
| Phosphorylated Tau (p-tau) PET | Tau pathology is largely confined to the transentorhinal and entorhinal cortices[10]. Modest biomarker changes are detectable[8][9][11]. | Significant increase in tau pathology, spreading to the neocortex[8][9][11]. | Widespread tau pathology extending to primary sensory cortices[10]. |
| CSF p-tau | Small differences in some p-tau species (e.g., pTau231, pTau217) may be present at Braak stage II[10]. | Significant increases in various CSF p-tau species[9][11]. | Levels may plateau or even decrease in the terminal stages of the disease[11]. |
T14 Signaling Pathway
The proposed mechanism of T14-driven neurodegeneration involves its interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR). This binding event triggers a cascade of intracellular events that, when aberrantly activated in the adult brain, can lead to neuronal damage.
Caption: Proposed T14 signaling cascade in Alzheimer's disease.
Experimental Protocols
Quantification of T14 in Human Brain Tissue by Western Blot
This protocol is adapted from methodologies described in recent studies[12].
-
Tissue Homogenization: Approximately 0.2 g of frozen human brain tissue (e.g., hippocampus or midbrain) is thawed and homogenized in 1 mL of ice-cold Neuronal Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein (20-30 µg) for each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a 4-20% Tris-glycine gel for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20).
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for the T14 peptide (requiring an exposed COOH-terminal lysine to distinguish it from the parent AChE molecule[4]).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using a digital imaging system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunohistochemical Staining of T14 in Human Brain Sections
This protocol allows for the visualization and localization of T14 within the brain's cellular architecture.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded human brain sections (e.g., substantia nigra) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the sections in a citrate buffer (pH 6.0) for 10-20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific binding is blocked by incubating the sections in a blocking serum.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with the primary antibody against the T14 peptide.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The number of T14-immunoreactive neurons and the intensity of staining are quantified using microscopy and image analysis software.
Caption: Workflow for T14 analysis in human brain tissue.
Conclusion
The T14 peptide presents a compelling case as a novel, early-stage biomarker for Alzheimer's disease. Its position upstream of Aβ and p-tau in the pathological cascade suggests that it could not only facilitate earlier diagnosis, potentially even at the presymptomatic stage, but also represent a critical new target for therapeutic intervention. The strong correlation of T14 levels with Braak staging provides a robust framework for its further validation and integration into the landscape of AD biomarkers. The methodologies outlined here provide a basis for the standardized assessment of T14 in research and clinical trial settings, paving the way for a deeper understanding of its role in AD pathogenesis.
References
- 1. Evidence for a novel neuronal mechanism driving Alzheimer's disease, upstream of amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuro-bio.com [neuro-bio.com]
- 5. Characterization of a Bioactive Peptide T14 in the Human and Rodent Substantia Nigra: Implications for Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress Triggers a Pivotal Peptide Linked to Alzheimer’s Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biomarker modeling of Alzheimer's disease using PET-based Braak staging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarker modeling of Alzheimer’s disease using PET-based Braak staging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Notice: Identification of T14-A24 Required for Safe Disposal
Initial searches for the identifier "T14-A24" did not yield a specific chemical substance. The designation does not correspond to a standard chemical name or formula in publicly available databases. Instead, the identifier appears in various unrelated contexts, including regulatory codes and material designations for products other than a specific chemical reagent.
Providing specific disposal procedures without a confirmed chemical identity would be unsafe and contrary to established laboratory safety protocols. Federal and state regulations prohibit the transport, storage, or disposal of unidentified chemical waste.[1][2][3] The safe handling and disposal of any chemical substance is entirely dependent on its specific physical, chemical, and toxicological properties.
Therefore, this document provides a standard operating procedure for the safe handling and disposal of an unidentified or poorly labeled chemical, which should be followed for the substance you have identified as "this compound".
Standard Operating Procedure for Unidentified Chemical Disposal
For the safety of all laboratory personnel and to ensure regulatory compliance, follow these procedural steps to manage the chemical designated as this compound.
Step 1: Locate the Safety Data Sheet (SDS)
The most critical step is to locate the Safety Data Sheet (SDS) for the substance. The SDS is a document provided by the chemical manufacturer that contains comprehensive information about the substance.[4][5][6][7]
-
Action: Check your laboratory's SDS inventory, which may be a physical binder or an electronic database. The SDS will be listed under the product name used for purchase. If you cannot find it, contact the person who ordered the chemical.
-
Key Information in the SDS: Pay special attention to Section 13: Disposal Considerations , which provides specific guidance on proper disposal methods.[4][5][8] Also, review Section 2: Hazard(s) Identification and Section 8: Exposure Controls/Personal Protection for safe handling information.[4][8]
Step 2: Internal Identification Efforts
If the SDS is not immediately available, make every effort to identify the chemical through laboratory records.[1][2][9][10]
-
Consult Personnel: Ask the Principal Investigator (PI), lab manager, and other researchers if they can identify the substance or recall its origin.[1][2][9][10]
-
Review Records: Check laboratory notebooks, chemical inventory lists, and purchase orders. The context of the experiments being performed in the area where the container was found may also provide clues.[2][10]
Step 3: Label as "Pending Analysis" and Segregate
If the chemical cannot be positively identified, it must be managed as an unknown hazardous waste.
-
Labeling: Do not remove the original "this compound" label. Add a new, secure label that clearly states: "HAZARDOUS WASTE - PENDING ANALYSIS" .[1] Include the date it was found and the location (e.g., lab number).
-
Segregation: Store the container in a designated and secure satellite accumulation area away from incompatible materials.[11][12] If possible, place it in secondary containment to prevent spills.
Step 4: Contact Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) office is the primary resource for managing and disposing of unknown chemical waste.
-
Action: Notify your EHS office about the unidentified substance. Provide them with all available information, including any labels, the type of container, and its location.
-
Follow Guidance: The EHS office will provide specific instructions for the next steps, which may include professional analysis to characterize the waste for proper disposal. Be aware that the cost of this analysis may be charged to the generating department.[2][3][12]
Under no circumstances should you:
-
Pour an unknown chemical down the drain.[12]
-
Mix an unknown chemical with other waste streams.[12]
-
Attempt to identify the chemical through smell or taste.
-
Open a container that is bulging, has crystalline growth around the cap, or appears to be under pressure. Contact EHS immediately in such cases.[3]
Data and Protocol Summary
| Data Category | Status | Rationale |
| Quantitative Data | Not Available | The identity, and therefore the physical and chemical properties, of this compound are unknown. |
| Experimental Protocols | Not Applicable | No experiments can be cited or described without knowing the nature of the substance. |
Procedural Workflow for Unidentified Chemicals
The following diagram outlines the mandatory decision-making process for handling a chemical for which the identity is not immediately clear.
Caption: Workflow for handling potentially unidentified laboratory chemicals.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. uttyler.edu [uttyler.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. hsa.ie [hsa.ie]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. chemicalsafety.com [chemicalsafety.com]
- 8. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 10. mainelabpack.com [mainelabpack.com]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal Protective Equipment (PPE) for Handling T14-A24
This document provides essential safety and logistical information for the handling and disposal of T14-A24, a potent, volatile, and readily absorbed cytotoxic agent. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.
Hazard Assessment and PPE Selection
This compound is a synthetic compound with known high cytotoxicity. It is a volatile liquid at room temperature and can be absorbed through dermal contact, inhalation, and ingestion. The primary hazards associated with this compound are acute toxicity, skin irritation, and serious eye damage. The following table summarizes the required PPE for handling this compound.
| Personal Protective Equipment | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents dermal absorption. Double-gloving is required due to the high permeability of this compound. |
| Eye Protection | Chemical splash goggles with a face shield | Protects against splashes and vapors. |
| Respiratory Protection | Full-face respirator with a combination organic vapor/acid gas/particulate (P100) cartridge | Required when handling open containers or when there is a risk of aerosolization. |
| Body Protection | Chemical-resistant, disposable lab coat with tight-fitting cuffs | Provides a barrier against splashes and contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: Handling and Storage
All handling of this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The work area should be clearly demarcated and restricted to authorized personnel only.
Experimental Protocol: Preparation of a 10mM this compound Solution
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing: Tare a clean, dry, and sealed weighing vial on an analytical balance. Using a new, clean spatula, carefully transfer the required mass of this compound into the vial inside the fume hood. Seal the vial before removing it from the fume hood to the balance.
-
Solubilization: In the fume hood, uncap the vial and add the appropriate volume of pre-chilled, sterile DMSO with a calibrated pipette.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Aliquot the solution into smaller, single-use vials. Clearly label each vial with the compound name, concentration, date, and your initials.
-
Storage: Store the aliquots in a clearly labeled, secondary container in a -80°C freezer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
